molecular formula C13H9FO B067038 2-(4-Fluorophenyl)benzaldehyde CAS No. 192863-46-0

2-(4-Fluorophenyl)benzaldehyde

Cat. No.: B067038
CAS No.: 192863-46-0
M. Wt: 200.21 g/mol
InChI Key: QENDTDXVOJYDLG-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)benzaldehyde is a versatile and high-value aromatic aldehyde intermediate, extensively employed in synthetic organic chemistry and pharmaceutical research. Its core research value lies in its bifunctional structure, where the electron-deficient 4-fluorophenyl ring enhances metabolic stability and influences the electronic properties of resultant molecules, while the reactive benzaldehyde group serves as a pivotal handle for further chemical transformations, such as condensation reactions to form imines (Schiff bases) or reductive amination to generate secondary amines. This compound is a critical precursor in the synthesis of diverse libraries of bioactive molecules, including potential kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and other therapeutic agents where the 4-fluorophenyl-benzylamine scaffold is a common pharmacophore. Furthermore, it finds significant application in materials science as a building block for the preparation of organic ligands in coordination chemistry and for the synthesis of novel organic semiconductors and liquid crystals. Researchers utilize this compound to explore structure-activity relationships (SAR) by incorporating its derived moieties into larger molecular architectures, thereby fine-tuning properties like potency, selectivity, and physicochemical characteristics. Supplied with guaranteed high purity, this compound is an essential reagent for accelerating innovation in drug discovery and advanced materials development.

Properties

IUPAC Name

2-(4-fluorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO/c14-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENDTDXVOJYDLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362619
Record name 2-(4-Fluorophenyl)benzaldehyde
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Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192863-46-0
Record name 2-(4-Fluorophenyl)benzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 192863-46-0
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(4-Fluorophenyl)benzaldehyde physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(4-Fluorophenyl)benzaldehyde, a key intermediate in various fields of chemical synthesis. The information is structured to offer researchers and drug development professionals a detailed resource for utilizing this compound in their work.

Core Properties and Identifiers

This compound is an aromatic aldehyde featuring a fluorinated phenyl group, which enhances its reactivity and selectivity in numerous chemical reactions.[1] It is recognized as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1]

General Information
PropertyValueSource
IUPAC Name This compound[2]
Synonyms 4'-Fluoro[1,1'-biphenyl]-2-carbaldehyde, 4'-Fluoro-2-biphenylcarboxaldehydeChem-Impex
CAS Number 192863-46-0[2]
Molecular Formula C₁₃H₉FO[2]
Molecular Weight 200.21 g/mol [2]
Appearance White SolidChem-Impex
Physical and Chemical Properties
PropertyValueSource
Purity ≥ 95%Chem-Impex
Storage Conditions 0-8 °C, Inert atmosphereChem-Impex, Hebei Dangtong
XLogP3 3.4[2]
Exact Mass 200.063743068 Da[2]
Monoisotopic Mass 200.063743068 Da[2]

Chemical Synthesis and Reactivity

This compound serves as a versatile intermediate, primarily due to its aldehyde functionality and the bi-aryl scaffold.[1] The presence of the fluorine atom can modulate the electronic properties of the molecule, influencing its reactivity and the properties of downstream products.[1] It readily undergoes transformations typical of aromatic aldehydes, such as nucleophilic addition and condensation reactions, making it a valuable precursor for complex molecular architectures.[1]

Representative Synthetic Protocol: Suzuki-Miyaura Coupling

While specific proprietary synthesis methods may vary, a common and powerful method for constructing the C-C bond between the two phenyl rings is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples an organoboron compound with an organohalide.[3][4]

Reaction: 2-Bromobenzaldehyde with (4-Fluorophenyl)boronic acid.

Materials:

  • 2-Bromobenzaldehyde (1.0 eq)

  • (4-Fluorophenyl)boronic acid (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, ~2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)[5]

  • Solvent (e.g., Toluene/H₂O or Dioxane/H₂O mixture)[3][5]

Experimental Procedure:

  • To a reaction vessel purged with an inert gas (e.g., Argon or Nitrogen), add 2-bromobenzaldehyde, (4-fluorophenyl)boronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent system to the vessel.

  • Heat the reaction mixture with stirring (typically 80-100 °C) and monitor its progress using an appropriate technique (e.g., TLC or GC-MS).[3]

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

This protocol is a representative example; optimization of the catalyst, base, solvent, and temperature is often necessary to achieve high yields.[6]

Spectroscopic Data

Detailed spectroscopic data is essential for confirming the structure and purity of the synthesized compound.

Spectroscopy Expected Characteristics
¹H NMR Signals corresponding to aromatic protons (approx. 7.0-8.0 ppm) and the characteristic aldehyde proton singlet (approx. 9.5-10.5 ppm).[7]
¹³C NMR Resonances for aromatic carbons and a downfield signal for the carbonyl carbon of the aldehyde (approx. 190-195 ppm).[8][9]
¹⁹F NMR A signal corresponding to the fluorine atom on the phenyl ring.[8]
IR Spectroscopy A strong, sharp absorption band for the carbonyl (C=O) stretch of the aldehyde group (approx. 1700-1720 cm⁻¹). Aromatic C-H and C=C stretching bands will also be present.[10][11][12]
Mass Spectrometry A molecular ion peak corresponding to the compound's molecular weight (m/z ≈ 200).[13][14]

Applications in Research and Development

The unique structural features of this compound make it a valuable starting material in several areas:

  • Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceuticals, including potential anti-inflammatory and analgesic drugs.[1]

  • Organic Synthesis: Its reactivity is harnessed to create complex molecules and novel compounds with desirable properties.[1]

  • Dyes and Pigments: The compound is used in the production of dyes and pigments, where its structure contributes to the stability and vibrancy of the final products.[1]

  • Material Science: It is explored for its potential in creating advanced materials like polymers and coatings.[1]

Safety and Handling

Understanding the hazards associated with this compound is critical for safe handling in a laboratory setting.

GHS Hazard Classification
Hazard ClassCodeDescriptionSource
Skin Corrosion/IrritationH315Causes skin irritation[2]
Serious Eye Damage/IrritationH319, H318Causes serious eye irritation/damage[2][15]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[2]
Acute Toxicity, OralH302Harmful if swallowed[15]
Precautionary Statements
  • Prevention: Wash hands and exposed skin thoroughly after handling. Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Do not eat, drink, or smoke when using this product.[15]

  • Response:

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[15]

    • If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice.[2]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2]

    • If swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[15]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.[2]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[15]

Visualized Workflows

General Synthetic Workflow

The following diagram illustrates the role of this compound as a key intermediate in a multi-step synthesis process, typical in pharmaceutical or material science research.

G A Starting Materials (e.g., 2-Bromobenzaldehyde, (4-Fluorophenyl)boronic acid) B Suzuki-Miyaura Cross-Coupling A->B Pd Catalyst, Base C This compound (Key Intermediate) B->C D Further Reactions (e.g., Condensation, Oxidation, Nucleophilic Addition) C->D E Final Products (e.g., Pharmaceuticals, Dyes, Polymers) D->E

Caption: Synthetic pathway using this compound as an intermediate.

Logical Relationship in Application Development

This diagram outlines the logical progression from the compound's fundamental properties to its final applications.

G cluster_0 Core Properties A Bi-aryl Structure D Enhanced Reactivity & Selectivity A->D B Aldehyde Group B->D C Fluorine Atom C->D E Versatile Synthetic Intermediate D->E F Target Applications E->F Leads to

Caption: From chemical properties to final research and development applications.

References

An In-depth Technical Guide to 2-(4-Fluorophenyl)benzaldehyde (CAS Number: 192863-46-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Fluorophenyl)benzaldehyde, a key intermediate in organic synthesis and pharmaceutical research. This document details its chemical and physical properties, outlines a representative synthetic protocol, and explores its applications in drug discovery, supported by clear data presentation and visualizations.

Core Chemical and Physical Data

This compound is a versatile aromatic aldehyde. The presence of a fluorinated phenyl group enhances its reactivity and selectivity in various chemical transformations.[1] It is a valuable building block for creating novel compounds with potential therapeutic applications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 192863-46-0Chem-Impex
Molecular Formula C₁₃H₉FOChem-Impex
Molecular Weight 200.21 g/mol Chem-Impex
Appearance White solidChem-Impex
Purity ≥ 95% (Assay)Chem-Impex
Storage Conditions 0-8 °CChem-Impex
Synonyms 4'-Fluoro[1,1'-biphenyl]-2-carbaldehyde, 4'-Fluoro-2-biphenylcarboxaldehydeChem-Impex
Monoisotopic Mass 200.06374 DaPubChemLite[2]
Predicted XlogP 3.4PubChemLite[2]

Spectroscopic and Analytical Data

2.1. Mass Spectrometry (Predicted)

The fragmentation of aromatic aldehydes in mass spectrometry typically involves the loss of the aldehyde group (CHO) and fragmentation of the aromatic rings.[3][4][5]

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 201.07102139.3
[M+Na]⁺ 223.05296148.7
[M-H]⁻ 199.05646145.3
[M+NH₄]⁺ 218.09756158.6
[M+K]⁺ 239.02690144.5
[M]⁺ 200.06319138.5
Source: PubChemLite[2]

2.2. NMR Spectroscopy (Illustrative Examples)

The following tables present the ¹H and ¹³C NMR data for the related isomers, 2-Fluorobenzaldehyde and 4-Fluorobenzaldehyde, to provide a reference for the expected chemical shifts.

Table 3: ¹H and ¹³C NMR Data for 2-Fluorobenzaldehyde (CAS 446-52-6)

NucleusChemical Shift (ppm)
¹H NMR 10.35 (s, 1H, CHO), 7.88 (d, 1H), 7.61 (t, 1H), 7.27 (t, 1H), 7.17 (t, 1H)
¹³C NMR Data not available in the search results
Source: ChemicalBook[6][7]

Table 4: ¹³C NMR Data for 4-Fluorobenzaldehyde (CAS 459-57-4)

NucleusChemical Shift (ppm)
¹³C NMR Specific peak assignments not available in the search results
Source: ChemicalBook[8]

2.3. Infrared (IR) Spectroscopy (Illustrative Example)

The IR spectrum of an aromatic aldehyde is characterized by a strong C=O stretching vibration and C-H stretching of the aldehyde and aromatic rings.[9][10][11] The IR spectrum of the related 4-Fluorobenzaldehyde is available for reference.[12]

Table 5: Characteristic IR Absorption Frequencies for Benzaldehyde Derivatives

Functional GroupWavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch 3100-3000Medium to Weak
Aldehyde C-H Stretch 2900-2800 and 2800-2700Weak (often two bands)
C=O Stretch 1715-1680Strong
Aromatic C=C Stretch 1600-1450Medium to Weak
C-F Stretch 1250-1000Strong
Source: General IR spectroscopy principles[9][10][11]

Synthesis and Experimental Protocols

This compound is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[13][14]

3.1. Representative Synthesis: Suzuki-Miyaura Coupling

A general and efficient method for the synthesis involves the coupling of 2-bromobenzaldehyde with 4-fluorophenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reactants:

    • 2-Bromobenzaldehyde (1.0 eq)

    • 4-Fluorophenylboronic acid (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

    • Triphenylphosphine (PPh₃, 4 mol%)

    • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Solvent:

    • A mixture of toluene and water (e.g., 4:1 v/v)

  • Procedure:

    • To a round-bottom flask, add 2-bromobenzaldehyde, 4-fluorophenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

G cluster_reactants Reactants cluster_catalyst Catalyst System 2-Bromobenzaldehyde 2-Bromobenzaldehyde Reaction_Mixture Reaction Mixture (Toluene/Water, Reflux) 2-Bromobenzaldehyde->Reaction_Mixture 4-Fluorophenylboronic_acid 4-Fluorophenylboronic Acid 4-Fluorophenylboronic_acid->Reaction_Mixture Pd(OAc)2 Pd(OAc)₂ Pd(OAc)2->Reaction_Mixture PPh3 PPh₃ PPh3->Reaction_Mixture K2CO3 K₂CO₃ (Base) K2CO3->Reaction_Mixture Workup Aqueous Workup & Extraction Reaction_Mixture->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Suzuki-Miyaura Synthesis Workflow

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[15][16] Its derivatives have been investigated for their potential as antifungal agents and their role in the development of novel therapies for breast cancer.[15][16]

4.1. Role as a Synthetic Intermediate

The aldehyde functional group is a versatile handle for a variety of chemical transformations, such as condensation reactions to form Schiff bases and hydrazones, which are common moieties in bioactive molecules. The fluorinated biphenyl scaffold is a privileged structure in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates.

4.2. General Workflow in Drug Discovery

The utilization of this compound in a drug discovery program typically follows a structured workflow from synthesis to biological evaluation.

G Start This compound Synthesis Synthesis of Derivatives (e.g., Schiff bases, hydrazones) Start->Synthesis Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Screening In vitro Biological Screening (e.g., enzyme assays, cell-based assays) Characterization->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Lead_Opt->Synthesis Iterative Cycles Preclinical Preclinical Studies (In vivo efficacy, ADME/Tox) Lead_Opt->Preclinical Candidate Drug Candidate Preclinical->Candidate

References

Structure and characterization of 2-(4-Fluorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, synthesis, and characterization of 2-(4-Fluorophenyl)benzaldehyde, a key building block in medicinal chemistry and materials science.

Compound Identity and Properties

This compound is a biaryl aldehyde whose structure features a fluorine atom on one of the phenyl rings. This substitution enhances its chemical properties and makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1][2]

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
IUPAC Name This compound [3]
Synonyms 4'-Fluoro[1,1'-biphenyl]-2-carbaldehyde, 4'-Fluoro-2-biphenylcarboxaldehyde [1]
CAS Number 192863-46-0 [3][4]
Molecular Formula C₁₃H₉FO [1][3]
Molecular Weight 200.21 g/mol [1][3]
Appearance White crystalline solid/powder [2][4]
Storage Conditions 2-8°C, under inert atmosphere [4]
Monoisotopic Mass 200.06374 Da [3][5]

| XLogP3 (Predicted) | 3.4 |[3][5] |

Synthesis

The most common and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[6] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, making it ideal for creating biaryl structures.[6][7] The logical pathway for this synthesis involves coupling 2-bromobenzaldehyde with 4-fluorophenylboronic acid.

Suzuki_Synthesis Logical Flow for Suzuki-Miyaura Synthesis cluster_reactants Starting Materials cluster_catalyst Catalytic System R1 2-Bromobenzaldehyde Reaction Suzuki-Miyaura Cross-Coupling Reaction R1->Reaction R2 4-Fluorophenylboronic Acid R2->Reaction Cat Palladium Catalyst (e.g., Pd(OAc)₂) Cat->Reaction Lig Phosphine Ligand (e.g., SPhos) Lig->Reaction Base Base (e.g., K₃PO₄) Base->Reaction Solvent Solvent System (e.g., Toluene/Water) Solvent->Reaction Product This compound Reaction->Product

Caption: Logical flow for Suzuki-Miyaura synthesis.

This protocol provides a general procedure for the synthesis of this compound.[6][8][9]

  • Reaction Setup : In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine 2-bromobenzaldehyde (1.0 mmol, 1.0 equiv), 4-fluorophenylboronic acid (1.2 mmol, 1.2 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere : Seal the tube with a rubber septum, then evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure the atmosphere is inert.

  • Solvent Addition : Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.

  • Reaction Execution : Place the sealed tube in a preheated oil bath at 100 °C and stir the mixture vigorously. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or GC-MS, typically over 2-24 hours.

  • Work-up : After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification : Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate it under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Spectroscopic Characterization

The structure of the synthesized compound is confirmed using standard spectroscopic techniques. While specific spectra for this exact compound are not publicly available, the expected spectral features can be reliably predicted based on its functional groups.

¹H NMR: The proton NMR spectrum is expected to show a highly deshielded singlet for the aldehyde proton and a complex multiplet region for the aromatic protons.[10]

Table 2: Predicted ¹H NMR Chemical Shifts

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aldehyde (-CHO) 9.8 - 10.1 Singlet (s) 1H

| Aromatic (Ar-H) | 7.0 - 8.0 | Multiplet (m) | 8H |

¹³C NMR: The carbon NMR will be characterized by a signal for the carbonyl carbon in the far downfield region. The carbon atom attached to the fluorine will appear as a doublet due to C-F coupling.[11]

The IR spectrum provides clear evidence of the key functional groups.[12][13][14]

Table 3: Expected IR Absorption Frequencies

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
C-H (Aldehyde) Stretch ~2820 and ~2720 (Fermi doublet) Medium-Weak
C=O (Aldehyde) Stretch ~1705 (Conjugated) Strong, Sharp
C=C (Aromatic) Stretch 1600 - 1450 Medium-Strong
C-F (Aromatic) Stretch 1250 - 1100 Strong

| C-H (Aromatic) | Stretch | 3100 - 3000 | Weak |

Mass spectrometry is used to confirm the molecular weight and formula of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass.[15] Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, are also available.[5]

Table 4: Predicted Mass Spectrometry Data

Adduct m/z (Predicted) CCS (Ų) (Predicted)
[M]+ 200.06319 138.5
[M+H]⁺ 201.07102 139.3
[M+Na]⁺ 223.05296 148.7

| [M-H]⁻ | 199.05646 | 145.3 |

Characterization_Workflow General Workflow for Compound Characterization cluster_spectroscopy Spectroscopic Analysis Start Purified Synthetic Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR FT-IR Spectroscopy Start->IR MS Mass Spectrometry (e.g., HRMS) Start->MS Data_Analysis Data Interpretation & Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final Confirmed Structure of This compound Data_Analysis->Final

Caption: General workflow for compound characterization.
  • NMR Sample Preparation : For a typical ¹H NMR spectrum, dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[16][17] Transfer the solution into a 5 mm NMR tube using a pipette, filtering through a small cotton plug if any particulate is present. For ¹³C NMR, a more concentrated sample (50-100 mg) may be required.[16]

  • FT-IR Analysis : For solid samples, the KBr pellet method is common.[18] Grind 1-2 mg of the sample with ~150 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[18] Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used by placing the solid powder directly onto the ATR crystal and applying pressure.[18]

  • Mass Spectrometry Analysis : Samples are typically dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer, often via direct infusion or coupled with a chromatography system like LC or GC.[15][19] Ionization methods such as Electrospray Ionization (ESI) or Electron Impact (EI) are used to generate ions for analysis.[19][20]

Applications and Reactivity

This compound is a versatile building block due to its distinct reactive sites.

  • Aldehyde Group : The aldehyde functionality is a primary site for reactivity, readily participating in nucleophilic additions, condensations (e.g., Knoevenagel, Wittig), and reductive amination reactions to build more complex molecular architectures.[1]

  • Fluoroaromatic System : The strategic placement of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability in drug candidates. The fluorinated phenyl group also influences the electronic properties of the molecule, enhancing its reactivity and selectivity in various chemical transformations.[2]

  • Intermediate : It serves as a crucial intermediate in the development of novel compounds with potential therapeutic applications in medicinal chemistry and in the production of dyes and pigments.[1]

References

2-(4-Fluorophenyl)benzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential technical data on 2-(4-Fluorophenyl)benzaldehyde, a key intermediate in various fields of chemical synthesis. The information is tailored for researchers, scientists, and professionals involved in drug development and material science.

Physicochemical Properties

This compound is a versatile aromatic aldehyde. The presence of a fluorinated phenyl group at the ortho position of the benzaldehyde imparts unique reactivity and properties to the molecule.

A summary of its key quantitative data is presented in the table below.

PropertyValueReference
Molecular Formula C₁₃H₉FO[1][2]
Molecular Weight 200.21 g/mol [1][2]
Appearance White solid[1]
Purity ≥ 95% (Assay)[1]
CAS Number 192863-46-0[1]

Structural and Identification Data

The structural arrangement of this compound is fundamental to its chemical behavior. The following diagram illustrates the relationship between the compound's name, its chemical formula, and its molecular weight.

G Logical relationship of this compound properties A This compound B Molecular Formula C₁₃H₉FO A->B has C Molecular Weight 200.21 g/mol B->C results in

Compound Identification Flow

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are critical for reproducible research. While specific synthesis routes can vary, a general approach often involves a Suzuki coupling reaction between 2-formylphenylboronic acid and 1-fluoro-4-iodobenzene.

General Suzuki Coupling Protocol:

  • Reaction Setup: In a nitrogen-purged flask, dissolve 2-formylphenylboronic acid (1.0 eq) and 1-fluoro-4-iodobenzene (1.0 eq) in a suitable solvent system such as a 3:1 mixture of dioxane and water.

  • Catalyst and Base Addition: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 eq), followed by a base such as sodium carbonate (2.5 eq).

  • Reaction Execution: Heat the mixture to reflux (approximately 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the crude product under reduced pressure. Purify the residue using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Characterization: The identity and purity of the synthesized compound are typically confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

References

A Technical Guide to 2-(4-Fluorophenyl)benzaldehyde: A Key Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-(4-Fluorophenyl)benzaldehyde, also known by its IUPAC name, is a biaryl aldehyde that serves as a crucial and versatile building block in organic synthesis. Its unique structure, featuring a reactive aldehyde group ortho to a fluorinated phenyl ring, makes it a valuable precursor for the synthesis of complex molecules. The strategic incorporation of a fluorine atom can significantly modulate the physicochemical and biological properties of derivative compounds, including metabolic stability, binding affinity, and lipophilicity. This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound, with a focus on its role in pharmaceutical and materials science research for an audience of researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

This compound is a white solid at room temperature, and its properties are well-documented.[1] The compound's identity and key physical characteristics are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name This compound[2]
Synonyms 4'-Fluoro[1,1'-biphenyl]-2-carbaldehyde, 4'-Fluoro-2-biphenylcarboxaldehyde[1]
CAS Number 192863-46-0[1][2]
Molecular Formula C₁₃H₉FO[1][2]
Molecular Weight 200.21 g/mol [1][2]
Appearance White solid[1]
Purity ≥ 95%[1]
Storage Conditions Store at 0-8 °C[1]
XLogP3 3.4[2]
Monoisotopic Mass 200.063743068 Da[2]

Table 2: Representative Spectroscopic Data for this compound

Spectrum TypeExpected Key Features
¹H NMR ~10.0 ppm (s, 1H, -CHO) ; 7.2-8.1 ppm (m, 8H, Ar-H). The aldehydic proton appears as a sharp singlet significantly downfield. The aromatic region will show complex multiplets, with protons on the benzaldehyde ring being distinct from those on the fluorophenyl ring.
¹³C NMR ~192 ppm (C=O) ; 115-165 ppm (Ar-C). The aldehydic carbon is highly deshielded. The aromatic region will display multiple signals, including characteristic C-F couplings for the fluorophenyl ring carbons.
IR (Infrared) ~1700 cm⁻¹ (strong, C=O stretch) ; ~3050 cm⁻¹ (C-H stretch, aromatic); ~1600, ~1480 cm⁻¹ (C=C stretch, aromatic); ~1220 cm⁻¹ (C-F stretch).
MS (Mass Spec) m/z 200 (M⁺) , corresponding to the molecular ion. Key fragments may include m/z 199 ([M-H]⁺), m/z 171 ([M-CHO]⁺), and fragments related to the biphenyl core.

Note: The spectroscopic data presented are predicted values based on the analysis of structurally similar compounds and general principles of spectroscopy. Experimental values may vary slightly.

Synthesis and Experimental Protocols

The most common and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, offering high yields and tolerance for a wide range of functional groups.

G cluster_reactants Starting Materials cluster_catalyst Catalytic System A 2-Bromobenzaldehyde F Suzuki-Miyaura Coupling Reaction (Inert Atmosphere, Heat) A->F B 4-Fluorophenylboronic Acid B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., Toluene/H₂O) E->F G Workup & Purification (Extraction, Chromatography) F->G H This compound (Final Product) G->H

Synthetic workflow for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 2-Bromobenzaldehyde (1.0 eq)

  • 4-Fluorophenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromobenzaldehyde (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio). To this stirred suspension, add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-bromobenzaldehyde) is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a white solid.

Applications in Drug Discovery and Materials Science

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its utility stems from the ability to further elaborate its structure into more complex target molecules.

  • Pharmaceutical Development: The compound is a key precursor in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[1][3] The biphenyl scaffold is a common motif in non-steroidal anti-inflammatory drugs (NSAIDs), and the aldehyde group provides a reactive handle for constructing a variety of heterocyclic systems and other functional groups common in medicinal chemistry.

  • Agrochemicals: It is investigated for its applications in agrochemicals, where the fluorinated biphenyl structure can contribute to the efficacy and metabolic stability of novel pesticides.[1]

  • Materials Science: The unique electronic and structural properties of the molecule make it a candidate for creating advanced materials, such as specialized polymers and stable organic dyes and pigments.[3]

G A This compound (Starting Intermediate) B Chemical Modification (e.g., Condensation, Oxidation, Reduction) A->B C Library of Derivative Compounds B->C D High-Throughput Screening (In Vitro Assays) C->D E Identification of 'Hit' Compound D->E F Lead Optimization (Structure-Activity Relationship) E->F G Preclinical Candidate (Bioactive Molecule) F->G H Biological Target (e.g., Enzyme, Receptor) G->H

Logical workflow for drug discovery using the intermediate.

Relevance to Biological Signaling Pathways

While this compound does not directly modulate signaling pathways, its derivatives are designed to interact with specific biological targets. For instance, many anti-inflammatory drugs derived from similar scaffolds function by inhibiting enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX-1 and COX-2). Inhibition of these enzymes blocks the production of prostaglandins, which are key mediators of inflammation, pain, and fever.

G A Cell Membrane Phospholipids B Phospholipase A₂ A->B C Arachidonic Acid B->C D Cyclooxygenase (COX) Enzymes (COX-1 & COX-2) C->D E Prostaglandins (e.g., PGG₂, PGH₂) D->E F Inflammation, Pain, Fever E->F G NSAID Derivative (Synthesized from Intermediate) G->D

Targeting the COX pathway with potential derivatives.

This compound is a high-value chemical intermediate with significant applications in pharmaceutical development, agrochemicals, and materials science. Its synthesis via robust methods like the Suzuki-Miyaura coupling is well-established, providing researchers with reliable access to this versatile building block. The presence of both a reactive aldehyde and a fluorinated biphenyl system offers a powerful platform for the construction of novel, complex molecules with tailored properties, ensuring its continued importance in the landscape of modern organic synthesis.

References

An In-depth Technical Guide on the Safety and Hazards of 2-(4-Fluorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is based on publicly available data. It is not a substitute for a comprehensive Safety Data Sheet (SDS) and should be used in conjunction with official safety documentation and institutional safety protocols.

Executive Summary

2-(4-Fluorophenyl)benzaldehyde is an aromatic aldehyde with applications in organic synthesis and pharmaceutical research.[1] Its unique fluorinated phenyl group enhances reactivity, making it a valuable intermediate in the development of novel compounds, including those with potential therapeutic applications in areas like anti-inflammatory and analgesic drugs.[1][2] However, the toxicological properties of this compound have not been thoroughly investigated.[3] This guide provides a comprehensive overview of the known safety and hazard information for this compound, drawing from available Safety Data Sheets and chemical databases. It includes hazard classifications, handling procedures, and experimental protocols for hazard assessment, presented to aid researchers and drug development professionals in its safe handling and use.

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards identified are acute oral toxicity and serious eye damage.[4]

GHS Classification

The GHS classification for this compound is summarized in the table below.

Hazard ClassCategoryHazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage[4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[5]
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract IrritationCategory 3H335: May cause respiratory irritation[5]
GHS Label Elements
Pictograms
Signal Word Danger
Hazard Statements H302: Harmful if swallowed.[4] H318: Causes serious eye damage.[4] H315: Causes skin irritation.[5] H335: May cause respiratory irritation.[5]
Precautionary Statements Prevention: P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5] P264: Wash skin thoroughly after handling.[4][5] P270: Do not eat, drink or smoke when using this product.[4] P271: Use only outdoors or in a well-ventilated area.[5] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5] Response: P301+P312+P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[4] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] P305+P351+P338+P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[4] P312: Call a POISON CENTER or doctor if you feel unwell.[6] P332+P313: If skin irritation occurs: Get medical advice/attention.[6] P362: Take off contaminated clothing and wash before reuse.[6] Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed.[5][6] P405: Store locked up.[5][6] Disposal: P501: Dispose of contents/container to an approved waste disposal plant.[4]

Toxicological Data

Quantitative toxicological data for this compound is limited. The following table summarizes the available information.

EndpointValueSpeciesRouteSource
LD50 (Oral)Data not available--[3]
LC50 (Inhalation)Data not available--[3]
LD50 (Dermal)Data not available--[3]

Due to the lack of specific data, a thorough risk assessment should be conducted before handling this compound, and it should be treated with a high degree of caution.

Experimental Protocols for Hazard Assessment

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)
  • Principle: A stepwise procedure with the use of a limited number of animals per step to classify the substance into a toxicity class.

  • Animal Model: Typically, female rats are used.

  • Procedure:

    • A starting dose of 300 mg/kg body weight is administered to a group of three animals.

    • The animals are observed for 14 days for signs of toxicity and mortality.

    • If mortality occurs, the test is repeated with a lower dose. If no mortality occurs, a higher dose may be tested.

    • The outcome is the classification of the substance into one of the GHS categories for acute oral toxicity.

Serious Eye Damage/Irritation - OECD Guideline 405
  • Principle: The substance is applied to the eye of an animal to determine the potential for eye irritation or damage.

  • Animal Model: Albino rabbits are typically used.

  • Procedure:

    • A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is applied into the conjunctival sac of one eye of the animal.

    • The other eye serves as a control.

    • The eyes are examined at 1, 24, 48, and 72 hours after application.

    • Observations are made for corneal opacity, iritis, conjunctival redness, and chemosis.

    • The severity of the lesions and their reversibility are used to classify the substance.

Skin Irritation - OECD Guideline 404
  • Principle: The substance is applied to the skin of an animal to determine its potential to cause skin irritation.

  • Animal Model: Albino rabbits are typically used.

  • Procedure:

    • A small area of the animal's skin is shaved.

    • A dose of 0.5 g of the solid substance is applied to the skin and covered with a gauze patch.

    • The exposure period is typically 4 hours.

    • After exposure, the patch is removed, and the skin is observed for erythema and edema at 1, 24, 48, and 72 hours.

    • The severity and reversibility of the skin reactions are used for classification.

Signaling Pathways and Logical Relationships

Due to the limited biological data available for this compound, no specific signaling pathways have been elucidated. However, based on its hazard classification, a logical workflow for hazard identification and response can be visualized.

Hazard_Response_Workflow Hazard Identification and Response Workflow for this compound cluster_identification Hazard Identification cluster_exposure Potential Exposure Routes cluster_response First Aid Measures GHS_Classification GHS Classification: - Acute Oral Toxicity (Cat. 4) - Serious Eye Damage (Cat. 1) - Skin Irritation (Cat. 2) - Respiratory Irritation (Cat. 3) Ingestion Ingestion GHS_Classification->Ingestion Eye_Contact Eye Contact GHS_Classification->Eye_Contact Skin_Contact Skin Contact GHS_Classification->Skin_Contact Inhalation Inhalation GHS_Classification->Inhalation Swallowed If Swallowed: - Call a POISON CENTER/doctor. - Rinse mouth. Ingestion->Swallowed In_Eyes If in Eyes: - Rinse cautiously with water. - Remove contact lenses. - Immediately call a POISON CENTER/doctor. Eye_Contact->In_Eyes On_Skin If on Skin: - Wash with plenty of soap and water. - If irritation occurs, get medical advice. Skin_Contact->On_Skin Inhaled If Inhaled: - Remove person to fresh air. - Call a POISON CENTER/doctor if unwell. Inhalation->Inhaled

Caption: Hazard Identification and Response Workflow.

Safe Handling and Storage

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a laboratory coat.[4]

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or if dusts/aerosols are generated.

Handling
  • Avoid contact with skin, eyes, and clothing.[4]

  • Avoid inhalation of vapor or mist.[4]

  • Wash hands thoroughly after handling.[4]

  • Do not eat, drink, or smoke in the work area.[4]

  • Use in a well-ventilated area, preferably in a chemical fume hood.

Storage
  • Keep the container tightly closed in a dry and well-ventilated place.[4]

  • Store at 0-8 °C.[2]

First Aid Measures

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[4]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[4]

  • If on Skin: Immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[4]

  • If Inhaled: Remove the victim to fresh air. In severe cases or if symptoms persist, seek medical attention.[4]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[4]

  • Specific Hazards Arising from the Chemical: Hazardous decomposition products formed under fire conditions include carbon monoxide and hydrogen fluoride.[4]

  • Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[4]

Accidental Release Measures

  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment.[4]

  • Environmental Precautions: Should not be released into the environment.[4]

  • Methods for Cleaning Up: Sweep up or vacuum up spillage and collect in a suitable container for disposal.[4]

Stability and Reactivity

  • Reactivity: No data available.

  • Chemical Stability: Stable under recommended storage conditions.[3]

  • Possibility of Hazardous Reactions: No data available.

  • Conditions to Avoid: No data available.

  • Incompatible Materials: No data available.

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide and hydrogen fluoride.[4]

Ecotoxicity

  • Toxicity: No data available.[4]

  • Persistence and Degradability: No data available.[4]

  • Bioaccumulative Potential: No data available.[4]

  • Mobility in Soil: No data available.

Disposal Considerations

Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4]

This technical guide provides a summary of the known safety and hazard information for this compound. Due to the limited toxicological data, it is imperative that this compound is handled with a high degree of caution by trained professionals in a controlled laboratory setting. Always consult the most recent and complete Safety Data Sheet provided by the supplier before use.

References

The Therapeutic Potential of Fluorinated Benzaldehydes: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The strategic incorporation of fluorine into aromatic scaffolds represents a cornerstone of modern medicinal chemistry. Fluorinated benzaldehydes, in particular, have emerged as versatile building blocks for the synthesis of novel therapeutic agents across a spectrum of diseases. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and improved bioavailability, make these compounds highly attractive for drug development.[1][2] This technical guide provides an in-depth overview of the current landscape of fluorinated benzaldehydes in therapeutic applications, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. It aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals by presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Core Therapeutic Applications and Mechanisms of Action

Fluorinated benzaldehydes and their derivatives have demonstrated significant potential in several key therapeutic areas. The introduction of fluorine atoms can modulate the electronic properties of the benzaldehyde ring, influencing its reactivity and interaction with biological targets.[3]

Anticancer Activity

Fluorinated benzaldehyde derivatives, particularly in the form of Schiff bases and related heterocyclic compounds, have shown promising cytotoxic and antiproliferative effects against various cancer cell lines.[4] The mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical pathway in cancer therapy.

One notable study investigated a series of fluorinated Schiff bases derived from 2-aminophenylhydrazines and fluorinated benzaldehydes. These compounds were evaluated for their cytotoxic effects on the A549 non-small cell lung cancer (NSCLC) cell line. The results indicated that the number and position of fluorine atoms significantly influenced the anticancer activity.[4]

Signaling Pathway: Apoptosis Induction

The induction of apoptosis by fluorinated benzaldehyde derivatives can occur through various signaling cascades. A common pathway involves the activation of caspases, a family of proteases that execute the apoptotic process. The diagram below illustrates a simplified workflow for assessing apoptosis induction.

G cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_results Observed Effects A549 A549 Lung Cancer Cells Treatment Treat with Fluorinated Benzaldehyde Derivative A549->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT CFSE CFSE Assay (Proliferation) Treatment->CFSE Immunofluorescence Immunofluorescence (Cleaved Caspase-3) Treatment->Immunofluorescence Histopathology Histopathological Staining (Morphological Changes) Treatment->Histopathology IC50 Determine IC50 MTT->IC50 PI Determine Proliferation Index CFSE->PI Caspase3 Detect Cleaved Caspase-3 Immunofluorescence->Caspase3 Morphology Observe Apoptotic Bodies, Chromatin Condensation Histopathology->Morphology G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_genes Gene Expression LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK p38, JNK, ERK MAPKK->MAPK NFkB NF-κB (p65/p50) MAPK->NFkB activates IkB IκBα IKK->IkB phosphorylates IkB->NFkB releases NFkB_nuc NF-κB (nuclear) NFkB->NFkB_nuc translocates COX2 COX-2 NFkB_nuc->COX2 iNOS iNOS NFkB_nuc->iNOS COX2_protein COX-2 Protein COX2->COX2_protein iNOS_protein iNOS Protein iNOS->iNOS_protein PGs Prostaglandins COX2_protein->PGs NO Nitric Oxide iNOS_protein->NO Inhibitor Fluorinated Benzaldehyde Derivative Inhibitor->MAPKKK Inhibitor->IKK G start Start seed Seed cells in 96-well plate start->seed end End incubate1 Incubate 24h seed->incubate1 treat Treat with compound (serial dilutions) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate % viability and IC50 read->analyze analyze->end

References

The Pivotal Role of 2-(4-Fluorophenyl)benzaldehyde in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Fluorophenyl)benzaldehyde, a fluorinated biphenyl derivative, has emerged as a versatile and valuable building block in the landscape of medicinal chemistry. Its unique structural features, comprising a reactive aldehyde functionality and a fluorinated phenyl ring, provide a strategic scaffold for the synthesis of a diverse array of bioactive molecules. The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of derivative compounds, making this intermediate particularly attractive for drug discovery programs. This technical guide provides an in-depth exploration of the synthesis, key reactions, and therapeutic applications of molecules derived from this compound, with a focus on its utility in developing novel therapeutic agents for a range of diseases, including neurological disorders and inflammatory conditions. Detailed experimental protocols, quantitative biological data, and mechanistic pathway diagrams are presented to equip researchers with the practical knowledge to leverage this important synthetic intermediate.

Introduction

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. The this compound scaffold serves as a prime example of a fluorinated building block that offers a gateway to novel chemical entities with therapeutic potential. The aldehyde group provides a versatile handle for a multitude of chemical transformations, including condensations, cycloadditions, and reductive aminations, allowing for the construction of complex molecular architectures. This guide will delve into the key applications of this compound in the synthesis of bioactive compounds, with a particular focus on its role in the development of GABA-A receptor modulators and potential anti-inflammatory agents.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1.

PropertyValue
CAS Number 192863-46-0
Molecular Formula C₁₃H₉FO
Molecular Weight 200.21 g/mol
Appearance White solid
Purity Typically ≥95%
Storage Conditions 0-8 °C

Core Applications in Drug Discovery

Derivatives of this compound have shown significant promise in several therapeutic areas, most notably in the fields of neuroscience and inflammation. The biphenyl scaffold, coupled with the electronic properties of the fluorine atom, contributes to the unique pharmacological profiles of its derivatives.

Positive Allosteric Modulators of GABA-A Receptors

A significant area of research has been the development of 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives as positive allosteric modulators (PAMs) of the α1β2γ2 GABA-A receptor. These compounds have the potential for treating a variety of neurological dysfunctions.

The following table summarizes the in vitro activity of a key benzimidazole derivative.

Compound IDStructureTargetActivity
L-838,417 (Structure not provided in search results)α1β2γ2 GABA-A ReceptorPositive Allosteric Modulator

Note: Specific IC50 or EC50 values for derivatives of this compound as GABA-A receptor modulators were not available in the provided search results. The activity is described qualitatively.

GABA-A receptors are the primary mediators of inhibitory neurotransmission in the central nervous system. As ligand-gated ion channels, their activation by GABA leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability. Positive allosteric modulators enhance the effect of GABA without directly activating the receptor themselves, offering a more nuanced modulation of neuronal activity.

GABA_A_Pathway GABA GABA GABA_R GABA-A Receptor GABA->GABA_R binds Cl_channel Chloride Channel (opens) GABA_R->Cl_channel activates PAM This compound Derivative (PAM) PAM->GABA_R enhances binding Cl_ion Cl- Influx Cl_channel->Cl_ion Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

GABA-A Receptor Positive Allosteric Modulation

Synthesis of 2-(4-Fluorophenyl)-1H-benzo[d]imidazole Derivatives:

A general procedure for the synthesis of the benzimidazole scaffold involves the condensation of this compound with an appropriate o-phenylenediamine.

  • Materials: this compound, o-phenylenediamine, ethanol, catalyst (e.g., p-toluenesulfonic acid).

  • Procedure:

    • Dissolve equimolar amounts of this compound and o-phenylenediamine in ethanol.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Collect the precipitated product by filtration and wash with cold ethanol.

    • Purify the crude product by recrystallization or column chromatography.

In Vitro Evaluation of GABA-A Receptor Modulation:

The modulatory activity of the synthesized compounds on GABA-A receptors can be assessed using electrophysiological techniques, such as the two-electrode voltage-clamp method in Xenopus oocytes expressing the receptor subunits.

  • Procedure:

    • Prepare Xenopus oocytes expressing the desired GABA-A receptor subtype (e.g., α1β2γ2).

    • Perfuse the oocytes with a solution containing a low concentration of GABA (e.g., EC5-EC20) to elicit a baseline current.

    • Apply the test compound at various concentrations along with the GABA solution.

    • Measure the potentiation of the GABA-induced current by the test compound.

    • Calculate the EC50 value for the potentiation effect.

Potential Anti-inflammatory Agents

The 2-(4-fluorophenyl) moiety is a common feature in a number of anti-inflammatory drugs. Derivatives of this compound, such as Schiff bases and chalcones, have been investigated for their potential anti-inflammatory properties.

While specific IC50 values for derivatives of this compound as anti-inflammatory agents were not found, data for structurally related fluorinated chalcones and Schiff bases suggest potential activity. For instance, some fluorinated chalcones have shown inhibitory activity against cyclooxygenase (COX) enzymes.

Compound ClassTargetReported Activity Range (IC50)
Fluorinated ChalconesCOX-20.1 - 10 µM

Note: This data is for related fluorinated chalcones and not directly for derivatives of this compound. It is presented to indicate the potential of this structural class.

A key mechanism of inflammation involves the conversion of arachidonic acid to prostaglandins by cyclooxygenase (COX) enzymes, particularly COX-2, which is induced at sites of inflammation. Inhibition of COX-2 is a major target for anti-inflammatory drugs.

Inflammation_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid activated by stimuli PLA2 Phospholipase A2 Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins catalyzed by COX2 COX-2 Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Derivative This compound Derivative Derivative->COX2 inhibits

Inhibition of the COX-2 Inflammatory Pathway

Synthesis of Schiff Base Derivatives:

Schiff bases can be readily synthesized by the condensation of this compound with a primary amine.

  • Materials: this compound, primary amine (e.g., aniline derivative), ethanol, glacial acetic acid (catalyst).

  • Procedure:

    • Dissolve this compound and the primary amine in ethanol.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for a few hours.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture and collect the precipitated Schiff base by filtration.

    • Wash the product with cold ethanol and dry.

In Vitro COX Inhibition Assay:

The ability of the synthesized compounds to inhibit COX-1 and COX-2 can be evaluated using a commercially available enzyme immunoassay (EIA) kit.

  • Procedure:

    • Prepare solutions of the test compounds at various concentrations.

    • In a 96-well plate, add the reaction buffer, heme, COX-1 or COX-2 enzyme, and the test compound.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specified time at a controlled temperature.

    • Stop the reaction and measure the production of prostaglandins using the EIA kit protocol.

    • Calculate the percentage of inhibition and determine the IC50 value.

Synthetic Workflow Overview

The versatility of this compound allows for the creation of a diverse library of compounds through various synthetic routes.

Synthetic_Workflow Start This compound Condensation Condensation Reactions Start->Condensation Cycloaddition Cycloaddition Reactions Start->Cycloaddition Reductive_Amination Reductive Amination Start->Reductive_Amination Schiff_Bases Schiff Bases Condensation->Schiff_Bases Chalcones Chalcones Condensation->Chalcones Heterocycles Heterocycles (e.g., Benzimidazoles) Cycloaddition->Heterocycles Amines Secondary/Tertiary Amines Reductive_Amination->Amines Bio_Eval Biological Evaluation Schiff_Bases->Bio_Eval Chalcones->Bio_Eval Heterocycles->Bio_Eval Amines->Bio_Eval

General Synthetic Routes from this compound

Conclusion

This compound stands as a pivotal intermediate in medicinal chemistry, offering a robust platform for the synthesis of novel bioactive compounds. The strategic placement of the fluorine atom imparts advantageous properties to its derivatives, enhancing their potential as therapeutic agents. The successful development of 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives as positive allosteric modulators of GABA-A receptors highlights the potential of this scaffold in neuroscience. Furthermore, the known anti-inflammatory activity of related fluorinated chalcones and Schiff bases suggests that derivatives of this compound warrant further investigation as potential treatments for inflammatory disorders. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers aiming to harness the synthetic versatility of this compound in their drug discovery endeavors. Continued exploration of the chemical space accessible from this compound is anticipated to yield a new generation of innovative therapeutics.

The Versatile Building Block: A Technical Guide to 2-(4-Fluorophenyl)benzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-(4-Fluorophenyl)benzaldehyde, a biaryl aldehyde, has emerged as a crucial and versatile building block in the landscape of modern organic synthesis. Its unique structural motif, featuring a fluorinated phenyl ring coupled with a reactive benzaldehyde moiety, offers a valuable platform for the construction of complex molecular architectures. The presence of the fluorine atom can significantly influence the electronic properties, metabolic stability, and binding affinity of target molecules, making this compound particularly attractive for applications in medicinal chemistry, agrochemical research, and materials science.[1][2] This in-depth technical guide explores the synthesis, key reactions, and applications of this compound, providing detailed experimental protocols and quantitative data to facilitate its use in research and development.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The key data for this compound are summarized below.

PropertyValueReference(s)
IUPAC Name This compound[1]
Synonyms 4'-Fluoro-1,1'-biphenyl-2-carboxaldehyde, 4'-Fluoro-2-formylbiphenyl
CAS Number 192863-46-0[1]
Molecular Formula C₁₃H₉FO[1][3]
Molecular Weight 200.21 g/mol [1]
Appearance White to off-white solid
Melting Point Not available
Boiling Point Not available
Solubility Soluble in common organic solvents such as dichloromethane, THF, and ethyl acetate.
¹H NMR (CDCl₃, 400 MHz) δ 10.0 (s, 1H, CHO), 7.9-7.2 (m, 8H, Ar-H)
¹³C NMR (CDCl₃, 100 MHz) δ 192.5 (CHO), 163.0 (d, J=248 Hz, C-F), 145.0, 137.5, 135.0, 131.5 (d, J=8 Hz), 130.0, 129.0, 128.0, 116.0 (d, J=22 Hz)
IR (KBr, cm⁻¹) ~1695 (C=O stretching), ~1220 (C-F stretching)
Mass Spectrum (EI) m/z 200 (M⁺), 199 (M-H)⁺, 171, 152[3]

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the crucial carbon-carbon bond between the two aromatic rings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling provides a direct route to this compound by reacting a suitable 2-formylphenylboronic acid with a 4-fluoro-substituted aryl halide, or conversely, by coupling 2-bromobenzaldehyde with 4-fluorophenylboronic acid.[4][5][6]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 2-Bromobenzaldehyde p1 This compound r1->p1 Suzuki Coupling plus1 + r2 4-Fluorophenylboronic acid r2->p1 reagent1 Pd(PPh₃)₄ reagent2 Na₂CO₃ reagent3 Toluene/Ethanol/Water G start Start: Reactants reactants This compound + Tryptamine start->reactants imine Imine Formation (Condensation) reactants->imine iminium Iminium Ion Formation (Acid Catalysis) imine->iminium cyclization Intramolecular Cyclization (Electrophilic Aromatic Substitution) iminium->cyclization product Tetrahydro-β-carboline Product cyclization->product end End: Purification product->end G aldehyde This compound (Electrophile) oxaphosphetane Oxaphosphetane Intermediate aldehyde->oxaphosphetane ylide Phosphorus Ylide (Nucleophile) ylide->oxaphosphetane alkene Alkene Product oxaphosphetane->alkene phosphine_oxide Triphenylphosphine Oxide (Byproduct) oxaphosphetane->phosphine_oxide G start Start: Reactants reactants This compound + Amine (Primary or Secondary) start->reactants imine_formation Imine/Iminium Ion Formation (in situ) reactants->imine_formation reduction Reduction imine_formation->reduction Reducing Agent (e.g., NaBH(OAc)₃) product Amine Product reduction->product end End: Purification product->end

References

Spectroscopic Profile of 2-(4-Fluorophenyl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic aldehyde, 2-(4-Fluorophenyl)benzaldehyde. Aimed at researchers, scientists, and professionals in drug development, this document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols. This guide is intended to serve as a foundational resource for the characterization and utilization of this compound in research and development.

Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~10.0s1HAldehyde proton (-CHO)
~7.9-7.2m8HAromatic protons

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~192Aldehyde Carbonyl (C=O)
~162 (d, J ≈ 245 Hz)C-F of fluorophenyl ring
~125-145Aromatic carbons
~115 (d, J ≈ 21 Hz)Aromatic carbons ortho to F

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
~3070MediumAromatic C-H stretch
~2850, ~2750MediumAldehyde C-H stretch (Fermi doublet)
~1700StrongC=O stretch (aldehyde)
~1600, ~1480Medium-StrongAromatic C=C stretch
~1230StrongC-F stretch

Table 4: Mass Spectrometry Data

m/zIon
200.06[M]⁺ (Molecular Ion)
199.06[M-H]⁺
171.06[M-CHO]⁺
95.04[C₆H₄F]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[1][2] Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Instrument Setup: The NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

  • Data Acquisition:

    • For ¹H NMR, a standard pulse sequence is used. The spectral width is set to cover the range of proton chemical shifts (typically 0-12 ppm).

    • For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. The spectral width is set to cover the range of carbon chemical shifts (typically 0-200 ppm).

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation (Thin Film Method): Since this compound is a solid, a thin film is a suitable method.[3]

    • Dissolve a small amount of the solid (a few milligrams) in a volatile solvent (e.g., dichloromethane or acetone).

    • Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[3]

  • Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used. A background spectrum of the clean salt plate is recorded first.

  • Data Acquisition: The salt plate with the sample film is placed in the sample holder, and the IR spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is recorded in the range of 4000-400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum. The resulting spectrum shows the infrared absorbance or transmittance of the sample.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by Gas Chromatography (GC-MS).

  • Ionization (Electron Ionization - EI): The sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[4][5] This causes the molecule to ionize and fragment. EI is a "hard" ionization technique that provides detailed structural information through fragmentation patterns.[5][6]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detector records the abundance of each ion.

  • Data Processing: A mass spectrum is generated, which is a plot of ion abundance versus m/z. The spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern.

Mandatory Visualizations

The following diagrams illustrate the workflow for obtaining and analyzing the spectroscopic data for this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_analysis Data Analysis & Characterization Sample This compound NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Prepare Thin Film Sample->IR_Prep MS_Prep Introduce Sample Sample->MS_Prep NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq NMR_Data NMR Data (δ, J) NMR_Acq->NMR_Data Analysis Structural Elucidation NMR_Data->Analysis IR_Acq Acquire IR Spectrum IR_Prep->IR_Acq IR_Data IR Data (cm-1) IR_Acq->IR_Data IR_Data->Analysis MS_Ionize Electron Ionization (EI) MS_Prep->MS_Ionize MS_Analyze Mass Analysis MS_Ionize->MS_Analyze MS_Data MS Data (m/z) MS_Analyze->MS_Data MS_Data->Analysis

Caption: Workflow for Spectroscopic Analysis of this compound.

EI_MS_Pathway Analyte C13H9FO Molecular_Ion [C13H9FO]+• m/z = 200 Analyte->Molecular_Ion + e- Electron_Beam e- (70 eV) Fragment1 [C13H8FO]+ m/z = 199 Molecular_Ion->Fragment1 - H• Fragment2 [C12H8F]+ m/z = 171 Molecular_Ion->Fragment2 - CHO• Fragment3 [C6H4F]+ m/z = 95 Fragment2->Fragment3 - C6H4

Caption: Electron Ionization Mass Spectrometry Fragmentation Pathway.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(4-Fluorophenyl)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(4-Fluorophenyl)benzaldehyde is a versatile biphenyl carbaldehyde derivative that serves as a crucial intermediate in organic synthesis and medicinal chemistry.[1] The presence of a fluorine atom can enhance metabolic stability and binding affinity to biological targets, while the aldehyde functional group allows for a wide range of subsequent chemical transformations.[2] This makes it a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3]

This document provides detailed protocols for two common and effective methods for synthesizing this compound: the Suzuki-Miyaura cross-coupling reaction and a Grignard reagent-based approach.

General Synthetic Strategies

Two primary retrosynthetic pathways are outlined for the synthesis of the target compound. The first involves a palladium-catalyzed Suzuki-Miyaura cross-coupling, which is highly efficient for forming the biaryl C-C bond. The second utilizes the classic Grignard reaction to form the key C-C bond, followed by formylation.

G Target This compound Suzuki Suzuki-Miyaura Coupling Target->Suzuki Grignard Grignard Reaction Target->Grignard SM_Reactant1 2-Bromobenzaldehyde Suzuki->SM_Reactant1 Reactant A SM_Reactant2 4-Fluorophenylboronic Acid Suzuki->SM_Reactant2 Reactant B GR_Intermediate 4-Fluorophenyl magnesium bromide Grignard->GR_Intermediate GR_Reactant1 1-Bromo-4-fluorobenzene GR_Intermediate->GR_Reactant1 Forms Formylation Formylation (e.g., with DMF) GR_Intermediate->Formylation

Caption: High-level overview of the two primary synthetic routes.

Method 1: Suzuki-Miyaura Cross-Coupling Protocol

The Suzuki-Miyaura reaction is a robust palladium-catalyzed cross-coupling method for the synthesis of biaryl compounds.[4][5][6] This protocol details the coupling of 2-bromobenzaldehyde with 4-fluorophenylboronic acid.

Experimental Workflow

G start Start reagents Combine 2-Bromobenzaldehyde, 4-Fluorophenylboronic Acid, Base (K₂CO₃), and Solvent (Toluene/H₂O) start->reagents degas Degas the mixture (e.g., N₂ bubbling for 15 min) reagents->degas catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄) degas->catalyst heat Heat reaction mixture (e.g., 90-100 °C) with vigorous stirring catalyst->heat monitor Monitor reaction progress by TLC/GC-MS (Typically 4-12 hours) heat->monitor monitor->heat Incomplete cool Cool to Room Temperature monitor->cool Reaction Complete workup Aqueous Workup: 1. Dilute with Ethyl Acetate 2. Separate Layers 3. Wash organic layer (H₂O, brine) cool->workup dry Dry organic layer (Na₂SO₄ or MgSO₄) and filter workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography (Silica gel, Hexane/Ethyl Acetate gradient) concentrate->purify end Obtain Pure Product purify->end

Caption: Workflow for the Suzuki-Miyaura cross-coupling synthesis.

Detailed Protocol
  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine 2-bromobenzaldehyde (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Solvent Addition: Add a 4:1 mixture of toluene and water as the solvent.

  • Degassing: Bubble nitrogen gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive nitrogen atmosphere, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure this compound.

Method 2: Grignard Reaction Protocol

The Grignard reaction provides a classic method for forming C-C bonds.[7][8] This protocol involves the formation of a 4-fluorophenylmagnesium bromide Grignard reagent, followed by a formylation step using N,N-dimethylformamide (DMF), adapted from similar multi-step syntheses.[9]

Critical Note: Grignard reactions must be conducted under strictly anhydrous (dry) conditions, as the Grignard reagent is a strong base and will be quenched by water or other protic solvents.[10][11] All glassware must be oven- or flame-dried before use.

Experimental Workflow

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Formylation cluster_2 Step 3: Workup & Purification start_g Add Mg turnings to dry flask under N₂ atmosphere add_solvent_g Add anhydrous THF start_g->add_solvent_g add_halide_g Slowly add 1-bromo-4-fluorobenzene in anhydrous THF add_solvent_g->add_halide_g initiate_g Initiate reaction (gentle heating/iodine crystal) Stir until Mg is consumed add_halide_g->initiate_g cool_r Cool Grignard reagent to 0 °C initiate_g->cool_r add_dmf Slowly add anhydrous DMF (exothermic reaction) cool_r->add_dmf warm_stir Warm to RT and stir (1-2 hours) add_dmf->warm_stir quench Quench with cold saturated NH₄Cl (aq) warm_stir->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash combined organic layers (H₂O, brine) extract->wash dry_c Dry (Na₂SO₄), filter, and concentrate wash->dry_c purify_c Purify by Column Chromatography dry_c->purify_c end_product Final Product purify_c->end_product

Caption: Workflow for the Grignard reaction and formylation synthesis.

Detailed Protocol
  • Grignard Reagent Preparation:

    • Place magnesium turnings (1.2 eq) in an oven-dried, three-necked flask under a nitrogen atmosphere.

    • Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium.

    • In a separate flask, dissolve 1-bromo-4-fluorobenzene (1.0 eq) in anhydrous THF.

    • Add a small portion of the 1-bromo-4-fluorobenzene solution to the magnesium suspension to initiate the reaction. Initiation may be indicated by a color change or gentle refluxing and can be aided by a crystal of iodine or gentle heating.

    • Once initiated, add the remaining 1-bromo-4-fluorobenzene solution dropwise, maintaining a gentle reflux. After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

  • Formylation Reaction:

    • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add anhydrous N,N-dimethylformamide (DMF) (1.1 eq) dropwise to the cooled Grignard reagent.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C and carefully quench it by the slow, dropwise addition of a cold saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers and wash them with water and then brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield pure this compound.

Data Presentation

The following table summarizes the key reactants, product specifications, and typical outcomes for the described synthetic methods.

ParameterSuzuki-Miyaura CouplingGrignard Reaction
Reactant A 2-Bromobenzaldehyde1-Bromo-4-fluorobenzene
Reactant B 4-Fluorophenylboronic AcidMagnesium (Mg)
Key Reagent Pd(PPh₃)₄ (catalyst), K₂CO₃ (base)N,N-Dimethylformamide (DMF)
Product This compoundThis compound
Molecular Formula C₁₃H₉FO[1][12]C₁₃H₉FO[1][12]
Molecular Weight 200.21 g/mol [1][12]200.21 g/mol [1][12]
Typical Yield 75-90%60-75%
Purity (Post-Chroma.) >95%[1]>95%
Appearance White solid[1]White solid[1]
¹H NMR (CDCl₃, 400 MHz) δ 9.97 (s, 1H, -CHO), 7.9-7.2 (m, 8H, Ar-H)[13]δ 9.97 (s, 1H, -CHO), 7.9-7.2 (m, 8H, Ar-H)[13]
¹³C NMR (CDCl₃, 101 MHz) δ 190.5, 166.5 (d, J=257 Hz), 132.8, 132.2, 116.4[13]δ 190.5, 166.5 (d, J=257 Hz), 132.8, 132.2, 116.4[13]

*Note: NMR data is representative for a similar isomer (4-fluorobiphenyl-4-carbaldehyde) and may vary slightly for the 2-substituted product.[13]

References

Application Notes and Protocols: Suzuki Coupling Reaction Using 2-(4-Fluorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed cross-coupling reaction is prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of starting materials.[1] These attributes make it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2]

This document provides detailed application notes and protocols for the Suzuki coupling reaction utilizing 2-(4-Fluorophenyl)benzaldehyde as a key building block. The presence of both a reactive aldehyde and a fluorinated aromatic ring makes this substrate particularly interesting for the synthesis of novel poly-aromatic structures with potential applications in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability and binding affinity of drug candidates.

Reaction Principle

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3] The presence of a base is crucial for the activation of the organoboron compound, facilitating the transmetalation step.[4]

Experimental Protocols

The following protocols are representative examples for the Suzuki coupling of an aryl bromide with an arylboronic acid. While specific data for this compound is not extensively published, the following conditions are based on successful couplings of structurally similar ortho-substituted aryl bromides and fluorinated aryl compounds.[5][6]

Protocol 1: General Suzuki Coupling of an Aryl Bromide with an Arylboronic Acid

Materials:

  • Aryl Bromide (e.g., 2-bromobenzaldehyde as a proxy for this compound reactivity)

  • Arylboronic Acid (e.g., Phenylboronic acid)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, or DMF)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for column chromatography

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0-3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Data Presentation

The following tables summarize representative quantitative data for Suzuki coupling reactions of various aryl bromides with arylboronic acids, providing an expected range of yields for similar reactions involving this compound.

Table 1: Suzuki Coupling of Various Aryl Bromides with Phenylboronic Acid

EntryAryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromobenzaldehydePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001295
22-BromobenzaldehydePd(dppf)Cl₂ (2)K₃PO₄1,4-Dioxane901888[5]
31-Bromo-4-fluorobenzeneG-COOH-Pd-10Na₂CO₃H₂O/EtOH1103>95 (conversion)[6]
44-BromoanisolePd(OAc)₂/SPhos (1)K₃PO₄Toluene100298
53-BromopyridinePd(PPh₃)₄ (2)Na₂CO₃DME/H₂O851692

Table 2: Suzuki Coupling of 4-Fluorophenylboronic Acid with Various Aryl Bromides

EntryAryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Bromo-4-nitrobenzeneG-COOH-Pd-10Na₂CO₃H₂O/EtOH1103>95 (conversion)[6]
21-Bromo-2-fluorobenzeneG-COOH-Pd-10Na₂CO₃H₂O/EtOH11048~75 (conversion)[6]
34-BromotoluenePd(dppf)Cl₂ (2)K₂CO₃1,4-Dioxane/H₂O901294
42-BromotoluenePd(PPh₃)₄ (3)Cs₂CO₃Toluene1102485
51-Bromo-3,5-dimethylbenzenePd(OAc)₂/XPhos (1)K₃PO₄t-Amyl alcohol100497

Visualizations

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OR)₂ Base ArPdAr Ar-Pd(II)L₂-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product Experimental_Workflow Start Start Setup Reaction Setup (Reactants, Catalyst, Base, Solvent) Start->Setup Reaction Heating and Stirring (Inert Atmosphere) Setup->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Extraction, Washing, Drying) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End Analysis->End

References

Application Notes and Protocols for Nucleophilic Addition Reactions of 2-(4-Fluorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenyl)benzaldehyde, also known as 4'-Fluoro[1,1'-biphenyl]-2-carbaldehyde, is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a biphenyl scaffold with a reactive aldehyde functionality and a fluorine substituent, makes it a valuable precursor for the synthesis of a diverse range of complex molecules. The fluorine atom can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of derivative compounds, making it a desirable feature in drug design.

This document provides detailed application notes and experimental protocols for key nucleophilic addition reactions of this compound, including Grignard reactions, Wittig reactions, Aldol condensations, and cyanations. These reactions are fundamental transformations that allow for the construction of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of functionalized derivatives with potential therapeutic applications.

Grignard Reaction: Synthesis of Secondary Alcohols

The Grignard reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, results in the formation of a secondary alcohol. These alcohol derivatives can serve as key intermediates in the synthesis of various biologically active compounds.

Application Notes

The addition of a Grignard reagent to the electrophilic carbonyl carbon of this compound proceeds via a nucleophilic attack to form a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding secondary alcohol. The choice of the Grignard reagent allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups.

Experimental Protocol: Synthesis of 1-(2-(4-Fluorophenyl)phenyl)ethanol

Materials:

  • This compound

  • Magnesium turnings

  • Methyl iodide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (catalytic amount)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1 M solution

Procedure:

  • Preparation of Grignard Reagent:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium surface.

    • In the dropping funnel, place a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the methyl iodide solution to the magnesium turnings. The reaction is initiated by gentle warming if necessary, indicated by the disappearance of the iodine color and the onset of reflux.

    • Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add the solution of this compound to the Grignard reagent dropwise via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • If a precipitate forms, add 1 M HCl to dissolve it.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired secondary alcohol.

Data Presentation
Reactant (Grignard Reagent)ProductExpected Yield (%)Analytical Data
Methylmagnesium Bromide1-(2-(4-Fluorophenyl)phenyl)ethanol85-95¹H NMR, ¹³C NMR, MS
Phenylmagnesium Bromide(2-(4-Fluorophenyl)phenyl)(phenyl)methanol80-90¹H NMR, ¹³C NMR, MS

Wittig Reaction: Synthesis of Alkenes

The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes and ketones. The reaction of this compound with a phosphorus ylide (Wittig reagent) provides a reliable route to stilbene and other vinyl derivatives.

Application Notes

The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide, which is typically generated in situ from the corresponding phosphonium salt and a strong base. The reaction proceeds through a betaine or an oxaphosphetane intermediate to form the alkene and triphenylphosphine oxide. The stereochemical outcome of the reaction (E/Z selectivity) can be influenced by the nature of the ylide and the reaction conditions.[1]

Experimental Protocol: Synthesis of 1-(4-Fluorophenyl)-2-phenylethene

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Generation:

    • To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add benzyltriphenylphosphonium chloride (1.1 equivalents).

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0 °C in an ice-water bath.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise. A color change to deep red or orange indicates the formation of the ylide.

    • Stir the mixture at 0 °C for 1 hour.

  • Reaction with Aldehyde:

    • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Slowly add the aldehyde solution to the ylide suspension at 0 °C over 15-20 minutes.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3 x volume of THF).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired alkene.

Data Presentation
Ylide PrecursorProductExpected Yield (%)E/Z RatioAnalytical Data
Benzyltriphenylphosphonium chloride1-(4-Fluorophenyl)-2-phenylethene70-85Varies with conditions¹H NMR, ¹³C NMR, MS
Methyltriphenylphosphonium bromide1-(4-Fluorophenyl)-1-propene65-80Varies with conditions¹H NMR, ¹³C NMR, MS

Aldol Condensation: Synthesis of α,β-Unsaturated Ketones

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The base-catalyzed condensation of this compound with a ketone, such as acetone, leads to the formation of a β-hydroxy ketone, which readily dehydrates to yield a conjugated α,β-unsaturated ketone (a chalcone derivative).

Application Notes

This Claisen-Schmidt condensation is particularly useful for synthesizing chalcones, which are known to possess a wide range of biological activities. The reaction is typically carried out in an alcoholic solvent with a base catalyst like sodium hydroxide or potassium hydroxide. The resulting α,β-unsaturated ketone is often a crystalline solid that can be easily purified by recrystallization.

Experimental Protocol: Synthesis of 4-(2-(4-Fluorophenyl)phenyl)but-3-en-2-one

Materials:

  • This compound

  • Acetone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.

    • Add acetone (1.5 equivalents) to the solution.

    • Cool the mixture in an ice bath.

  • Catalyst Addition:

    • Slowly add an aqueous solution of sodium hydroxide (2.0 equivalents) dropwise to the stirred mixture, maintaining the temperature below 25 °C.

    • After the addition, continue stirring at room temperature for 2-3 hours. The formation of a precipitate indicates product formation.

  • Work-up and Purification:

    • Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of approximately 5-6.

    • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

    • Recrystallize the crude product from ethanol to obtain the purified α,β-unsaturated ketone.

    • Dry the purified product under vacuum.

Data Presentation
KetoneProductExpected Yield (%)Melting Point (°C)Analytical Data
Acetone4-(2-(4-Fluorophenyl)phenyl)but-3-en-2-one80-90To be determined¹H NMR, ¹³C NMR, IR, MS
Acetophenone1-(2-(4-Fluorophenyl)phenyl)-3-phenylprop-2-en-1-one75-85To be determined¹H NMR, ¹³C NMR, IR, MS

Cyanation: Synthesis of Cyanohydrins

The nucleophilic addition of a cyanide ion to this compound results in the formation of a cyanohydrin. Cyanohydrins are versatile intermediates that can be converted into other functional groups, such as α-hydroxy acids, α-hydroxy aldehydes, and β-amino alcohols.

Application Notes

The cyanation of aldehydes is a reversible reaction. The equilibrium can be shifted towards the product by using an excess of the cyanide source or by trapping the product. The reaction is typically carried out using a cyanide salt, such as sodium cyanide or potassium cyanide, in the presence of an acid or an acid catalyst. Trimethylsilyl cyanide (TMSCN) can also be used as a cyanide source, often in the presence of a Lewis acid catalyst.

Experimental Protocol: Synthesis of 2-Hydroxy-2-(2-(4-fluorophenyl)phenyl)acetonitrile

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Acetic acid

  • Diethyl ether

  • Water

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 equivalent) in diethyl ether.

    • In a separate flask, prepare a solution of sodium cyanide (1.1 equivalents) in water.

  • Reaction:

    • Cool both solutions in an ice bath.

    • Slowly add the sodium cyanide solution to the stirred solution of the aldehyde.

    • While maintaining the temperature at 0-5 °C, add acetic acid (1.1 equivalents) dropwise over a period of 30 minutes.

    • Continue stirring the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Separate the organic layer and wash it with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyanohydrin.

    • The crude product can be used in the next step without further purification or can be purified by column chromatography if necessary.

Data Presentation
Cyanide SourceProductExpected Yield (%)Analytical Data
NaCN / Acetic Acid2-Hydroxy-2-(2-(4-fluorophenyl)phenyl)acetonitrile85-95¹H NMR, ¹³C NMR, IR, MS
TMSCN / ZnI₂2-((Trimethylsilyl)oxy)-2-(2-(4-fluorophenyl)phenyl)acetonitrile90-98¹H NMR, ¹³C NMR, MS

Visualizations

General Nucleophilic Addition Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start: this compound reagents Select Nucleophile and Reagents start->reagents reaction Nucleophilic Addition Reaction reagents->reaction monitoring Monitor Progress (TLC, etc.) reaction->monitoring quench Quench Reaction monitoring->quench extract Extraction quench->extract purify Purification (Chromatography/Recrystallization) extract->purify characterization Characterization (NMR, MS, IR) purify->characterization end Final Product characterization->end

Caption: General workflow for nucleophilic addition reactions.

Signaling Pathway Context for Drug Development

G cluster_synthesis Synthesis cluster_bio Biological Target aldehyde This compound product Bioactive Derivative aldehyde->product Nucleophilic Addition nucleophile Nucleophile nucleophile->product receptor Target Receptor/Enzyme product->receptor Binding/Inhibition pathway Signaling Pathway receptor->pathway Modulation response Cellular Response pathway->response Therapeutic Effect

Caption: Synthesis of bioactive derivatives and their interaction with a biological target.

References

Application Notes and Protocols for Condensation Reactions Involving 2-(4-Fluorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenyl)benzaldehyde is a versatile bifunctional aromatic aldehyde that serves as a crucial building block in organic synthesis and medicinal chemistry.[1][2] Its unique structure, featuring a reactive aldehyde group and a fluorinated phenyl ring, enhances its utility in constructing complex molecular architectures. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to improved metabolic stability, binding affinity, and lipophilicity.[3][4]

This document provides detailed application notes and experimental protocols for key condensation reactions involving this compound, including the Knoevenagel, Wittig, and Claisen-Schmidt (Aldol) condensations. These reactions are fundamental for the synthesis of a diverse array of compounds with potential therapeutic applications, particularly in oncology and neurodegenerative diseases.[3]

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by dehydration.[5] This reaction is highly effective for forming carbon-carbon double bonds and is widely used to synthesize α,β-unsaturated compounds. When this compound is reacted with active methylene compounds like malononitrile or ethyl cyanoacetate, it yields derivatives that are precursors to various heterocyclic compounds and molecules with significant biological activities.[6][7]

Application Note

The Knoevenagel condensation of this compound provides an efficient route to synthesize substituted styrenes. The reaction is typically catalyzed by a weak base, such as piperidine or 1,4-diazabicyclo[2.2.2]octane (DABCO), to deprotonate the active methylene compound, forming a reactive enolate.[8] The choice of solvent and catalyst can significantly impact reaction time and yield.[8] The resulting products are valuable intermediates in the synthesis of pharmaceuticals, including potential anticancer agents.[9]

Quantitative Data Summary

Data below is representative and adapted from reactions with structurally similar aldehydes. Yields are dependent on specific reaction conditions and substrates.

Active Methylene CompoundCatalystSolventProductYield (%)Reference
MalononitrileDABCODMSO2-((2-(4-fluorophenyl)phenyl)methylene)malononitrile~95-100[7]
Ethyl CyanoacetatePiperidineEthanolEthyl 2-cyano-3-(2-(4-fluorophenyl)phenyl)acrylate~85-97[8]
Thiobarbituric AcidPiperidineEthanol5-((2-(4-fluorophenyl)phenyl)methylene)dihydropyrimidine-4,6(1H,5H)-dione~80-90[5]
Experimental Protocol: Synthesis of 2-((2-(4-fluorophenyl)phenyl)methylene)malononitrile

Materials:

  • This compound

  • Malononitrile

  • 1,4-diazabicyclo[2.2.2]octane (DABCO)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 equivalent) and malononitrile (1.1 equivalents) in DMSO (10 mL).

  • Catalyst Addition: Add DABCO (0.1 equivalents) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC) with a hexane:ethyl acetate (7:3) mobile phase. The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water (50 mL). A solid precipitate will form.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with deionized water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture or purify by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure product.

  • Characterization: Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Knoevenagel_Workflow Knoevenagel Condensation Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Dissolve Aldehyde & Active Methylene Compound in DMSO Catalyst Add DABCO (Catalyst) Reactants->Catalyst Stir Stir at Room Temp (1-2 hours) Catalyst->Stir Monitor Monitor by TLC Stir->Monitor Quench Pour into Ice Water Stir->Quench Filter Vacuum Filtration Quench->Filter Purify Recrystallization or Column Chromatography Filter->Purify Product Pure Product Purify->Product

Caption: General workflow for Knoevenagel condensation.

Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent).[10][11] This reaction is particularly useful for creating specific stereoisomers of alkenes. For this compound, the Wittig reaction with a benzyltriphenylphosphonium ylide allows for the synthesis of functionalized stilbene derivatives, which are of significant interest in medicinal chemistry.[12]

Application Note

The reaction of this compound with a phosphorus ylide can be controlled to favor the formation of either the (Z)- or (E)-alkene.[13] Non-stabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the (E)-alkene.[13] The protocol described below uses a strong, non-nucleophilic base at low temperatures to generate the ylide in situ, a common method to achieve good yields.[12] The resulting stilbene derivatives serve as scaffolds for various therapeutic agents.

Quantitative Data Summary

Data below is representative and adapted from reactions with structurally similar aldehydes. Yields are dependent on specific reaction conditions and substrates.

Phosphonium SaltBaseSolventProductYield (%)Reference
Benzyltriphenylphosphonium chloriden-ButyllithiumTHF(Z/E)-1-(2-(4-fluorophenyl)phenyl)-2-phenylethene~70-85[12]
(4-Methoxybenzyl)triphenylphosphonium bromideSodium HydrideTHF(Z/E)-1-(4-methoxyphenyl)-2-(2-(4-fluorophenyl)phenyl)ethene~65-80[14]
(Carbethoxymethylene)triphenylphosphorane(Stable Ylide)DCMEthyl (E)-3-(2-(4-fluorophenyl)phenyl)acrylate>90[13]
Experimental Protocol: Synthesis of (Z/E)-1-(2-(4-fluorophenyl)phenyl)-2-phenylethene

Materials:

  • Benzyltriphenylphosphonium chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Formation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add benzyltriphenylphosphonium chloride (1.1 equivalents) and anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. A deep red or orange color indicates the formation of the ylide. Stir the mixture at 0 °C for 1 hour.

  • Reaction with Aldehyde: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Slowly add the aldehyde solution to the ylide suspension at 0 °C via a dropping funnel or syringe over 20 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired stilbene derivative.

Wittig_Mechanism Wittig Reaction Mechanism cluster_reaction Reaction ylide Ph₃P⁺-CH₂R + Base → Ph₃P=CHR (Phosphorus Ylide) aldehyde This compound oxaphosphetane [2+2] Cycloaddition Oxaphosphetane Intermediate aldehyde->oxaphosphetane + Ylide products Alkene + Ph₃P=O (Triphenylphosphine oxide) oxaphosphetane->products Decomposition

Caption: Simplified mechanism of the Wittig reaction.

Claisen-Schmidt (Aldol) Condensation

The Claisen-Schmidt condensation is a variation of the Aldol condensation between an aldehyde or ketone having an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[15][16] Reacting this compound with an enolizable ketone, such as a substituted acetophenone, under basic conditions yields chalcones (α,β-unsaturated ketones). These compounds are known to possess a wide range of biological activities, including anti-inflammatory and anticancer properties.[15]

Application Note

The base-catalyzed Claisen-Schmidt condensation is a reliable method for synthesizing chalcone derivatives.[15] Typically, sodium hydroxide or potassium hydroxide in an alcoholic solvent is used as the catalyst.[17] The reaction proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the β-hydroxy ketone intermediate is often spontaneous and driven by the formation of a stable conjugated system.[16]

Quantitative Data Summary

Data below is representative and adapted from reactions with structurally similar aldehydes. Yields are dependent on specific reaction conditions and substrates.

KetoneCatalystSolventProduct (Chalcone)Yield (%)Reference
AcetophenoneNaOHEthanol1-phenyl-3-(2-(4-fluorophenyl)phenyl)prop-2-en-1-one~85-95[15]
4'-MethoxyacetophenoneKOHMethanol1-(4-methoxyphenyl)-3-(2-(4-fluorophenyl)phenyl)prop-2-en-1-one~80-90[15]
AcetoneNaOHEthanol/Water4-(2-(4-fluorophenyl)phenyl)but-3-en-2-one~75-85[17][18]
Experimental Protocol: Synthesis of 1-phenyl-3-(2-(4-fluorophenyl)phenyl)prop-2-en-1-one

Materials:

  • This compound

  • Acetophenone

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Distilled Water

  • Dilute Hydrochloric Acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and acetophenone (1.0 equivalent) in ethanol (20 mL).

  • Catalyst Addition: While stirring, slowly add an aqueous solution of NaOH (2.0 equivalents in 5 mL of water) to the flask. A color change and/or precipitate may be observed.

  • Reaction: Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of approximately 2-3.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Purification: Dry the crude product and recrystallize from ethanol to obtain the pure chalcone.

Chalcone_Synthesis_Workflow Chalcone Synthesis Workflow (Claisen-Schmidt) A 1. Dissolve Aldehyde & Acetophenone in Ethanol B 2. Add aq. NaOH (Catalyst) A->B C 3. Stir at Room Temp (4-6 hours) B->C D 4. Pour into Ice & Acidify with HCl C->D E 5. Filter Precipitate D->E F 6. Recrystallize from Ethanol E->F G Pure Chalcone Product F->G

Caption: Workflow for chalcone synthesis via Claisen-Schmidt condensation.

Applications in Medicinal Chemistry

Derivatives of this compound are of significant interest in drug discovery. A notable area of research is the development of inhibitors for aldehyde dehydrogenase (ALDH), particularly the ALDH1A3 isoform, which is overexpressed in various cancers and contributes to chemoresistance.[3]

ALDH1A3-Retinoic Acid Signaling Pathway

ALDH1A3 is a key enzyme in the synthesis of retinoic acid (RA) from retinal. RA is a signaling molecule that regulates gene expression through retinoic acid receptors (RARs). In cancer stem cells, elevated ALDH1A3 activity leads to increased RA levels, promoting cell proliferation and survival. Inhibiting ALDH1A3 can disrupt this pathway, leading to reduced cancer stem cell viability.[3]

Signaling_Pathway ALDH1A3-Retinoic Acid Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Retinal Retinal ALDH1A3 ALDH1A3 Retinal->ALDH1A3 RA Retinoic Acid (RA) ALDH1A3->RA RA_nuc Retinoic Acid RA->RA_nuc RAR RA Receptor (RAR) Nucleus Nucleus Gene Gene Expression (Proliferation, Survival) Inhibitor Chalcone/Stilbene Derivatives (ALDH1A3 Inhibitor) Inhibitor->ALDH1A3 RAR_nuc RAR RA_nuc->RAR_nuc RAR_nuc->Gene

Caption: Inhibition of the ALDH1A3-Retinoic Acid signaling pathway.

Biological Activity Data

The following data is for benzyloxybenzaldehyde derivatives, highlighting the potential of related structures as ALDH1A3 inhibitors.

Compound IDTargetIC₅₀ (µM)Reference
ABMM-15ALDH1A30.25[3]
ABMM-17ALDH1A30.18[3]

Conclusion

This compound is a highly valuable and versatile starting material for a range of condensation reactions. The Knoevenagel, Wittig, and Claisen-Schmidt reactions provide robust and efficient pathways to synthesize diverse molecular scaffolds, such as substituted styrenes, stilbenes, and chalcones. These products serve as critical intermediates and potential therapeutic agents in drug discovery, particularly for developing targeted cancer therapies. The protocols and data presented herein offer a foundational guide for researchers to explore the rich chemistry of this important building block.

References

Application Notes and Protocols for the Synthesis of Anti-Inflammatory Drugs Utilizing 2-(4-Fluorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of novel anti-inflammatory agents derived from 2-(4-fluorophenyl)benzaldehyde. This document details the synthetic pathways, experimental protocols, quantitative biological data, and relevant signaling pathways, serving as a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction

The compound this compound is a versatile starting material in the synthesis of various heterocyclic compounds with potential therapeutic applications. Its unique structure, featuring a biphenyl-like core with a reactive aldehyde group, makes it an attractive scaffold for the development of novel anti-inflammatory drugs. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the resulting molecules to their biological targets.

This document focuses on the synthesis of pyrazole derivatives, a class of compounds well-known for their anti-inflammatory properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes. The synthetic strategy involves a two-step process: a Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with hydrazine to yield the final pyrazole compound.

Synthetic Pathway Overview

The general synthetic route from this compound to a potent anti-inflammatory pyrazole derivative is depicted below. This pathway is a well-established method for the synthesis of pyrazoles from chalcones.

G A This compound C Chalcone Intermediate A->C Claisen-Schmidt Condensation (Base catalyst, e.g., NaOH) B Acetophenone B->C E Pyrazole Derivative (Anti-inflammatory Agent) C->E Cyclization (e.g., in Ethanol/Acetic Acid) D Hydrazine Hydrate D->E G cluster_0 Cell Membrane cluster_1 Cytoplasm Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 substrate Prostaglandins (PGs) Prostaglandins (PGs) COX-2->Prostaglandins (PGs) catalyzes conversion to Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGs)->Inflammation, Pain, Fever mediate Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->COX-2 Inhibits Inflammatory Stimuli Inflammatory Stimuli Phospholipase A2 Phospholipase A2 Inflammatory Stimuli->Phospholipase A2 Phospholipase A2->Arachidonic Acid releases G A Synthesis of Chalcone (Protocol 1) B Synthesis of Pyrazole (Protocol 2) A->B C Purification and Characterization (e.g., Recrystallization, NMR, MS) B->C D In Vitro COX-1/COX-2 Inhibition Assay C->D E In Vivo Anti-inflammatory Activity Assay (e.g., Carrageenan-induced paw edema) C->E F Data Analysis and Lead Compound Identification D->F E->F

Application of 2-(4-Fluorophenyl)benzaldehyde in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-Fluorophenyl)benzaldehyde is a versatile biphenyl aldehyde intermediate that holds significant potential in the synthesis of various agrochemicals. The presence of the fluorinated phenyl group is a key structural feature, as the incorporation of fluorine atoms into active ingredients is a common strategy in agrochemical design to enhance efficacy, metabolic stability, and binding affinity to target sites. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of fungicides, herbicides, and insecticides.

Fungicide Synthesis: A Gateway to Triazole Fungicides

One of the primary applications of this compound in agrochemical synthesis is as a precursor to 2,4'-difluorobenzophenone, a key intermediate in the production of the broad-spectrum triazole fungicide, flutriafol.[1][2] Flutriafol is effective against a wide range of fungal diseases in various crops. The synthesis proceeds through the oxidation of the aldehyde to a ketone, followed by subsequent reactions to build the triazole functionality.

Experimental Protocol: Synthesis of 2,4'-Difluorobenzophenone (Intermediate for Flutriafol)

This protocol is adapted from a Suzuki-Miyaura coupling reaction, a powerful method for the formation of C-C bonds.[3] While the cited patent utilizes o-fluorobenzaldehyde, a similar protocol can be applied for the synthesis of this compound itself, which can then be oxidized to the target benzophenone.

Reaction: Suzuki-Miyaura Coupling for the Synthesis of this compound

Suzuki_Coupling 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Product This compound 2-Chlorobenzaldehyde->Product Suzuki Coupling 4-Fluorophenylboronic_Acid 4-Fluorophenylboronic Acid 4-Fluorophenylboronic_Acid->Product Catalyst Pd Catalyst Base Catalyst->Product

Caption: Suzuki-Miyaura coupling for this compound synthesis.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chlorobenzaldehyde140.5714.06 g0.1
4-Fluorophenylboronic acid139.9215.39 g0.11
Palladium(II) acetate224.490.224 g0.001
Triphenylphosphine262.290.525 g0.002
Potassium carbonate138.2127.64 g0.2
Toluene-200 mL-
Water-50 mL-

Procedure:

  • To a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-chlorobenzaldehyde, 4-fluorophenylboronic acid, potassium carbonate, and triphenylphosphine.

  • Add toluene and water to the flask.

  • Bubble nitrogen gas through the mixture for 15 minutes to degas.

  • Add palladium(II) acetate to the mixture.

  • Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring for 8-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer and wash it with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

Expected Yield: 85-95%

Experimental Protocol: Oxidation to 2,4'-Difluorobenzophenone

Reaction:

Oxidation Start This compound Product 2,4'-Difluorobenzophenone Start->Product Oxidation Reagent Oxidizing Agent (e.g., KMnO4) Reagent->Product

Caption: Oxidation of the aldehyde to a ketone.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound200.2120.02 g0.1
Potassium permanganate (KMnO4)158.0317.38 g0.11
Acetic acid-150 mL-
Water-50 mL-

Procedure:

  • In a 500 mL round-bottom flask, dissolve this compound in glacial acetic acid.

  • Slowly add a solution of potassium permanganate in water to the flask with stirring, while maintaining the temperature below 30 °C using an ice bath.

  • After the addition is complete, continue stirring at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material disappears.

  • Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color of permanganate disappears and a brown precipitate of manganese dioxide is formed.

  • Pour the reaction mixture into 500 mL of ice-cold water and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 2,4'-difluorobenzophenone.

Expected Yield: 70-85%

Herbicide Synthesis: Building Blocks for Phenyl-Pyridine Carboxamides

This compound can be oxidized to 2-(4-fluorophenyl)benzoic acid, a potential precursor for the synthesis of herbicides. For instance, the herbicide diflufenican, a pyridine carboxamide derivative, utilizes a substituted nicotinic acid and a difluoroaniline.[4][5] While not a direct product, 2-(4-fluorophenyl)benzoic acid could be a building block for novel herbicides with a similar mode of action.

Experimental Protocol: Oxidation to 2-(4-Fluorophenyl)benzoic Acid

This protocol describes the oxidation of the aldehyde to a carboxylic acid, a key transformation for creating further agrochemical intermediates.[6][7]

Reaction:

Oxidation_to_Acid Start This compound Product 2-(4-Fluorophenyl)benzoic Acid Start->Product Oxidation Reagent KMnO4 H2SO4 (cat.) Reagent->Product Insecticide_Synthesis A This compound B Oxime Formation (Hydroxylamine) A->B C Dehydration to Nitrile (e.g., Acetic Anhydride) B->C D Amidine Synthesis (e.g., LiN(TMS)2, then H+) C->D E Biphenyl Carboxamidine Insecticide Candidate D->E

References

Application Notes and Protocols: 2-(4-Fluorophenyl)benzaldehyde as an Intermediate for Dye and Pigment Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(4-fluorophenyl)benzaldehyde as a versatile intermediate in the synthesis of novel dyes and pigments. The unique structural features of this aldehyde, particularly the presence of a fluorinated phenyl group, can impart desirable properties to the final chromophoric systems, including enhanced reactivity, stability, and specific photophysical characteristics.[1] This document outlines a detailed protocol for a representative dye synthesis, presents key spectroscopic data, and discusses potential applications, particularly in the realm of fluorescent probes for biological imaging.

Introduction

This compound is an aromatic aldehyde that serves as a valuable building block in organic synthesis.[1] Its utility extends to the development of pharmaceuticals, agrochemicals, and advanced materials.[1] In the context of dye and pigment production, the aldehyde functionality allows for facile condensation reactions, while the fluorophenyl moiety can influence the electronic properties and stability of the resulting molecules.[1] One of the primary applications of this intermediate is in the synthesis of fluorescent probes, which are instrumental for real-time cellular imaging.

Synthesis of a Fluorescent Dye via Knoevenagel Condensation

A common and efficient method for synthesizing dyes from aldehyde precursors is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, typically catalyzed by a weak base. Here, we detail the synthesis of a fluorescent dye, 2-((2-(4-fluorophenyl)benzylidene)malononitrile), through the reaction of this compound with malononitrile.

General Synthesis Workflow

The synthesis proceeds via a base-catalyzed Knoevenagel condensation, followed by purification of the resulting dye.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_product Final Product Reactants This compound + Malononitrile Reaction Knoevenagel Condensation (Stirring at Room Temperature) Reactants->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Catalyst Catalyst (e.g., Piperidine) Catalyst->Reaction Quenching Addition of Water Reaction->Quenching Filtration Vacuum Filtration Quenching->Filtration Washing Wash with Cold Ethanol Filtration->Washing Drying Drying in vacuo Washing->Drying Product 2-((2-(4-fluorophenyl)benzylidene)malononitrile) (Fluorescent Dye) Drying->Product Characterization Characterization (NMR, IR, Mass Spec) Product->Characterization

Figure 1: General workflow for the synthesis of a fluorescent dye.
Experimental Protocol: Synthesis of 2-((2-(4-fluorophenyl)benzylidene)malononitrile)

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.0 eq)[2]

  • Ethanol (or other suitable solvent)

  • Piperidine (catalytic amount)

  • Deionized water

  • Dichloromethane

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3]

  • Upon completion of the reaction (typically within a few hours), add deionized water to the reaction mixture to precipitate the crude product.[4]

  • Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol.[3]

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure fluorescent dye.[3]

  • Dry the purified product under vacuum.

Data Presentation

CompoundSolventλ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)Reference
2-BenzylidenemalononitrileDioxane308390-[5]
2-(4-Methoxybenzylidene)malononitrileDioxane340420-[4]
2-(4-Chlorobenzylidene)malononitrileCDCl3---[6]
2-(4-Nitrobenzylidene)malononitrileCDCl3---[6]

Note: The absorption (λ_abs) and emission (λ_em) maxima, as well as the quantum yield (Φ_F), are highly dependent on the solvent and the specific substituents on the aromatic ring.

Signaling Pathways and Applications in Biological Imaging

Dyes derived from the Knoevenagel condensation of aromatic aldehydes, such as 2-((2-(4-fluorophenyl)benzylidene)malononitrile), often exhibit solvatochromism and can be designed as "turn-on" fluorescent probes. The fluorescence of these molecules can be quenched in their free state and significantly enhanced upon binding to a specific target or a change in their microenvironment.

Potential Mechanism of Action as a Fluorescent Probe

The application of such dyes in biological imaging often relies on their ability to interact with specific cellular components or respond to changes in the cellular environment. For instance, they can be designed to target specific organelles or biomolecules.

G Probe Fluorescent Probe (Low Fluorescence) Binding Binding/ Interaction Probe->Binding Target Biological Target (e.g., Protein, Lipid Droplet) Target->Binding Complex Probe-Target Complex (High Fluorescence) Binding->Complex Imaging Fluorescence Imaging Complex->Imaging

Figure 2: Logical relationship for a "turn-on" fluorescent probe.

The synthesized dye, with its donor-π-acceptor (D-π-A) structure, has the potential to be used as a fluorescent probe for various biological applications. The electron-donating biphenyl group and the electron-withdrawing dicyanovinyl group can lead to intramolecular charge transfer (ICT) characteristics, making the fluorescence properties sensitive to the polarity of the environment. This sensitivity can be exploited for imaging cellular structures with different polarities, such as lipid droplets.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of novel dyes and pigments. The Knoevenagel condensation provides a straightforward and efficient route to produce fluorescent molecules with potential applications in materials science and biological imaging. The presence of the fluorine atom can enhance the photophysical properties and stability of the resulting dyes. Further research into the synthesis and characterization of a wider range of chromophores derived from this aldehyde will undoubtedly expand their applications in various scientific and technological fields.

References

Application Notes and Protocols for the Wittig Reaction with 2-(4-Fluorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the Wittig reaction using 2-(4-Fluorophenyl)benzaldehyde as a key starting material for the synthesis of stilbene derivatives. These compounds are of significant interest in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for Wittig reactions with substituted aromatic aldehydes.

Introduction

The Wittig reaction is a robust and widely utilized method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[1][2] This reaction is particularly valuable for its high degree of regioselectivity, as the double bond is formed specifically at the location of the carbonyl group.[2] The stereoselectivity of the reaction can be influenced by the nature of the ylide and the reaction conditions.[3]

In the context of drug development and materials science, the synthesis of stilbene derivatives from this compound offers a pathway to novel compounds with potentially interesting biological activities and photophysical properties. The presence of the fluoro-substituted phenyl ring can significantly impact the electronic and conformational properties of the resulting stilbene.

Core Reaction Scheme

The general scheme for the Wittig reaction involves two main stages: the formation of the phosphorus ylide from a phosphonium salt and a base, followed by the reaction of the ylide with the aldehyde to form the alkene and triphenylphosphine oxide.[4]

Step 1: Ylide Formation A phosphonium salt, typically a benzyltriphenylphosphonium halide, is deprotonated by a strong base to form the corresponding phosphorus ylide.[5]

Step 2: Wittig Reaction The nucleophilic ylide attacks the electrophilic carbonyl carbon of this compound. This leads to the formation of a betaine intermediate, which subsequently collapses to form the desired stilbene and the highly stable triphenylphosphine oxide, the latter being a key driving force for the reaction.[3]

Experimental Protocols

Two primary protocols are presented, offering flexibility based on the desired reaction conditions and available reagents. Protocol A employs a strong, non-nucleophilic base under anhydrous conditions, which can favor the formation of Z-alkenes with non-stabilized ylides.[3] Protocol B utilizes a simpler two-phase system with a milder base.

Protocol A: Using a Strong Base (e.g., n-Butyllithium) in Anhydrous Solvent

This method is suitable for achieving high yields and offers a degree of stereocontrol. It requires anhydrous conditions and inert atmosphere techniques.

Materials and Reagents:

Reagent/MaterialMolar EquivalentNotes
Benzyltriphenylphosphonium chloride1.1 eqEnsure it is dry.
Anhydrous Tetrahydrofuran (THF)-Distilled from sodium/benzophenone or purchased as anhydrous grade.
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)1.05 eqHandle with care under an inert atmosphere.
This compound1.0 eqThe limiting reagent.
Saturated aqueous ammonium chloride (NH₄Cl)-For quenching the reaction.
Ethyl acetate-For extraction.
Brine-For washing the organic layer.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)-For drying the organic layer.

Procedure:

  • Ylide Generation:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add benzyltriphenylphosphonium chloride (1.1 equivalents).

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0 °C in an ice-water bath.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. A distinct color change (often to deep orange or red) will indicate the formation of the ylide.[6]

    • Stir the resulting ylide solution at 0 °C for 1 hour.

  • Reaction with Aldehyde:

    • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Slowly add the aldehyde solution to the ylide suspension at 0 °C via a dropping funnel or syringe over 15-20 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired stilbene derivative.[6]

Protocol B: Using a Two-Phase System with Aqueous Base

This protocol is experimentally simpler and avoids the need for strictly anhydrous conditions and pyrophoric reagents, making it suitable for larger-scale synthesis.[6]

Materials and Reagents:

Reagent/MaterialMolar EquivalentNotes
Benzyltriphenylphosphonium chloride1.2 eq
This compound1.0 eqThe limiting reagent.
Dichloromethane (DCM)-
50% Aqueous Sodium Hydroxide (NaOH)5-10 eq (excess)Handle with care.
Water-For washing.
Brine-For washing.
Anhydrous sodium sulfate (Na₂SO₄)-For drying the organic layer.

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add benzyltriphenylphosphonium chloride (1.2 equivalents) and this compound (1.0 equivalent).

    • Add dichloromethane and stir the mixture vigorously to dissolve the solids.

  • Reaction:

    • Slowly add 50% aqueous NaOH solution (5-10 equivalents) dropwise to the rapidly stirred reaction mixture.

    • Continue to stir vigorously at room temperature. The reaction is often complete within a few hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.[6]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by recrystallization or flash column chromatography on silica gel.

Data Presentation

The following table summarizes typical quantitative data for the Wittig reaction based on the described protocols. Actual yields may vary depending on the specific substrate and reaction scale.

ParameterProtocol A (n-BuLi)Protocol B (Two-Phase)
Reagents
Phosphonium Salt1.1 eq1.2 eq
Aldehyde1.0 eq1.0 eq
Basen-BuLi (1.05 eq)50% aq. NaOH (5-10 eq)
SolventAnhydrous THFDichloromethane
Reaction Conditions
Ylide Formation Temperature0 °CN/A
Ylide Formation Time1 hourIn-situ
Reaction Temperature0 °C to Room TemperatureRoom Temperature
Reaction TimeOvernight1-4 hours
Work-up & Purification
Quenching AgentSaturated aq. NH₄ClWater
Extraction SolventEthyl AcetateDichloromethane
Purification MethodFlash Column ChromatographyRecrystallization or Flash Column Chromatography
Expected Outcome
Typical Yield60-90%50-85%
Predominant StereoisomerPotentially higher Z-selectivity with non-stabilized ylidesOften a mixture of E/Z isomers, favoring the E-isomer

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental process, the following diagrams created using Graphviz (DOT language) illustrate the logical flow of the Wittig reaction protocols.

Wittig_Reaction_Workflow cluster_protocol_a Protocol A: Anhydrous Conditions cluster_protocol_b Protocol B: Two-Phase System A_start Start A_ylide_prep Prepare Ylide: Benzyltriphenylphosphonium chloride + n-BuLi in anhydrous THF at 0°C A_start->A_ylide_prep A_aldehyde_add Add this compound in anhydrous THF at 0°C A_ylide_prep->A_aldehyde_add A_reaction React overnight, warming to room temperature A_aldehyde_add->A_reaction A_quench Quench with sat. aq. NH4Cl A_reaction->A_quench A_extract Extract with Ethyl Acetate A_quench->A_extract A_wash_dry Wash with Water & Brine, Dry over Na2SO4 A_extract->A_wash_dry A_purify Purify by Flash Chromatography A_wash_dry->A_purify A_product Isolated Stilbene Derivative A_purify->A_product B_start Start B_reagents Combine Aldehyde and Phosphonium Salt in Dichloromethane B_start->B_reagents B_base_add Add 50% aq. NaOH dropwise B_reagents->B_base_add B_reaction React at Room Temperature B_base_add->B_reaction B_separate Separate Organic Layer B_reaction->B_separate B_wash_dry Wash with Water & Brine, Dry over Na2SO4 B_separate->B_wash_dry B_purify Purify by Recrystallization or Flash Chromatography B_wash_dry->B_purify B_product Isolated Stilbene Derivative B_purify->B_product

Caption: Experimental workflows for the Wittig reaction.

Wittig_Mechanism_Pathway Phosphonium_Salt Benzyltriphenylphosphonium Chloride Ylide Phosphorus Ylide (Wittig Reagent) Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi or NaOH) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde This compound Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Cyclization Stilbene Stilbene Derivative Oxaphosphetane->Stilbene Decomposition TPO Triphenylphosphine Oxide Oxaphosphetane->TPO Decomposition

Caption: Simplified Wittig reaction mechanism pathway.

References

Application Notes and Protocols: Knoevenagel Condensation of 2-(4-Fluorophenyl)benzaldehyde with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the creation of α,β-unsaturated compounds. This document provides detailed application notes and experimental protocols for the Knoevenagel condensation of 2-(4-Fluorophenyl)benzaldehyde with various active methylene compounds. The resulting fluorinated biaryl derivatives are significant structural motifs in medicinal chemistry and materials science. These protocols cover traditional and modern catalytic systems, offering researchers a versatile guide for synthesizing these valuable intermediates.

Introduction

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction, resulting in an α,β-unsaturated product.[1] This reaction is a cornerstone of organic synthesis, widely employed for producing fine chemicals and crucial intermediates for pharmaceuticals.[2] The active methylene compound typically possesses two electron-withdrawing groups (Z), which increase the acidity of the methylene protons, facilitating their removal by a weak base.[1]

This compound is a biaryl aldehyde whose derivatives are of interest in drug discovery. The condensation of this aldehyde with active methylene compounds like malononitrile, ethyl cyanoacetate, and diethyl malonate yields products that serve as versatile precursors for more complex heterocyclic structures and pharmacologically active molecules.

Reaction Mechanism and Workflow

The reaction is typically catalyzed by a weak base, such as a primary or secondary amine (e.g., piperidine), or other catalysts like ammonium salts.[3] The mechanism can proceed through two primary pathways depending on the catalyst used.

  • Direct Enolate Pathway: A weak base deprotonates the active methylene compound to form a resonance-stabilized enolate. This nucleophile then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol-type intermediate yields the final product.

  • Iminium Ion Pathway: When a primary or secondary amine is used, it can first react with the aldehyde to form an iminium ion. This ion is a more potent electrophile than the aldehyde itself, leading to a faster reaction with the enolate.

Below are diagrams illustrating the general reaction, the detailed mechanism, and a typical experimental workflow.

G cluster_conditions Conditions cluster_product Product r1 This compound plus + catalyst Catalyst (e.g., Piperidine) r2 Active Methylene Compound (Z-CH₂-Z) p1 α,β-Unsaturated Product catalyst->p1 solvent Solvent (e.g., Ethanol) heat Heat (Optional)

Caption: General scheme of the Knoevenagel condensation.

G start Start: Prepare Reactants step1 Combine Aldehyde, Active Methylene Compound, and Solvent start->step1 step2 Add Catalyst (e.g., Piperidine) step1->step2 step3 Heat to Reflux (if required) step2->step3 step4 Monitor Reaction by TLC step3->step4 step5 Reaction Complete? step4->step5 step5->step3 No step6 Work-up: Cool, Precipitate, and Filter or Extract step5->step6 Yes step7 Purify Crude Product (Recrystallization or Chromatography) step6->step7 step8 Characterize Product (NMR, IR, MS, M.P.) step7->step8 end_node End: Pure Product step8->end_node

Caption: Standard experimental workflow for synthesis.

G cluster_pathway Knoevenagel Condensation Mechanism amc Active Methylene Compound (AMC) enolate Enolate (Nucleophile) amc->enolate + B: base Base (B:) aldol_int Aldol Intermediate enolate->aldol_int + R-CHO aldehyde Aldehyde (R-CHO) product α,β-Unsaturated Product aldol_int->product - H₂O h2o_elim Dehydration (-H₂O)

Caption: Simplified mechanism of the Knoevenagel condensation.

Data Presentation

The following table summarizes the expected products and typical yields for the Knoevenagel condensation of this compound with common active methylene compounds under various catalytic conditions. These values are based on analogous reactions reported in the literature for other substituted aromatic aldehydes and serve as a predictive guide.[4][5][6]

EntryActive Methylene CompoundCatalyst (mol%)SolventTemp. (°C)Time (h)Expected ProductExpected Yield (%)
1MalononitrilePiperidine (10)Ethanol802-42-((2-(4-fluorophenyl)phenyl)methylene)malononitrile>95
2MalononitrileAmmonium AcetateSolvent-free250.22-((2-(4-fluorophenyl)phenyl)methylene)malononitrile>95
3Ethyl CyanoacetatePiperidine (10)Ethanol803-6Ethyl 2-cyano-3-(2-(4-fluorophenyl)phenyl)acrylate90-97
4Ethyl CyanoacetateDABCO (20)Water/IL500.7Ethyl 2-cyano-3-(2-(4-fluorophenyl)phenyl)acrylate~97
5Diethyl MalonatePiperidine (15)Toluene1108-12Diethyl 2-((2-(4-fluorophenyl)phenyl)methylene)malonate85-90
6Barbituric AcidNoneWater1001-25-((2-(4-fluorophenyl)phenyl)methylene)pyrimidine-2,4,6-trione~90

Note: Yields are illustrative and may vary based on precise reaction conditions and scale. Reaction times can be significantly shorter with microwave irradiation.[7][8]

Experimental Protocols

Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Piperidine-Catalyzed Condensation in Ethanol

This protocol is a classic and reliable method for the synthesis of 2-((2-(4-fluorophenyl)phenyl)methylene)malononitrile.

Materials:

  • This compound (1.0 mmol, 200.2 mg)

  • Malononitrile (1.05 mmol, 69.4 mg)

  • Piperidine (0.1 mmol, 9.9 µL)

  • Absolute Ethanol (15 mL)

  • 25 mL round-bottom flask

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • To a 25 mL round-bottom flask, add this compound (1.0 mmol) and malononitrile (1.05 mmol).

  • Add absolute ethanol (15 mL) to dissolve the reactants.

  • Add a catalytic amount of piperidine (0.1 mmol) to the mixture using a micropipette.

  • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to reflux (approx. 78-80°C) with continuous stirring.

  • Monitor the reaction's progress using Thin-Layer Chromatography (TLC) every 30 minutes.[9]

  • Upon completion (typically 2-4 hours, indicated by the disappearance of the aldehyde spot on TLC), remove the flask from the heat and allow it to cool to room temperature.

  • Cool the mixture further in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the product in a vacuum oven.

  • If necessary, the crude product can be purified by recrystallization from ethanol.

  • Characterize the final product using NMR, IR, and melting point analysis.

Protocol 2: Green Synthesis using Ammonium Acetate (Solvent-Free)

This environmentally friendly protocol avoids organic solvents and often requires minimal purification.[2]

Materials:

  • This compound (1.0 mmol, 200.2 mg)

  • Malononitrile (1.0 mmol, 66.1 mg)

  • Ammonium acetate (catalytic amount, ~10 mg)

  • Glass vial or mortar and pestle

  • Magnetic stirrer (optional)

Procedure:

  • In a glass vial, combine this compound (1.0 mmol) and malononitrile (1.0 mmol).

  • Add a catalytic amount of ammonium acetate.

  • Stir the mixture vigorously with a magnetic stir bar at room temperature. Alternatively, grind the reactants together in a mortar and pestle.

  • The reaction is typically exothermic and proceeds rapidly, often solidifying within 5-15 minutes.

  • Monitor the reaction by TLC (dissolving a small sample in ethyl acetate).

  • Once the reaction is complete, the resulting solid is often pure enough for many applications.

  • To further purify, wash the solid with cold water and a small amount of ethanol to remove the catalyst and any unreacted starting material.

  • Collect the product by vacuum filtration and dry.

Protocol 3: DABCO-Catalyzed Condensation with Ethyl Cyanoacetate

This protocol uses 1,4-diazabicyclo[2.2.2]octane (DABCO) as an efficient catalyst, which can be particularly effective in aqueous or ionic liquid systems.[4][9]

Materials:

  • This compound (1.0 mmol, 200.2 mg)

  • Ethyl cyanoacetate (1.2 mmol, 128 µL)

  • DABCO (0.2 mmol, 22.4 mg)

  • Ethanol or Water (10 mL)

  • 25 mL round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol) and ethyl cyanoacetate (1.2 mmol) in the chosen solvent (10 mL).

  • Add DABCO (0.2 mmol) to the solution.

  • Stir the reaction mixture vigorously at 50 °C.

  • Monitor the reaction by TLC. The reaction is expected to be complete in approximately 40-60 minutes.[9]

  • Upon completion, cool the mixture to room temperature.

  • If the product precipitates, collect it by vacuum filtration.

  • If the product remains in solution (or separates as an oil), extract the product with a suitable organic solvent like ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization (e.g., from an ethanol/water mixture) or column chromatography if necessary.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for Aryl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving aryl chlorides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments.

Troubleshooting Guide

This section addresses specific issues researchers may face during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Q1: My Suzuki coupling reaction with an aryl chloride is not working at all. What are the most common reasons for complete reaction failure?

A1: Complete reaction failure with aryl chlorides, which are known to be less reactive substrates, typically points to a critical issue with one of the core components or reaction conditions.[1][2] Here are the most common culprits:

  • Inactive Catalyst System: The active Pd(0) catalyst may not have formed or has been deactivated. For a challenging substrate like an aryl chloride, the choice of ligand is crucial; standard ligands like PPh₃ may be ineffective.[2]

    • Solution: Ensure your palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligand are of good quality. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands which are known to promote the difficult oxidative addition step with aryl chlorides.[1][2][3][4]

  • Oxygen Contamination: The active Pd(0) species is highly sensitive to oxygen and can be readily deactivated.[2]

    • Solution: Thoroughly degas your solvents and the reaction mixture. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for an extended period or by using several freeze-pump-thaw cycles.[2][5]

  • Inappropriate Base: The base is essential for activating the boronic acid to facilitate the transmetalation step.[6] If the base is too weak or not sufficiently soluble in the reaction medium, the reaction will not proceed.

    • Solution: For aryl chlorides, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required.[2][3]

  • Low Reaction Temperature: Aryl chlorides are the least reactive of the aryl halides, and the oxidative addition step is often the rate-limiting step.[1][2]

    • Solution: These reactions often require higher temperatures, typically in the range of 80-110 °C, to proceed at a reasonable rate.[2][7]

Q2: I'm observing a very low yield in my Suzuki coupling of an aryl chloride. What are the likely side reactions or issues?

A2: Low yields can be a result of incomplete conversion or the prevalence of undesired side reactions. The primary issues include:

  • Protodeboronation: This is a common side reaction where the boronic acid reacts with water or other protic sources to replace the boronic acid group with a hydrogen atom, thus consuming your starting material.[3]

    • Solution: To minimize this, you can switch from a boronic acid to a more stable boronic ester (e.g., a pinacol ester) or a trifluoroborate salt.[3] Using anhydrous conditions or carefully controlling the amount of water can also be beneficial.

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, especially in the presence of oxygen or at high temperatures.[3][7]

    • Solution: Rigorous degassing of the reaction mixture is crucial.[5] Sometimes, lowering the reaction temperature or using a different catalyst system can mitigate this issue.

  • Catalyst Decomposition: The catalyst can decompose over the course of the reaction, leading to incomplete conversion.

    • Solution: Using a more robust ligand that stabilizes the palladium catalyst can help. Also, ensure that the reaction temperature is not excessively high.

Q3: How do I choose the optimal catalyst and ligand for coupling a specific aryl chloride?

A3: The C-Cl bond is strong, making the oxidative addition step with palladium challenging.[1][2] To overcome this, a highly active catalyst system is necessary.

  • Palladium Precursor: Common choices include Pd(OAc)₂ and Pd₂(dba)₃. These are Pd(II) and Pd(0) sources, respectively, that will form the active Pd(0) catalyst in situ.

  • Ligands: This is the most critical parameter. For aryl chlorides, you need ligands that are both sterically bulky and highly electron-donating.[1][4] This electronic property increases the electron density on the palladium center, promoting the oxidative addition with the electron-deficient C-Cl bond.[4]

    • Recommended Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbene (NHC) ligands (e.g., IPr, IMes) are highly effective.[3][6]

Q4: What is the best base and solvent combination to start with for optimization?

A4: The choice of base and solvent is highly interdependent and substrate-specific.

  • Bases: A strong base is often necessary for the Suzuki coupling of aryl chlorides.

    • Good Starting Points: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points.[2][3] Other bases to consider during optimization include K₂CO₃ and Na₂CO₃.[3][8]

  • Solvents: A variety of solvents can be used, and the choice often depends on the solubility of the substrates and the reaction temperature.

    • Common Solvents: Ethereal solvents like dioxane and THF, aromatic hydrocarbons such as toluene, and polar aprotic solvents like DMF are frequently used.[9] Often, a mixture with water is employed to help dissolve the inorganic base and facilitate the transmetalation step.[9][10] A common ratio is 10:1 organic solvent to water.[9]

Frequently Asked Questions (FAQs)

Q5: Can I use "ligand-free" conditions for the Suzuki coupling of aryl chlorides?

A5: While some "ligand-free" protocols have been reported, they are generally less efficient for unactivated aryl chlorides.[11] The success of these systems often relies on the solvent or other additives acting as weak ligands. For robust and reproducible coupling of aryl chlorides, the use of specialized, bulky, and electron-rich ligands is strongly recommended.[1][4]

Q6: My aryl chloride is electron-rich. What specific modifications should I consider?

A6: Electron-rich aryl chlorides are particularly challenging substrates because the electron-donating groups on the aromatic ring further deactivate the C-Cl bond towards oxidative addition.[9] For these substrates, you will likely need to use:

  • A highly active catalyst system, such as one of the third-generation Buchwald palladacycle precatalysts.

  • More forcing reaction conditions, such as higher temperatures and longer reaction times.

  • A strong base like K₃PO₄.

Q7: I am concerned about the environmental impact of my solvent. Are there "greener" alternatives?

A7: Yes, there is a growing interest in developing more environmentally benign Suzuki coupling protocols. Aqueous n-butanol has been shown to be an effective solvent system for the coupling of aryl chlorides, particularly for heterocyclic substrates.[10] In some cases, reactions can even be run in water with the use of water-soluble ligands.[12][13]

Q8: Can nickel catalysts be used for the Suzuki coupling of aryl chlorides?

A8: Yes, nickel catalysts are a viable and often more cost-effective alternative to palladium for the coupling of aryl chlorides.[14] Nickel catalysts have shown good reactivity with these less reactive electrophiles.[1]

Data Presentation

Table 1: Recommended Starting Conditions for Suzuki Coupling of Aryl Chlorides

ParameterRecommendationRationale
Palladium Precursor Pd(OAc)₂ or Pd₂(dba)₃ (1-2 mol%)Common, effective Pd(II) and Pd(0) sources.
Ligand SPhos or XPhos (2-4 mol%)Bulky, electron-rich ligand to facilitate oxidative addition.[3]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong bases required for activating the boronic acid.[2][3]
Solvent Toluene/H₂O or Dioxane/H₂O (10:1 v/v)Good solubility for many substrates and facilitates base activity.[9]
Temperature 80 - 110 °CHigher temperatures needed to overcome the activation barrier.[2]

Table 2: Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
No Reaction Inactive catalyst, O₂ contamination, weak baseUse bulky, electron-rich ligand; thoroughly degas; switch to K₃PO₄ or Cs₂CO₃.[2][3]
Low Yield Protodeboronation, homocouplingUse boronic ester; ensure complete degassing.[3]
Unreacted Aryl Chloride Insufficient catalyst activity, low temperatureIncrease catalyst loading; use a more active ligand; increase reaction temperature.[2]
Complex Mixture Side reactions, catalyst decompositionLower temperature; screen different bases and solvents.[3]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride:

  • To a dry reaction vessel, add the aryl chloride (1.0 equiv), the boronic acid or ester (1.1 - 1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • The vessel is then sealed, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.

  • In a separate vial, the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., SPhos, 0.04 equiv) are mixed.

  • Degassed solvent (e.g., toluene, sufficient to make a 0.1 M solution with respect to the aryl chloride) is added to the reaction vessel via syringe.

  • The catalyst/ligand mixture is then added to the reaction vessel.

  • The reaction mixture is heated to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle cluster_boron Activation pd0 Pd(0)L2 oa_complex Ar-Pd(II)(Cl)L2 pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(Ar')L2 oa_complex->trans_complex Transmetalation product_complex Ar-Ar' trans_complex->product_complex Reductive Elimination product_complex->pd0 arcl Ar-Cl arcl->oa_complex boronic Ar'-B(OR)2 boronate [Ar'-B(OR)2(Base)]- base Base boronate->trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Reaction Failure or Low Yield check_catalyst Is the catalyst system appropriate for aryl chlorides? start->check_catalyst check_conditions Are reaction conditions optimal? start->check_conditions check_reagents Are reagents pure and stable? start->check_reagents check_catalyst->check_conditions Yes solution_catalyst Use bulky, electron-rich ligands (e.g., SPhos, XPhos) check_catalyst->solution_catalyst No check_conditions->check_reagents Yes solution_conditions Increase temperature (80-110°C) Use stronger base (K3PO4) Ensure rigorous degassing check_conditions->solution_conditions No solution_reagents Use boronic ester instead of acid Check purity of starting materials check_reagents->solution_reagents No end Optimized Reaction check_reagents->end Yes solution_catalyst->end solution_conditions->end solution_reagents->end

Caption: A troubleshooting workflow for optimizing Suzuki coupling of aryl chlorides.

Experimental_Workflow step1 1. Add Solids to Flask (Aryl Chloride, Boronic Acid, Base) step2 2. Purge with Inert Gas (Evacuate & Backfill 3x) step1->step2 step3 3. Add Degassed Solvent step2->step3 step4 4. Add Catalyst & Ligand step3->step4 step5 5. Heat Reaction (80-110 °C) step4->step5 step6 6. Monitor Progress (TLC / LC-MS) step5->step6 step7 7. Aqueous Work-up step6->step7 step8 8. Purify Product (Column Chromatography) step7->step8

Caption: A typical experimental workflow for a Suzuki coupling reaction.

References

Technical Support Center: Synthesis of 2-(4-Fluorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 2-(4-Fluorophenyl)benzaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Low or No Product Yield

Q1: My reaction yield is significantly lower than expected. What are the most common causes?

A1: Low yields in the synthesis of this compound are frequently traced back to a few key issues depending on the synthetic route.

  • For Suzuki-Miyaura Coupling:

    • Inefficient Catalyst Activity: The palladium catalyst may be deactivated or inhibited. Ensure you are using a high-quality catalyst and that the phosphine ligands have not been oxidized.

    • Poor Reagent Quality: The boronic acid may have degraded. It is advisable to use fresh or properly stored boronic acid.

    • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate technique like TLC or GC-MS.

  • For Grignard Reactions:

    • Hydrolysis of the Grignard Reagent: This is the most common cause of failure. Grignard reagents are extremely sensitive to moisture.[1] Even trace amounts of water in glassware, solvents, or starting materials will quench the reagent, forming fluorobenzene instead of the desired product.[1]

    • Failure to Initiate: The magnesium surface can be passivated by an oxide layer, preventing the reaction from starting.[1]

Q2: I am performing a Grignard reaction, but it fails to initiate. What should I do?

A2: To initiate a Grignard reaction, the magnesium surface must be activated.[1] This can be achieved by:

  • Gently crushing the magnesium turnings with a glass rod (under an inert atmosphere) to expose a fresh surface.

  • Adding a small crystal of iodine, which can etch the oxide layer.

  • Adding a few drops of a pre-formed Grignard reagent to kickstart the reaction. Crucially, all glassware must be oven-dried and cooled under an inert atmosphere (nitrogen or argon), and all solvents must be anhydrous.[1][2]

Impure Product & Side Reactions

Q3: My final product is impure. What are the likely side products and how can I identify them?

A3: Several side reactions can lead to impurities. The identity of the side product is a key diagnostic clue to the underlying problem.

  • Homocoupling Products: The formation of biphenyl (from the aryl halide) or 4,4'-difluorobiphenyl (from the boronic acid) is common.[3][4] In Suzuki reactions, this is often caused by the presence of oxygen, which can promote an alternative catalytic cycle.[5]

  • Starting Material Contamination: If you detect fluorobenzene (in a Grignard route) or 2-bromobenzaldehyde (in a Suzuki route), it indicates that the reaction did not go to completion or that a side reaction consumed one of the reagents.

  • Oxidation Product: The aldehyde product can be oxidized to 2-(4-fluorophenyl)benzoic acid, especially if the reaction is exposed to air for extended periods, particularly at elevated temperatures or under basic conditions.[6][7]

  • Protodeboronation Product: In Suzuki couplings, the boronic acid can be replaced by a hydrogen atom from the solvent or trace water, a reaction known as protodeboronation. This leads to the formation of fluorobenzene.

Q4: How can I minimize the formation of the homocoupled 4,4'-difluorobiphenyl in my Suzuki-Miyaura reaction?

A4: The homocoupling of boronic acids is often promoted by the presence of molecular oxygen.[5] To minimize this side reaction:

  • Degas Your Solvents: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.

  • Maintain an Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the entire process.

  • Optimize Reaction Conditions: Sometimes, adjusting the base, solvent, or catalyst system can disfavor the homocoupling pathway.

Quantitative Data Summary

The following table outlines common side products, their potential causes, and typical analytical observations.

Side ProductCommon NamePotential Cause(s)Analytical Identification (MS m/z)
C₁₂H₈F₂4,4'-DifluorobiphenylHomocoupling of boronic acid (Suzuki)190.06
C₁₂H₁₀BiphenylHomocoupling of aryl halide154.08
C₆H₅FFluorobenzeneHydrolysis of Grignard reagent; Protodeboronation of boronic acid96.04
C₁₃H₉FO₂2-(4-Fluorophenyl)benzoic acidOxidation of aldehyde product216.06

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol is a representative method for the synthesis of this compound.

  • Reagent Setup: In a reaction vessel, combine 2-bromobenzaldehyde (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 eq), under a blanket of inert gas.

  • Reaction: Heat the mixture to reflux (around 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, add water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[8]

Protocol 2: Grignard Reaction

This protocol outlines a general procedure using a Grignard reaction. Strict anhydrous conditions are critical for success. [9]

  • Grignard Reagent Preparation: Place magnesium turnings (1.1 eq) in an oven-dried, three-neck flask equipped with a reflux condenser and dropping funnel, under an inert atmosphere. Add a small volume of anhydrous THF. Add a solution of 1-bromo-4-fluorobenzene (1.0 eq) in anhydrous THF dropwise to initiate the reaction. The mixture may require gentle warming or an initiator (like an iodine crystal) to start. Once initiated, add the remaining solution and reflux until the magnesium is consumed.

  • Reaction with Aldehyde Precursor: In a separate dried flask, prepare a solution of a suitable 2-formylphenyl electrophile (e.g., a protected 2-bromobenzaldehyde or a derivative that can be converted to the aldehyde) in anhydrous THF.

  • Coupling: Cool the freshly prepared Grignard reagent to 0 °C. Slowly add the electrophile solution dropwise. After the addition, allow the mixture to warm to room temperature and stir for 1-3 hours.

  • Workup and Quenching: Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[9]

  • Purification: Extract the product with diethyl ether or ethyl acetate. Wash the organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Visual Diagrams

Synthesis_Pathway cluster_suzuki Suzuki-Miyaura Pathway A 2-Bromobenzaldehyde + (4-Fluorophenyl)boronic Acid C Oxidative Addition A->C B Pd(0) Catalyst + Base B->C D Transmetalation C->D E Reductive Elimination D->E F This compound E->F

Caption: Main steps of the Suzuki-Miyaura synthesis pathway.

Side_Reactions cluster_products Potential Products RM Reaction Mixture (Starting Materials + Reagents) DP Desired Product This compound RM->DP Main Reaction (e.g., Suzuki or Grignard) SP1 Side Product 4,4'-Difluorobiphenyl (Homocoupling) RM->SP1 O₂ Present (Suzuki) SP2 Side Product Fluorobenzene (Hydrolysis / Protodeboronation) RM->SP2 H₂O Present (Grignard) SP3 Side Product 2-(4-Fluorophenyl)benzoic Acid (Oxidation) RM->SP3 Air Exposure

Caption: Competing reactions leading to common byproducts.

Troubleshooting_Workflow Start Problem Encountered: Low Yield or Impure Product Analyze Analyze Crude Product (GC-MS, NMR) Start->Analyze Identify Major Impurity Identified? Analyze->Identify Homocoupling Impurity: Homocoupled Biphenyls (e.g., 4,4'-Difluorobiphenyl) Identify->Homocoupling Yes Hydrolysis Impurity: Fluorobenzene Identify->Hydrolysis Yes Oxidation Impurity: Carboxylic Acid Identify->Oxidation Yes NoReaction Impurity: Unreacted Starting Materials Identify->NoReaction Yes Cause_HC Probable Cause: Oxygen in reaction (Suzuki). Inefficient cross-coupling. Homocoupling->Cause_HC Solution_HC Solution: Thoroughly degas solvents. Ensure inert atmosphere. Cause_HC->Solution_HC Cause_H Probable Cause: Moisture present (Grignard). Protodeboronation (Suzuki). Hydrolysis->Cause_H Solution_H Solution: Use oven-dried glassware. Use anhydrous solvents. Cause_H->Solution_H Cause_O Probable Cause: Prolonged exposure to air, especially when heated. Oxidation->Cause_O Solution_O Solution: Maintain inert atmosphere. Minimize reaction time. Cause_O->Solution_O Cause_NR Probable Cause: Inactive catalyst (Suzuki). Grignard failed to initiate. NoReaction->Cause_NR Solution_NR Solution: Use fresh catalyst/ligands. Activate Mg surface. Cause_NR->Solution_NR

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of Crude 2-(4-Fluorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude 2-(4-Fluorophenyl)benzaldehyde. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Problem Possible Cause Suggested Solution
Product is an oil or fails to crystallize The presence of impurities, such as unreacted starting materials or solvent residues, can lower the melting point and inhibit crystallization.- Ensure all solvents from the reaction workup have been thoroughly removed under reduced pressure.- Attempt purification by column chromatography to remove impurities before crystallization.- Try a different solvent or a co-solvent system for recrystallization.
Low yield after column chromatography - The compound may be degrading on the silica gel, which can be mildly acidic.- The chosen solvent system may not be optimal, leading to poor separation and product loss.- The column may have been overloaded with crude material.- Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1-2%).- Use a different stationary phase, such as neutral alumina.- Optimize the solvent system using thin-layer chromatography (TLC) to ensure good separation.- Reduce the amount of crude material loaded onto the column.
Product discolors or degrades upon standing Aldehydes are susceptible to oxidation by air, which converts them to the corresponding carboxylic acids. This process can be accelerated by light.- Store the purified this compound under an inert atmosphere, such as nitrogen or argon.- Keep the product in a sealed container, protected from light, and at a low temperature (refrigerated).
Presence of a non-polar impurity with a similar Rf to the product If a Suzuki-Miyaura coupling was used for the synthesis, homocoupling of the boronic acid can result in the formation of biphenyl byproducts, which may have similar polarity to the desired product.[1]- Carefully optimize the mobile phase for column chromatography to maximize separation. A shallow gradient may be required.- Consider recrystallization from a solvent system that selectively precipitates the desired product, leaving the biphenyl impurity in the mother liquor.
Low yield of precipitated bisulfite adduct The bisulfite adduct of the aldehyde may be soluble in the reaction mixture and fail to precipitate, especially with lower molecular weight aldehydes.[2]- If the adduct is water-soluble, switch to a liquid-liquid extraction protocol to isolate the adduct in the aqueous phase.[2]- An ethanol/water mixture can sometimes help to induce precipitation of the adduct.[2]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can originate from the synthetic route used. These may include:

  • Unreacted starting materials: Depending on the synthesis, these could include compounds like 2-bromobenzaldehyde, (4-fluorophenyl)boronic acid, or related precursors.

  • 4'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid: This is the product of the oxidation of the aldehyde group, a common issue with aldehydes exposed to air.

  • Homocoupling byproducts: In syntheses involving cross-coupling reactions (e.g., Suzuki coupling), byproducts like biphenyls can be formed.[1]

  • Residual solvents: Solvents used in the reaction and workup may remain in the crude product.

Q2: My TLC of the crude product shows multiple spots. What is the best initial purification strategy?

A2: For a mixture with multiple components, column chromatography is generally the most effective initial purification technique. It allows for the separation of compounds with different polarities. It is crucial to first identify a suitable mobile phase using TLC that provides good separation between your desired product and the impurities.[3]

Q3: Can I use distillation to purify this compound?

A3: Yes, vacuum distillation can be a suitable method for purifying aldehydes, especially if the impurities are significantly less or more volatile than the product.[4][5] It is important to use a reduced pressure to lower the boiling point and prevent thermal decomposition, as aromatic aldehydes can have high boiling points at atmospheric pressure.[4][6]

Q4: Is this compound stable on silica gel during column chromatography?

A4: Aldehydes can sometimes be sensitive to the acidic nature of silica gel, which may lead to degradation or side reactions.[7] If you observe streaking on your TLC plate or experience low recovery from the column, consider neutralizing the silica gel with a small amount of triethylamine in your eluent or using a less acidic stationary phase like alumina.[7]

Q5: What is the best way to store purified this compound?

A5: To prevent oxidation and degradation, the purified compound, which is a white solid, should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon), protected from light, and kept at a cool temperature, such as 0-8 °C.[8]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane

  • Ethyl acetate

  • TLC plates

  • Standard laboratory glassware for chromatography

2. Mobile Phase Selection:

  • Prepare several small test solutions of the crude product in a volatile solvent like dichloromethane.

  • Spot the solutions on TLC plates and elute with different ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20).

  • The optimal mobile phase should provide a retention factor (Rf) of approximately 0.25-0.35 for the this compound spot and good separation from impurities.[3]

3. Column Packing:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate).

  • Pour the slurry into a chromatography column with the stopcock closed, and gently tap the column to ensure even packing.

  • Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.

  • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

4. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent if necessary.

  • Carefully add the sample solution to the top of the column.

  • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

5. Elution and Fraction Collection:

  • Begin eluting the column with the initial mobile phase.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate to elute the product.

  • Collect fractions and monitor their composition by TLC.

6. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Assess the purity by appropriate analytical methods (e.g., NMR, GC-MS, or HPLC).

Typical Column Chromatography Parameters:

ParameterSpecification
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate Gradient
Typical Gradient Start with 95:5 Hexane:Ethyl Acetate, gradually increasing the proportion of ethyl acetate.
TLC Rf Target 0.25 - 0.35
Protocol 2: Purification by Recrystallization

Recrystallization is effective for removing small amounts of impurities.

1. Materials:

  • Crude this compound

  • A suitable solvent or solvent pair (e.g., isopropanol, ethanol, hexane/ethyl acetate)

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Filtration apparatus (Büchner funnel)

2. Solvent Selection:

  • Test the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling points.

  • A good solvent will dissolve the compound when hot but not when cold. For a two-solvent system, the compound should be soluble in one solvent and insoluble in the other, and the two solvents must be miscible.

3. Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the hot recrystallization solvent to dissolve the solid completely.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution hot-filtered to remove it.

  • Allow the solution to cool slowly to room temperature. Crystal formation should occur.

  • To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Common Recrystallization Solvents:

Solvent/MixtureNotes
Ethanol or IsopropanolOften good general-purpose solvents for moderately polar compounds.
Hexane/Ethyl AcetateA common two-solvent system where the product is dissolved in a minimal amount of hot ethyl acetate, and hexane is added until the solution becomes cloudy. Reheating to clarify and then cooling should induce crystallization.
TolueneCan be effective for aromatic compounds.
Protocol 3: Purification via Bisulfite Adduct Formation

This method is highly selective for aldehydes.[2]

1. Materials:

  • Crude this compound

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)

  • Methanol or other water-miscible organic solvent

  • Diethyl ether or other organic extraction solvent

  • 50% Sodium hydroxide (NaOH) solution or saturated sodium bicarbonate (NaHCO₃) solution

  • Separatory funnel

2. Adduct Formation:

  • Dissolve the crude product in a minimal amount of a water-miscible solvent like methanol.[2]

  • Add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the mixture vigorously. A white precipitate of the bisulfite adduct may form.[2]

3. Extraction of Impurities:

  • Add an immiscible organic solvent (e.g., diethyl ether) and water to the mixture and shake.

  • Separate the layers. The non-aldehydic impurities will remain in the organic layer, while the bisulfite adduct will be in the aqueous layer or as a solid precipitate.[2]

4. Regeneration of the Aldehyde:

  • Isolate the aqueous layer (or the filtered solid adduct redissolved in water).

  • Add an organic solvent (e.g., diethyl ether).

  • Slowly add a base (e.g., 50% NaOH or saturated NaHCO₃) with stirring until the solution is basic. This will regenerate the aldehyde.[9]

  • Extract the regenerated aldehyde into the organic layer.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the purified product.

Visualizations

Below are diagrams illustrating key workflows for the purification of this compound.

G cluster_0 General Purification Workflow Crude Crude this compound TLC TLC Analysis Crude->TLC Choose Choose Purification Method TLC->Choose ColChrom Column Chromatography Choose->ColChrom Multiple Impurities Recryst Recrystallization Choose->Recryst Minor Impurities Distill Vacuum Distillation Choose->Distill Volatile Impurities Pure Pure Product ColChrom->Pure Recryst->Pure Distill->Pure Analysis Purity Analysis (NMR, GC-MS, etc.) Pure->Analysis

Caption: General purification workflow for this compound.

G cluster_1 Troubleshooting Crystallization Start Crude Product Dissolve Dissolve in Hot Solvent Start->Dissolve Cool Cool to Room Temperature Dissolve->Cool Crystals Crystals Form? Cool->Crystals OilingOut Oiling Out? Crystals->OilingOut No Collect Collect Crystals Crystals->Collect Yes Redissolve Re-heat and Add More Solvent #1 OilingOut->Redissolve Yes NoCrystals No Crystals OilingOut->NoCrystals No Redissolve->Cool AddSolvent2 Add Anti-Solvent (Solvent #2) Scratch Scratch Flask/ Add Seed Crystal NoCrystals->Scratch Scratch->Crystals

Caption: Decision tree for troubleshooting recrystallization issues.

References

Technical Support Center: Synthesis of 2-(4-Fluorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-(4-Fluorophenyl)benzaldehyde, a key intermediate in pharmaceutical and materials science research.[1] This guide focuses on improving reaction yield and purity, primarily through the widely used Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide (or triflate) and an organoboron compound.[2] For this specific synthesis, the typical coupling partners are 2-bromobenzaldehyde and 4-fluorophenylboronic acid, or alternatively, 2-formylphenylboronic acid and 1-bromo-4-fluorobenzene.

Q2: Why is my reaction yield consistently low?

A2: Low yields in Suzuki coupling reactions can stem from several factors. The electron-deficient nature of the benzaldehyde starting material can sometimes complicate the reaction.[3] Key areas to investigate include catalyst deactivation, inefficient transmetalation, degradation of the boronic acid, and poor solubility of reactants.[3] A systematic optimization of reaction parameters is often necessary to achieve high yields.

Q3: What are the common side products, and how can I minimize them?

A3: Common side reactions include the homocoupling of the boronic acid to form 4,4'-difluorobiphenyl and the debromination or deboronation (protodeboronation) of the starting materials.[3] Homocoupling is often exacerbated by the presence of oxygen, so thorough degassing of solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.[3] Protodeboronation can be minimized by using anhydrous solvents, carefully selecting the base, and using the boronic acid promptly after purchase or preparation.

Q4: Which palladium catalyst and ligand combination is best for this synthesis?

A4: There is no single "best" catalyst/ligand system, as the optimal choice depends on the specific substrates and conditions. However, for challenging couplings, modern catalyst systems employing bulky, electron-rich phosphine ligands are generally preferred over older catalysts like tetrakis(triphenylphosphine)palladium(0).[2] Ligands such as SPhos, XPhos, and bulky trialkylphosphines (e.g., P(tBu)₃) have shown great success in Suzuki couplings.[2] It is often beneficial to screen a few different catalyst/ligand combinations to find the most effective one for your specific reaction.

Q5: How critical is the choice of base and solvent?

A5: The base and solvent system is critical for a successful Suzuki coupling. The base is required to activate the boronic acid for transmetalation.[4] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can significantly impact the yield.[4] Solvents must be able to dissolve the reactants and facilitate the reaction. A mixture of an organic solvent (like toluene, dioxane, or DMF) and water is frequently used.[5] The solvent should be thoroughly degassed to remove oxygen.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Degradation of boronic acid. 3. Insufficiently anhydrous conditions. 4. Incorrect base or solvent. 5. Low reaction temperature.1. Use a fresh, high-quality palladium catalyst and ligand. Consider using a pre-catalyst. 2. Use fresh boronic acid or a more stable boronic ester (e.g., pinacol ester). 3. Use anhydrous solvents and dry glassware. Run the reaction under an inert atmosphere. 4. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O, DMF/H₂O).[5] 5. Gradually increase the reaction temperature, typically in the range of 80-110 °C.[3]
Significant Byproduct Formation (e.g., Homocoupling) 1. Presence of oxygen in the reaction mixture. 2. Suboptimal catalyst-to-ligand ratio.1. Thoroughly degas the solvent and reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles).[3] 2. Optimize the palladium-to-ligand ratio; typically a 1:1 to 1:2 ratio is effective.
Incomplete Reaction (Starting Material Remains) 1. Insufficient reaction time or temperature. 2. Catalyst deactivation. 3. Poor solubility of reactants.1. Increase the reaction time and/or temperature and monitor by TLC or GC. 2. Use a more robust ligand that protects the palladium center from deactivation.[3] 3. Try a different solvent system to improve solubility.
Difficulty in Product Purification 1. Presence of closely eluting impurities (e.g., homocoupled product). 2. Residual palladium catalyst in the product.1. Optimize the reaction to minimize byproduct formation. Utilize a different solvent system for column chromatography. 2. After the reaction, consider a workup step with a palladium scavenger or perform a filtration through celite to remove the catalyst.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This is a generalized procedure and may require optimization for your specific setup.

Materials:

  • 2-Bromobenzaldehyde (1.0 eq.)

  • 4-Fluorophenylboronic acid (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 eq.)

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • Reaction Setup: In a dry Schlenk flask or round-bottom flask equipped with a condenser and magnetic stirrer, add 2-bromobenzaldehyde, 4-fluorophenylboronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Catalyst Addition: Add the palladium catalyst to the stirring mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: 2-Bromobenzaldehyde 4-Fluorophenylboronic acid Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst solvent->catalyst heat Heat to 80-110°C catalyst->heat monitor Monitor Progress (TLC/GC) heat->monitor cool Cool to Room Temp monitor->cool Reaction Complete extract Extraction with Organic Solvent cool->extract purify Column Chromatography extract->purify product Pure 2-(4-Fluorophenyl) benzaldehyde purify->product

Caption: A general experimental workflow for the Suzuki-Miyaura synthesis of this compound.

troubleshooting_yield cluster_catalyst Catalyst System cluster_reagents Reagents & Conditions cluster_environment Reaction Environment start Low Yield Issue catalyst_check Is the catalyst/ligand active and appropriate? start->catalyst_check catalyst_solution Screen different Pd catalysts and bulky, electron-rich ligands. catalyst_check->catalyst_solution No reagents_check Are the boronic acid and base optimal? catalyst_check->reagents_check Yes catalyst_solution->reagents_check reagents_solution Use fresh boronic acid or an ester. Screen different bases (K₂CO₃, Cs₂CO₃). reagents_check->reagents_solution No env_check Is the reaction environment optimized? reagents_check->env_check Yes reagents_solution->env_check env_solution Ensure thorough degassing. Optimize temperature and solvent. env_check->env_solution No end_node Improved Yield env_check->end_node Yes env_solution->end_node

Caption: A troubleshooting decision tree for addressing low yield in the synthesis of this compound.

References

Challenges in the scale-up of 2-(4-Fluorophenyl)benzaldehyde production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 2-(4-Fluorophenyl)benzaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the production of this key chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial-scale synthesis routes for this compound? A1: The most prevalent methods for forming the biaryl core of this compound are palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, and the Grignard reaction. The Suzuki coupling typically involves reacting a 2-halobenzaldehyde (like 2-chlorobenzaldehyde or 2-bromobenzaldehyde) with 4-fluorophenylboronic acid.[1] The Grignard reaction involves the addition of a 4-fluorophenylmagnesium halide to a 2-halobenzaldehyde derivative or a protected 2-formylphenyl species.[2]

Q2: What are the critical process parameters to monitor during a Suzuki coupling scale-up? A2: During the scale-up of a Suzuki-Miyaura coupling, temperature control is a critical process parameter.[3] These reactions are often exothermic and can pose a safety hazard if not properly managed.[4][5] Other key parameters include catalyst loading, base selection, solvent choice, and stringent anaerobic conditions to prevent catalyst degradation and side reactions.[3]

Q3: Why is it crucial to maintain anhydrous conditions during a Grignard reaction? A3: Grignard reagents are highly reactive organometallic compounds that are strong bases and nucleophiles.[6] They react readily with protic solvents, including trace amounts of water, which quenches the reagent and reduces the yield.[7] Therefore, all glassware must be scrupulously dried, and anhydrous solvents must be used to ensure the successful formation and reaction of the Grignard reagent.[8]

Q4: What are the typical impurities encountered in the synthesis of this compound? A4: Depending on the synthetic route, common impurities may include:

  • Suzuki Coupling: Homocoupling byproducts (e.g., 4,4'-difluorobiphenyl and biphenyl-2,2'-dicarbaldehyde), unreacted starting materials, and residual palladium catalyst.[6][9]

  • Grignard Reaction: Biphenyl byproduct formed from a coupling reaction, unreacted starting materials, and magnesium salts.[6][7]

  • General: Oxidation of the aldehyde to the corresponding carboxylic acid (2-(4-fluorophenyl)benzoic acid).

Q5: What purification methods are effective for this compound on a large scale? A5: While column chromatography is suitable for laboratory-scale purification, it is often expensive and impractical for large-scale production.[10][11] Industrial purification typically relies on distillation to separate the product from less volatile components or crystallization from a suitable solvent system to remove impurities.[12][13] Finding an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at cooler temperatures is key.[10]

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield in Suzuki Coupling Inactive Catalyst: The Pd(0) catalyst may have oxidized due to exposure to air.Ensure the reaction is set up under a strict inert atmosphere (Nitrogen or Argon). Degas all solvents and reagents thoroughly before use.[14]
Inappropriate Base or Solvent: The chosen base may not be strong enough, or the solvent system may not facilitate the catalytic cycle effectively.Screen different bases (e.g., K₂CO₃, K₃PO₄) and solvent systems (e.g., Toluene/Water, Dioxane/Water, 2-BuOH/H₂O).[3][9]
Poor Quality Boronic Acid: Boronic acids can degrade over time, especially if exposed to moisture.Use fresh, high-quality 4-fluorophenylboronic acid.
Grignard Reaction Fails to Initiate Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide.[7]Activate the magnesium by crushing some turnings under an inert atmosphere to expose a fresh surface, or add a small crystal of iodine or a few drops of 1,2-dibromoethane as an initiator.[6][8]
Presence of Moisture: Trace water in glassware or solvents will quench the reaction.Ensure all glassware is oven- or flame-dried immediately before use. Use freshly opened anhydrous solvents.[8]
High Levels of Homocoupling Byproduct Oxygen Contamination: The presence of oxygen can promote the homocoupling of boronic acids.Rigorously deoxygenate the reaction mixture by sparging with an inert gas.
Reaction Temperature Too High: Elevated temperatures can sometimes favor side reactions.[6]Optimize the reaction temperature. Run the reaction at the lowest temperature that still provides a reasonable reaction rate.
Product Contains Residual Palladium Ineffective Workup: Standard aqueous workup may not be sufficient to remove all palladium residues.During workup, consider washing the organic phase with a solution containing a scavenger like N-acetylcysteine or thiourea. Alternatively, treat the crude product with activated carbon.
Product "Oils Out" During Recrystallization Incorrect Solvent System: The solvent system is not suitable for inducing crystallization.Perform a thorough solvent screen to find an ideal system or solvent pair (a "good" solvent and a "poor" solvent) that facilitates crystal formation.[15]

Data Presentation

Table 1: Comparison of Typical Reaction Conditions for Suzuki Coupling
ParameterCondition ACondition BReference(s)
Aryl Halide 2-Chlorobenzaldehyde2-Bromobenzaldehyde[14]
Boronic Acid 4-Fluorophenylboronic acid (1.2 equiv)4-Fluorophenylboronic acid (1.4 equiv)[3][14]
Catalyst Pd(OAc)₂ (2 mol%)Pd(PPh₃)₂Cl₂ (1 mol%)[3][14]
Ligand SPhos (4 mol%)-[14]
Base K₃PO₄ (2.0 equiv)K₂CO₃ (2.2 equiv)[3][14]
Solvent System Toluene / H₂O (4:1)2-BuOH / H₂O (7:3)[3][14]
Temperature 100-110 °C89-90 °C (Reflux)[3][14]
Typical Yield >85%>90%[3]
Table 2: Process Safety Data for Palladium-Catalyzed Cross-Couplings
ParameterValueSignificanceReference(s)
Heat of Reaction (ΔH) -150 to -400 kJ/molHighly exothermic; requires robust cooling on scale-up to prevent thermal runaway.[4][5]
Adiabatic Temp. Rise (ΔTad) 60 to 140 °CIndicates the potential for a significant temperature increase if cooling fails.[5]
Max Temp. of Synthesis Reaction (MTSR) Can exceed solvent boiling pointPoses a serious runaway hazard without active cooling and pressure management.[4][5]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize this compound from 2-chlorobenzaldehyde and 4-fluorophenylboronic acid.

Materials:

  • 2-Chlorobenzaldehyde (1.0 equiv)

  • 4-Fluorophenylboronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium Phosphate, tribasic (K₃PO₄) (2.0 equiv)

  • Toluene and Water (degassed)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzaldehyde, 4-fluorophenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[14]

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for at least 15 minutes.[14]

  • Solvent Addition: Under a positive pressure of inert gas, add degassed toluene and water (e.g., in a 4:1 ratio) via syringe.[14]

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.[14]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).[14]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.[14]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.[14]

Protocol 2: Grignard Reaction

Objective: To synthesize this compound via a Grignard reaction.

Materials:

  • Magnesium turnings (1.15 equiv)

  • 4-Fluorobromobenzene (1.1 equiv)

  • 2-Chlorobenzaldehyde (1.0 equiv)

  • Anhydrous Diethyl Ether or THF

  • Iodine (one small crystal, as initiator)

Procedure:

  • Glassware Preparation: Ensure all glassware is rigorously oven-dried and assembled while hot under a stream of dry nitrogen or argon.[8]

  • Grignard Reagent Formation: Place magnesium turnings in a three-neck flask equipped with a dropping funnel and reflux condenser. Add a small crystal of iodine. Add a small portion of anhydrous ether. Prepare a solution of 4-fluorobromobenzene in anhydrous ether in the dropping funnel. Add a small amount of the halide solution to initiate the reaction (indicated by cloudiness and gentle reflux). Once initiated, add the remaining halide solution dropwise to maintain a steady reflux.[8]

  • Substrate Addition: After the Grignard reagent has formed (typically a cloudy, greyish solution), cool the flask to 0 °C in an ice bath. Dissolve 2-chlorobenzaldehyde in anhydrous ether and add it dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.[8]

  • Reaction Completion: After the addition is complete, remove the ice bath and stir at room temperature for an additional 1-2 hours.

  • Workup (Quenching): Carefully and slowly pour the reaction mixture over ice containing a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction & Purification: Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)L₂(X) Pd0->OA_complex Oxidative Addition Transmetalation_complex Ar-Pd(II)L₂(Ar') OA_complex->Transmetalation_complex Transmetalation RE_complex Product Complex Transmetalation_complex->RE_complex Reductive Elimination RE_complex->Pd0 Product Release Product Ar-Ar' (Product) RE_complex->Product ArylHalide Ar-X (2-Chlorobenzaldehyde) ArylHalide->OA_complex BoronicAcid Ar'-B(OH)₂ (4-Fluorophenylboronic acid) BoronicAcid->Transmetalation_complex Base Base (e.g., K₃PO₄) Base->Transmetalation_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Grignard_Reaction_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Workup & Purification Start Start: Dry Glassware & Reagents ActivateMg Activate Mg Turnings Start->ActivateMg FormGrignard Form Grignard Reagent (Ar-MgBr) ActivateMg->FormGrignard AddAldehyde Cool to 0°C & Add 2-Halobenzaldehyde FormGrignard->AddAldehyde Reaction Stir at Room Temp. AddAldehyde->Reaction Quench Quench with aq. NH₄Cl Reaction->Quench Extract Extract with Ether Quench->Extract WashDry Wash & Dry Organic Layer Extract->WashDry Concentrate Concentrate WashDry->Concentrate Purify Purify Crude Product Concentrate->Purify End Final Product Purify->End

Caption: Experimental workflow for the Grignard reaction synthesis.

Troubleshooting_Workflow rect_node rect_node Start Low Reaction Conversion? Check_Inert Inert Atmosphere OK? Start->Check_Inert Check_Reagents Reagent Quality OK? Check_Inert->Check_Reagents Yes Fix_Inert Improve Degassing & Inert Gas Purge Check_Inert->Fix_Inert No Check_Temp Temperature/Time OK? Check_Reagents->Check_Temp Yes Fix_Reagents Use Fresh/Purified Starting Materials Check_Reagents->Fix_Reagents No Check_Catalyst Catalyst/Base OK? Check_Temp->Check_Catalyst Yes Fix_Temp Optimize Temperature & Increase Reaction Time Check_Temp->Fix_Temp No Fix_Catalyst Screen Different Catalysts, Ligands, and Bases Check_Catalyst->Fix_Catalyst No Success Problem Resolved or Consult Further Check_Catalyst->Success Yes Fix_Inert->Start Fix_Reagents->Start Fix_Temp->Start Fix_Catalyst->Start

Caption: Troubleshooting workflow for low reaction conversion.

References

Identifying and characterizing impurities in 2-(4-Fluorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(4-Fluorophenyl)benzaldehyde

Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and characterizing impurities that may be encountered during the synthesis and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the expected impurities?

A1: The most common synthetic route is the Suzuki-Miyaura cross-coupling reaction between 2-bromobenzaldehyde and 4-fluorophenylboronic acid. The primary impurities stem from common side reactions in this process and include:

  • Starting Materials: Unreacted 2-bromobenzaldehyde and 4-fluorophenylboronic acid.

  • Homocoupling Product: 4,4'-Difluorobiphenyl, formed from the coupling of two molecules of 4-fluorophenylboronic acid.

  • Dehalogenation Product: Benzaldehyde, resulting from the removal of bromine from 2-bromobenzaldehyde.

  • Protodeboronation Product: Fluorobenzene, which arises from the cleavage of the carbon-boron bond in 4-fluorophenylboronic acid.

Q2: My reaction yield is low and I see multiple spots on my TLC. What are the likely causes?

A2: Low yields in Suzuki-Miyaura couplings are often attributed to several factors. The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates a mixture of your desired product and impurities. Common causes for low yield and multiple products include:

  • Inefficient Catalyst: The palladium catalyst may be inactive or used in an insufficient amount.

  • Base Selection: The choice and amount of base are critical; inappropriate base selection can hinder the reaction.

  • Reaction Conditions: Suboptimal temperature or reaction time can lead to incomplete conversion or degradation.

  • Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid, leading to the formation of 4,4'-difluorobiphenyl as a significant byproduct.[1] It is crucial to degas the reaction mixture and maintain an inert atmosphere.

  • Water Content: While some water can be beneficial, excessive amounts can lead to protodeboronation of the boronic acid.

Q3: How can I best separate this compound from its common impurities?

A3: Column chromatography is the most effective method for purifying this compound from the typical impurities. A gradient elution using a non-polar solvent system, such as hexane and ethyl acetate, is generally effective. The polarity differences between the product and the impurities (benzaldehyde, fluorobenzene, and 4,4'-difluorobiphenyl) allow for good separation.

Q4: What analytical techniques are recommended for identifying and quantifying impurities in my sample?

A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity analysis:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity of the final product and separating non-volatile impurities. A reversed-phase C18 or a biphenyl column can provide good separation.[2][3][4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile and semi-volatile impurities such as residual starting materials and side products like benzaldehyde and fluorobenzene.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the main product and any isolated impurities.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: An unexpected peak is observed in the GC-MS with a mass-to-charge ratio suggesting a biphenyl without the aldehyde group.
  • Possible Cause: This is likely due to the homocoupling of the 4-fluorophenylboronic acid, resulting in the formation of 4,4'-difluorobiphenyl. This is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen.[1]

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure the reaction is conducted under a strict inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.

    • Degas Solvents: Thoroughly degas all solvents and reagents before use.

    • Optimize Catalyst and Base: Use a highly active palladium catalyst and an appropriate base to favor the cross-coupling reaction over homocoupling.

Issue 2: The purity of the product is lower than expected, and a significant amount of a lower molecular weight aldehyde is detected.
  • Possible Cause: The presence of benzaldehyde as a major impurity is likely due to the dehalogenation of the 2-bromobenzaldehyde starting material.[8]

  • Troubleshooting Steps:

    • Catalyst and Ligand Choice: Select a palladium catalyst and ligand system that promotes oxidative addition and reductive elimination over dehalogenation.

    • Reaction Temperature: Avoid excessively high temperatures, which can sometimes favor dehalogenation.

    • Hydrogen Source: Minimize potential sources of hydride in the reaction mixture that could lead to dehalogenation.

Issue 3: A volatile impurity is detected by GC-MS that corresponds to the fluorinated aromatic ring without the boron or aldehyde functionality.
  • Possible Cause: This impurity is likely fluorobenzene, resulting from the protodeboronation of 4-fluorophenylboronic acid.[9] This side reaction involves the replacement of the boronic acid group with a hydrogen atom and can be influenced by the reaction conditions.

  • Troubleshooting Steps:

    • Control Water Content: While Suzuki couplings often benefit from some water, excess water can promote protodeboronation. Use anhydrous solvents if this is a persistent issue.

    • Base Selection: Strong bases can sometimes accelerate protodeboronation. Consider using a milder base like potassium carbonate or potassium phosphate.

    • Temperature: Higher temperatures can increase the rate of protodeboronation. Running the reaction at a lower temperature may mitigate this side reaction.

Data Presentation

Table 1: Summary of Potential Impurities and their Characteristics
Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Common Origin
This compoundC₁₃H₉FO200.21Product
2-BromobenzaldehydeC₇H₅BrO185.02Starting Material
4-Fluorophenylboronic AcidC₆H₆BFO₂139.92Starting Material
4,4'-DifluorobiphenylC₁₂H₈F₂190.19Homocoupling
BenzaldehydeC₇H₆O106.12Dehalogenation
FluorobenzeneC₆H₅F96.10Protodeboronation
Table 2: Representative Chromatographic and Spectroscopic Data for Identification
CompoundExpected HPLC Retention Time (min)1Key GC-MS Fragments (m/z)Key ¹H NMR Signals (ppm, CDCl₃)Key ¹³C NMR Signals (ppm, CDCl₃)
This compound12.5200 (M+), 199, 171, 12010.0 (s, 1H, -CHO), 7.2-8.0 (m, 8H, Ar-H)192.0 (-CHO), 163.0 (d, C-F), 115-145 (Ar-C)
4,4'-Difluorobiphenyl15.2190 (M+), 170, 957.1-7.5 (m, 8H, Ar-H)162.5 (d, C-F), 136.5, 128.7 (d), 115.8 (d)
Benzaldehyde8.1106 (M+), 105, 77, 51[10][11]10.0 (s, 1H, -CHO), 7.5-7.9 (m, 5H, Ar-H)[12]192.3 (-CHO), 136.3, 134.4, 129.6, 128.9[7][9]
Fluorobenzene5.596 (M+), 70, 50[13]7.0-7.4 (m, 5H, Ar-H)[6][8][14]164.8 (d, C-F), 130.1 (d), 124.2, 115.5 (d)[8][15]
2-Bromobenzaldehyde10.3184/186 (M+), 183/185, 155/157, 7610.4 (s, 1H, -CHO), 7.4-8.0 (m, 4H, Ar-H)191.0 (-CHO), 135.9, 133.8, 133.7, 129.5, 127.8, 127.6

1Note: HPLC retention times are illustrative and will vary depending on the specific column, mobile phase, and gradient conditions used.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This protocol outlines a general reversed-phase HPLC method for the analysis of this compound and its non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 60% B

    • 5-25 min: 60% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 60% B

    • 31-35 min: 60% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in acetonitrile to a final concentration of approximately 1 mg/mL.

Protocol 2: GC-MS Method for Impurity Identification

This protocol describes a general GC-MS method for the identification of volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1)

  • Injection Volume: 1 µL

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 40-450 amu

    • Ion Source Temperature: 230 °C

    • Transfer Line Temperature: 280 °C

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of approximately 1 mg/mL.

Visualizations

Impurity_Identification_Workflow cluster_synthesis Synthesis & Initial Analysis cluster_purification Purification cluster_characterization Characterization Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Sample Column Chromatography Column Chromatography TLC Analysis->Column Chromatography Optimize Solvent System Isolated Fractions Isolated Fractions Column Chromatography->Isolated Fractions HPLC HPLC Isolated Fractions->HPLC Purity Check GC_MS GC-MS Isolated Fractions->GC_MS Volatile Impurity ID NMR NMR Isolated Fractions->NMR Structure Elucidation

Caption: Workflow for impurity identification and characterization.

Troubleshooting_Decision_Tree Low Yield Low Yield Check Catalyst Review Catalyst Activity & Loading Low Yield->Check Catalyst Optimize Base Optimize Base Choice & Stoichiometry Low Yield->Optimize Base Inert Atmosphere Ensure Inert Atmosphere (Degas) Low Yield->Inert Atmosphere Temp Time Adjust Temperature & Reaction Time Low Yield->Temp Time Re-run with fresh catalyst Re-run with fresh catalyst Check Catalyst->Re-run with fresh catalyst Screen alternative bases Screen alternative bases Optimize Base->Screen alternative bases Check for homocoupling byproduct Check for homocoupling byproduct Inert Atmosphere->Check for homocoupling byproduct Monitor reaction by TLC/GC Monitor reaction by TLC/GC Temp Time->Monitor reaction by TLC/GC

Caption: Decision tree for troubleshooting low reaction yield.

References

Preventing homocoupling in palladium-catalyzed reactions of 2-(4-Fluorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Palladium-Catalyzed Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during palladium-catalyzed cross-coupling reactions, with a specific focus on preventing homocoupling side reactions involving substrates like 2-(4-Fluorophenyl)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of palladium-catalyzed reactions?

A1: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling processes where two identical molecules of a coupling partner react with each other to form a symmetrical dimer. For instance, in a Suzuki-Miyaura coupling, two molecules of the organoboron reagent can couple to form a biaryl byproduct. This unwanted reaction consumes the starting material and complicates the purification of the desired cross-coupled product.

Q2: What are the primary causes of homocoupling?

A2: The formation of homocoupling byproducts is often attributed to the presence of Pd(II) species in the reaction mixture. This can occur if a Pd(II) precatalyst is used and its reduction to the active Pd(0) catalytic species is inefficient.[1] Additionally, the presence of oxygen can promote the oxidation of the Pd(0) catalyst to Pd(II), which can then facilitate homocoupling.[1][2] In Sonogashira reactions, the copper co-catalyst, in the presence of oxygen, can also induce the homocoupling of terminal alkynes, a reaction known as Glaser coupling.[3][4]

Q3: How does the choice of ligand affect homocoupling?

A3: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity. Bulky, electron-rich ligands can promote the desired reductive elimination step of the cross-coupling cycle, which can suppress side reactions like homocoupling.[5][6] The choice of ligand can impact the stability and reactivity of the palladium catalyst, thereby affecting the rates of competing reaction pathways.[5]

Q4: Can the base used in the reaction influence the extent of homocoupling?

A4: Yes, the choice and purity of the base are critical. In Suzuki-Miyaura reactions, the base activates the organoboron compound, but harsh bases or the presence of impurities can sometimes promote side reactions, including homocoupling. For electron-deficient boronic acids, milder bases like K₃PO₄, KF, or Cs₂CO₃ can be beneficial in minimizing side reactions.[7]

Troubleshooting Guide: Preventing Homocoupling

This guide provides a systematic approach to diagnosing and resolving issues related to homocoupling in your palladium-catalyzed reactions.

Issue 1: Significant Formation of Homocoupling Product

Initial Checks:

  • Inert Atmosphere: Ensure that the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can deactivate the Pd(0) catalyst and promote homocoupling.[2][3][7] Rigorously degas all solvents and reagents before use.

  • Reagent Purity: Verify the purity of your starting materials, especially the organoboron reagent and the aryl halide. Impurities can interfere with the catalytic cycle.

  • Catalyst and Ligand Integrity: Use fresh, high-quality palladium catalysts and ligands. Phosphine ligands, in particular, are susceptible to oxidation.[7]

Systematic Troubleshooting Steps:

// Adding details to nodes check_atmosphere [tooltip="Ensure rigorous exclusion of oxygen."]; optimize_reagents [tooltip="Slow addition of the boronic acid can be beneficial."]; screen_conditions [tooltip="Systematically vary parameters to find optimal conditions."]; additives [tooltip="Mild reducing agents can suppress Pd(II) formation."]; }

Caption: A systematic workflow for troubleshooting homocoupling.

1. Optimize Reaction Setup and Conditions:

  • Slow Addition of Reagents: Adding the organoboron reagent slowly to the reaction mixture can help to maintain a low concentration of this species, which can disfavor the kinetics of the homocoupling reaction relative to the desired cross-coupling.[5]

  • Temperature Control: Lowering the reaction temperature may reduce the rate of homocoupling.[5]

  • Stoichiometry: Using a slight excess of the aryl halide coupling partner can sometimes suppress the homocoupling of the organoboron reagent.[5]

2. Systematic Component Screening:

  • Ligand Screening: Experiment with different phosphine ligands. Bulky, electron-rich ligands often favor the desired cross-coupling pathway.

  • Base Screening: Evaluate a range of bases, from milder options like carbonates and phosphates to stronger bases if necessary. The optimal base can be highly substrate-dependent.

  • Solvent Effects: The choice of solvent can influence the solubility of reagents and the stability of the catalyst. Screen different anhydrous and degassed solvents.

3. Advanced Strategies:

  • Use of Additives: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of Pd(II) species that contribute to homocoupling, without disrupting the primary catalytic cycle.[2][8][9]

  • Copper-Free Protocols: For Sonogashira-type couplings, switching to a copper-free protocol can eliminate the pathway for Glaser homocoupling.[3]

Data Presentation: Effect of Reaction Parameters on Homocoupling

The following tables summarize the impact of various experimental parameters on the extent of homocoupling.

Table 1: Effect of Dissolved Oxygen on Homocoupling

Dissolved Oxygen (ppm) Homocoupling Product (%)
3.3 0.18
2.2 0.18
0.5 0.071

Data adapted from a study demonstrating a clear correlation between lower oxygen levels and reduced homocoupling.[2]

Table 2: Influence of Ligand and Base on a Hypothetical Suzuki Coupling

Ligand Base Desired Product Yield (%) Homocoupling Byproduct (%)
PPh₃ K₂CO₃ 65 25
P(t-Bu)₃ K₂CO₃ 85 10
PPh₃ K₃PO₄ 75 15
P(t-Bu)₃ K₃PO₄ 92 <5

This table illustrates the general trend that bulkier ligands and appropriate base selection can significantly reduce homocoupling.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Homocoupling

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and the chosen base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with high-purity argon or nitrogen three times to ensure an oxygen-free environment.[3]

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane/water mixture).[7] Prepare a separate solution of the organoboron reagent (1.2 mmol) in the degassed solvent.

  • Slow Addition: Slowly add the organoboron reagent solution to the reaction mixture via a syringe pump over a period of 1-2 hours.[5]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]

Suzuki_Workflow setup 1. Reaction Setup (Aryl Halide, Pd Catalyst, Base) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert add_solvent 3. Add Degassed Solvent inert->add_solvent slow_add 4. Slow Addition of Organoboron Reagent add_solvent->slow_add react 5. Heat and Stir (Monitor Progress) slow_add->react workup 6. Work-up and Purification react->workup

Caption: Experimental workflow for a Suzuki-Miyaura coupling.

References

Overcoming steric hindrance in reactions with 2-(4-Fluorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with steric hindrance in reactions involving 2-(4-Fluorophenyl)benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of steric hindrance in reactions with this compound?

A1: The primary cause of steric hindrance is the presence of the 4-fluorophenyl group at the ortho- (C2) position relative to the aldehyde functional group (-CHO) on the benzene ring. This bulky ortho-substituent physically obstructs the trajectory of incoming nucleophiles attempting to attack the electrophilic carbonyl carbon. This obstruction increases the activation energy of the reaction, which can lead to slower reaction rates or lower yields.[1][2][3]

Q2: Which common reactions are most significantly affected by the steric hindrance of this compound?

A2: Reactions that rely on a nucleophilic attack on the carbonyl carbon are most affected.[3][4][5] These include, but are not limited to:

  • Grignard Reactions: The bulky Grignard reagent (R-MgX) may have difficulty accessing the carbonyl carbon.[1][6]

  • Condensation Reactions (Aldol, Knoevenagel): The formation of the initial adduct between the aldehyde and the enolate or active methylene compound can be slow.[7][8]

  • Wittig and Horner-Wadsworth-Emmons Reactions: The approach of the phosphorus ylide is sterically demanding.[9]

  • Acetal Formation: Protecting the aldehyde group can be challenging due to the hindered environment around the carbonyl.

Q3: What are the general strategies to overcome steric hindrance in reactions involving this aldehyde?

A3: Several strategies can be employed to mitigate the effects of steric hindrance:

  • Optimization of Reaction Conditions: Increasing the reaction temperature provides the necessary kinetic energy to overcome the activation barrier. Similarly, extending the reaction time can allow slow reactions to proceed to completion.[1][10] Microwave irradiation is another effective technique for rapidly heating and accelerating sterically hindered reactions.[10]

  • Use of More Reactive or Smaller Reagents: Employing smaller or more inherently reactive nucleophiles can increase reaction rates. For example, using organolithium reagents instead of Grignard reagents, or using a less substituted active methylene compound in a Knoevenagel condensation.

  • Selection of an Appropriate Catalyst: A catalyst can provide an alternative, lower-energy reaction pathway. Lewis acids can be used to increase the electrophilicity of the carbonyl carbon, making it more susceptible to attack.[1] Specialized organocatalysts, such as certain N-Heterocyclic Carbenes (NHCs), are also known to be effective in reactions with sterically hindered aldehydes.[11][12][13]

Troubleshooting Guides

Problem 1: Low yield in a Grignard reaction with this compound.
Probable Cause Solution Rationale
Steric Hindrance 1. Use a less sterically hindered Grignard reagent if the synthesis allows.2. Add the Grignard reagent at a lower temperature (-78 °C to 0 °C) and allow it to warm slowly.3. Consider using the corresponding organolithium reagent, which is generally more reactive.4. Add a Lewis acid catalyst such as CeCl₃ (Luche reduction conditions for hydrides, adapted for organometallics).1. Smaller nucleophiles can access the hindered carbonyl carbon more easily.2. Lower temperatures can improve selectivity for the desired 1,2-addition over side reactions like enolization or reduction.[1]3. Higher reactivity can help overcome the energy barrier imposed by steric bulk.4. Lewis acids coordinate to the carbonyl oxygen, increasing the partial positive charge on the carbon and making it more electrophilic.
Poor Grignard Reagent Quality 1. Use freshly prepared Grignard reagent.2. Titrate the Grignard solution before use to determine its exact concentration.Grignard reagents are sensitive to moisture and air and can degrade over time, reducing the amount of active nucleophile.[1][14]
Quenching by Protic Impurities 1. Ensure all glassware is oven- or flame-dried.2. Use anhydrous solvents (e.g., anhydrous ether, THF).Grignard reagents are strong bases and are readily quenched by protic sources like water, which neutralizes the reagent.[14]
Problem 2: Incomplete or slow Knoevenagel condensation.
Probable Cause Solution Rationale
Steric Hindrance 1. Increase the reaction temperature or use microwave irradiation.2. Use a more active catalyst system, such as DBU-based ionic liquids or N-Heterocyclic Carbenes (NHCs).3. If using an active methylene with a carboxylic acid (e.g., malonic acid), employ the Doebner modification (pyridine as solvent at reflux).1. Forcing conditions provide the energy to overcome the high activation barrier.[1][10]2. Advanced catalysts can operate through mechanisms less sensitive to steric bulk.[7][11]3. The Doebner modification is specifically designed for such condensations and often proceeds with concomitant decarboxylation, driving the reaction forward.[8][15]
Insufficient Catalyst Activity 1. Switch from a weak base like piperidine to a stronger, non-nucleophilic base like DBU.2. Use a Lewis acid co-catalyst to activate the aldehyde.A stronger base can deprotonate the active methylene compound more efficiently, increasing the concentration of the nucleophile.[8] A Lewis acid enhances the electrophilicity of the carbonyl carbon.
Reversibility of the Reaction 1. Use a Dean-Stark apparatus or add molecular sieves to the reaction mixture.The Knoevenagel condensation is a dehydration reaction. Removing the water molecule that is eliminated drives the equilibrium towards the product side.[7][8]

Comparative Data

While specific comparative data for this compound is not abundant, the following table provides a general comparison of catalyst systems often used for Knoevenagel condensations with sterically hindered aromatic aldehydes. This can serve as a starting point for optimization.

Table 1: Comparison of Catalytic Systems for Knoevenagel Condensation

Catalyst SystemSolventTemperatureTypical Reaction TimeYield RangeNotes
PiperidineEthanolReflux12-24 hLow to ModerateStandard, but often inefficient for hindered substrates.[8]
Pyridine (Doebner)PyridineReflux2-6 hGood to ExcellentEffective for malonic acid and its derivatives; involves decarboxylation.[8][15]
DBU-based Ionic LiquidWater80-100 °C1-4 hExcellentOffers high efficiency and potential for catalyst recycling.[7]
N-Heterocyclic Carbene (NHC)THF / TolueneRoom Temp - 60 °C4-12 hGood to ExcellentHighly active catalysts that can overcome significant steric barriers.[11][12]
Lewis Acid (e.g., In(OTf)₃)DichloromethaneRoom Temp6-18 hModerate to GoodActivates the aldehyde toward nucleophilic attack.

Experimental Protocols

Protocol: Optimized Knoevenagel Condensation using a DBU-based Catalyst

This protocol describes a general procedure for the Knoevenagel condensation of this compound with diethyl malonate, adapted from methodologies known to be effective for sterically hindered substrates.

Reagents:

  • This compound (1.0 equiv)

  • Diethyl malonate (1.2 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equiv)

  • Toluene (Anhydrous)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (1.0 equiv) and anhydrous toluene.

  • Addition of Reagents: Add diethyl malonate (1.2 equiv) to the flask, followed by DBU (0.2 equiv).

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C). Monitor the collection of water in the Dean-Stark trap.

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired α,β-unsaturated product.

Visualizations

G start Start: Low Reaction Yield q1 Is the nucleophile sterically bulky? start->q1 s1 Action: Use smaller / more reactive nucleophile (e.g., R-Li vs R-MgX) q1->s1 Yes q2 Are reaction conditions forcing enough? q1->q2 No s1->q2 s2 Action: Increase temperature and/or reaction time. Consider microwave heating. q2->s2 No q3 Is the aldehyde sufficiently activated? q2->q3 Yes s2->q3 s3 Action: Add a Lewis Acid catalyst (e.g., CeCl₃, In(OTf)₃) or use a specialized organocatalyst (e.g., NHC). q3->s3 No end Re-evaluate Reaction q3->end Yes s3->end

Caption: Troubleshooting workflow for low-yield reactions.

G cluster_0 Catalytic Cycle aldehyde Hindered Aldehyde (R-CHO) adduct Tetrahedral Adduct (Alkoxide Intermediate) methylene Active Methylene (Z-CH₂-Z') carbanion Carbanion (Z-CH⁻-Z') methylene->carbanion + Base base Base (e.g., DBU) carbanion->adduct + Aldehyde (Nucleophilic Attack) product α,β-Unsaturated Product adduct->product - H₂O (Elimination) water H₂O start Inputs start->aldehyde start->methylene start->base

Caption: Generalized Knoevenagel condensation pathway.

References

Technical Support Center: Palladium-Catalyzed Cross-Coupling of 2-(4-Fluorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cross-coupling of 2-(4-Fluorophenyl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the optimal catalyst and ligand for your coupling reactions, along with troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable cross-coupling strategies for this compound?

A1: The most effective and widely used methods for synthesizing biaryl compounds, such as the desired product from this compound, are palladium-catalyzed cross-coupling reactions. The three primary strategies to consider are:

  • Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (e.g., a boronic acid or ester) with an organohalide. For your application, this would typically involve the coupling of a 2-formylphenylboronic acid derivative with a 4-fluoro-substituted aryl halide, or a 2-halobenzaldehyde with 4-fluorophenylboronic acid.

  • Heck Coupling: This reaction involves the coupling of an unsaturated halide with an alkene.[1] In this context, you could couple a 2-halobenzaldehyde with 4-fluorostyrene. The Heck reaction is particularly useful for forming carbon-carbon bonds with alkenes and is known for its stereoselectivity.[2]

  • Buchwald-Hartwig Amination: This method is used to form carbon-nitrogen bonds by coupling an amine with an aryl halide.[3] If your goal is to introduce a nitrogen-containing group, you could, for example, couple a 2-halobenzaldehyde with 4-fluoroaniline.

Q2: What are the main challenges associated with the aldehyde and fluoro functional groups in these reactions?

A2: The aldehyde and fluoro groups on this compound can present specific challenges:

  • Aldehyde Group Reactivity: The aldehyde is an electrophilic functional group and can undergo side reactions under the basic conditions often required for cross-coupling.[4] These can include reduction to an alcohol, imine formation with amine nucleophiles (in Buchwald-Hartwig amination), or decomposition at high temperatures.[4] In some cases, protecting the aldehyde as an acetal before the coupling reaction may be a reliable solution to prevent these side reactions.[4]

  • Electronic Effects of the Fluorine Atom: The fluorine atom is electron-withdrawing, which can influence the reactivity of the aryl ring. This can be either beneficial or detrimental depending on the specific coupling reaction and the position of the fluorine atom.

  • Steric Hindrance: The ortho-position of the aldehyde group can introduce steric hindrance, which may slow down the reaction rate and require more forcing conditions or specialized, bulky ligands to overcome.

Q3: How do I select the appropriate palladium catalyst and ligand?

A3: The choice of catalyst and ligand is critical for a successful coupling reaction and is highly dependent on the specific substrates and reaction type.

  • For Suzuki-Miyaura Coupling: Bulky, electron-rich phosphine ligands are often preferred, especially for sterically hindered or challenging substrates.[5] Ligands such as SPhos, XPhos, and RuPhos (Buchwald ligands) are known to be effective.[6] N-heterocyclic carbene (NHC) ligands can also be highly active.

  • For Heck Coupling: The choice of ligand can influence the regioselectivity and efficiency of the reaction. Common ligands include triphenylphosphine (PPh₃) and other phosphine-based ligands.[1] The active catalyst is often a monoligated palladium species, making bulky monodentate ligands effective.[5]

  • For Buchwald-Hartwig Amination: Similar to Suzuki coupling, bulky and electron-rich phosphine ligands like XPhos and SPhos are often employed to promote the reaction.[7] The choice of ligand can significantly impact the reaction's scope and efficiency.

It is often necessary to screen a variety of ligands to identify the optimal one for your specific substrate combination.[8]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution
Inactive Catalyst Ensure your palladium source and ligand are fresh and have been stored correctly. Consider using a more stable precatalyst.
Suboptimal Reaction Conditions Optimize the reaction temperature, time, and solvent. For challenging substrates, higher temperatures may be required.
Inappropriate Base The choice of base is crucial. For substrates with base-sensitive groups like aldehydes, milder bases such as K₂CO₃ or K₃PO₄ are recommended.[6] Stronger bases like NaOtBu may be needed for less reactive substrates but can cause side reactions with the aldehyde.
Poor Reagent Quality Ensure all reagents, especially the boronic acid in Suzuki coupling, are pure. Protodeboronation (loss of the boronic acid group) can be a significant side reaction.[6]
Oxygen Contamination Thoroughly degas all solvents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction to prevent catalyst oxidation.
Problem 2: Formation of Significant Side Products
Side Product Potential Cause Suggested Solution
Homocoupling of Boronic Acid (Suzuki) Presence of oxygen; inefficient transmetalation.Rigorously degas the reaction mixture. Use a well-defined Pd(0) precatalyst or ensure complete in situ reduction of a Pd(II) source.
Dehalogenation of Aryl Halide Presence of a hydride source (e.g., from solvent or base).Use anhydrous solvents and a non-hydridic base.
Reduction of Aldehyde High reaction temperatures; presence of a hydride source.Lower the reaction temperature. Consider protecting the aldehyde group as an acetal prior to the coupling reaction.[4]
Alkene Isomerization (Heck) Reversible β-hydride elimination.Optimize the ligand and reaction conditions to favor reductive elimination.

Data Presentation: Catalyst and Ligand Performance

The following tables provide representative data for Suzuki-Miyaura and Heck coupling reactions with substrates similar to this compound to guide your selection of reaction conditions.

Table 1: Suzuki-Miyaura Coupling of Substituted Benzaldehydes with Arylboronic Acids

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromobenzaldehydePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/H₂O1001285
22-Iodotoluene2-Formylphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O80-54[9]
34-BromobenzaldehydePhenylboronic acidPd catalyst (0.033 mmol)--H₂O/EtOHRT<1~99 (conversion)[10]
41-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10----48>92 (conversion)[11]
5Phenyl bromidePentafluorophenylboronic acidPd₂(dba)₃ (2.5)P(t-Bu)₃ (10)CsF/Ag₂ODioxane100298[12]

Table 2: Heck Coupling of Aryl Halides with Alkenes

EntryAryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneStyrenePdCl₂-K₂CO₃Methanol120--
24-BromoacetophenoneStyrenePd(OAc)₂ (1)PPh₃ (2)Et₃NAcetonitrile80495
31-Bromo-4-nitrobenzeneStyrenePd-NHC-Cl (0.5)----1>95[13]
4Phenylboronic acid4-FluorostyrenePd(OAc)₂ (5)--Toluene251265[14]

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of a 2-halobenzaldehyde with 4-fluorophenylboronic acid and may require optimization for specific substrates.[6][15]

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the 2-halobenzaldehyde (1.0 equiv.), 4-fluorophenylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%) and add them to the Schlenk flask.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via cannula or syringe.

  • Reaction: Seal the flask and place it in a preheated oil bath (typically 80-110 °C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing Reaction Workflows and Mechanisms

General Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Transmetalation Transmetalation (Ar'B(OH)₂ + Base) PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield in Suzuki Coupling

Troubleshooting_Suzuki Start Low or No Yield in Suzuki Coupling CheckCatalyst Check Catalyst Activity and Loading Start->CheckCatalyst CheckBase Evaluate Base Strength and Solubility Start->CheckBase CheckReagents Verify Reagent Purity (esp. Boronic Acid) Start->CheckReagents CheckConditions Optimize Temperature, Solvent, and Time Start->CheckConditions CheckAtmosphere Ensure Inert Atmosphere (Degas Solvents) Start->CheckAtmosphere Solution1 Solution1 CheckCatalyst->Solution1 Use fresh catalyst/ precatalyst Solution2 Solution2 CheckBase->Solution2 Screen milder bases (K₂CO₃, K₃PO₄) Solution3 Solution3 CheckReagents->Solution3 Purify reagents/ use fresh boronic acid Solution4 Solution4 CheckConditions->Solution4 Systematic screening of parameters Solution5 Solution5 CheckAtmosphere->Solution5 Thoroughly degas all components

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.

References

Troubleshooting low reactivity of 2-(4-Fluorophenyl)benzaldehyde in nucleophilic substitution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity of 2-(4-Fluorophenyl)benzaldehyde in nucleophilic substitution reactions.

Troubleshooting Guide

This guide addresses common issues encountered during nucleophilic aromatic substitution (SNAr) reactions with this compound.

Q1: My SNAr reaction with this compound is showing low to no conversion. What are the primary causes?

Low conversion can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Insufficient Activation of the Aromatic Ring: The rate of SNAr reactions is highly dependent on the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1][2][3] In this compound, the aldehyde group (-CHO) is an EWG. However, its activating effect on the fluorophenyl ring is transmitted through the biphenyl system. The degree of electronic communication between the two rings, which is influenced by the dihedral angle, may not be sufficient to strongly activate the fluorine for substitution.

  • Nucleophile Strength and Concentration: The reactivity of the nucleophile is critical. Weaker nucleophiles will require more forcing conditions. For neutral nucleophiles like amines or alcohols, deprotonation with a suitable base to generate the more potent anionic form (amide or alkoxide) is often necessary.[1]

  • Inappropriate Reaction Conditions: Temperature, solvent, and base selection are crucial. SNAr reactions often require elevated temperatures to proceed at a reasonable rate. The choice of solvent can significantly impact nucleophile reactivity; polar aprotic solvents like DMSO or DMF are generally preferred as they solvate the cation of the nucleophile salt, leaving the anion more reactive.

  • Steric Hindrance: The ortho-position of the aldehyde on the adjacent phenyl ring introduces significant steric bulk around the reaction center. This can hinder the approach of the nucleophile to the carbon atom bearing the fluorine, thus reducing the reaction rate.

Q2: I am observing the formation of multiple side products and a complex reaction mixture on my TLC. What are the likely side reactions?

When working with aldehydes and strong bases, several side reactions can compete with the desired SNAr, leading to a complex mixture:

  • Cannizzaro Reaction: In the presence of a strong base (e.g., NaOH, KOH), aldehydes lacking α-hydrogens, such as this compound, can undergo a disproportionation reaction to yield a primary alcohol and a carboxylic acid. This is a significant potential side reaction if you are using a strong hydroxide base to generate your nucleophile in situ.

  • Competing Nucleophilic Attack at the Aldehyde: The carbonyl carbon of the aldehyde is also an electrophilic site. Strong nucleophiles can attack the aldehyde, leading to the formation of adducts that may or may not be stable.

  • Base-Mediated Decomposition: At elevated temperatures, strong bases can lead to the decomposition of sensitive starting materials or products.

Q3: Is the fluorine on the this compound a good leaving group? I thought fluoride was a poor leaving group.

While fluoride is a poor leaving group in SN1 and SN2 reactions, it is an excellent leaving group in nucleophilic aromatic substitution.[1][2][4] The rate-determining step in SNAr is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex).[5] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This accelerates the rate-determining step, leading to an overall faster reaction compared to other halogens.[4][5][6]

Frequently Asked Questions (FAQs)

Q: What are the optimal solvents and bases for SNAr reactions with this substrate?

  • Solvents: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are highly recommended. They are effective at dissolving a wide range of reactants and enhance the reactivity of anionic nucleophiles.

  • Bases: The choice of base depends on the nucleophile. For alcohol and phenol nucleophiles, a moderately strong, non-nucleophilic base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) is often sufficient. For weaker nucleophiles, a stronger base like sodium hydride (NaH) might be necessary to pre-form the nucleophile. Be cautious with strong hydroxide bases due to the risk of the Cannizzaro reaction.

Q: How can I improve the yield of my reaction?

To improve the yield, consider the following strategies:

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can overcome the activation energy barrier. Monitor for decomposition by TLC.

  • Use a More Reactive Nucleophile: If possible, switch to a more nucleophilic reagent. For example, if using an alcohol, pre-forming the alkoxide with a strong base like NaH will increase its reactivity.

  • Optimize Reaction Time: Monitor the reaction progress using TLC, GC, or LC-MS to determine the optimal reaction time and avoid product decomposition from prolonged heating.[1]

  • Consider a Phase-Transfer Catalyst: For reactions with poor solubility, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can sometimes facilitate the reaction between reactants in different phases.

Quantitative Data Summary

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
4-MethoxyphenolK2CO3DMSO1201285
Dimethylamine (from DMF)KOHDMF/H2O100478
1H-PyrazoleK2CO3DMF1102465
EthanethiolNaHTHF60692

This data is illustrative and compiled from typical SNAr conditions. Actual results with this compound may vary.

Key Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with a Phenol Nucleophile

This protocol is adapted from the synthesis of 4-aryloxybenzaldehydes.

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the phenol nucleophile (1.1 eq), and potassium carbonate (K2CO3, 2.0 eq).

  • Solvent Addition: Add anhydrous DMSO to the flask to achieve a concentration of 0.5 M with respect to the limiting reagent.

  • Reaction Execution: Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The starting material should be consumed over 12-24 hours.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Nucleophilic Amination using in situ generated Dimethylamine

This protocol is based on a method using DMF as a source of dimethylamine.[7]

  • Reactant Preparation: To a solution of this compound (1.0 eq) in DMF, add a 45% aqueous solution of KOH (5.0 eq).[7]

  • Reaction Execution: Heat the reaction mixture to 100 °C. The hydroxide assists in the thermal decomposition of DMF to generate dimethylamine in situ.[7]

  • Reaction Monitoring: Monitor the reaction by GC-MS or LC-MS for the formation of the desired product.

  • Work-up and Isolation: Cool the reaction to room temperature and dilute with water. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the product via column chromatography.

Visualizations

Troubleshooting_Workflow start Low Reactivity of this compound check_activation Is the aromatic ring sufficiently activated? start->check_activation check_nucleophile Is the nucleophile strong enough? start->check_nucleophile check_conditions Are the reaction conditions optimal? start->check_conditions side_reactions Are there competing side reactions? start->side_reactions solution_ewg Consider alternative substrates with stronger EWGs if possible. check_activation->solution_ewg No solution_nucleophile Increase nucleophile strength (e.g., deprotonate with base). check_nucleophile->solution_nucleophile No solution_conditions Increase temperature; use polar aprotic solvent (DMSO, DMF). check_conditions->solution_conditions No solution_side_reactions Modify base/conditions to avoid Cannizzaro or other side reactions. side_reactions->solution_side_reactions Yes

Caption: Troubleshooting workflow for low reactivity in SNAr.

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack (Rate-Determining) cluster_1 Step 2: Elimination of Leaving Group A Aryl-F + Nu:- B Meisenheimer Complex (Resonance Stabilized Anion) A->B Slow C Aryl-Nu + F- B->C Fast, Restores Aromaticity Competing_Reactions start This compound + Strong Base/Nucleophile snar Desired SNAr Product start->snar Path A cannizzaro Cannizzaro Products (Alcohol + Carboxylic Acid) start->cannizzaro Path B (strong base) nuc_add Nucleophilic Addition to Aldehyde start->nuc_add Path C (strong nucleophile)

References

Validation & Comparative

Comparing synthesis routes for different fluorobenzaldehyde isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fluorobenzaldehyde isomers are crucial building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. The position of the fluorine atom on the aromatic ring significantly influences the molecule's reactivity and the properties of the final product. Consequently, the selection of an appropriate synthetic route for a specific isomer is a critical decision in the development of new chemical entities. This guide provides an objective comparison of common synthesis routes for 2-fluorobenzaldehyde, 3-fluorobenzaldehyde, and 4-fluorobenzaldehyde, supported by experimental data and detailed protocols.

Comparative Analysis of Synthesis Routes

The synthesis of each fluorobenzaldehyde isomer is achievable through several distinct pathways, each with its own set of advantages and disadvantages. The choice of method often depends on factors such as the availability and cost of starting materials, desired scale of production, and the required purity of the final product.

Synthesis of 2-Fluorobenzaldehyde

The ortho-substituted isomer, 2-fluorobenzaldehyde, is commonly synthesized via the Grignard reaction or through the oxidation of 2-fluorotoluene.

  • Grignard Reaction: This classic carbon-carbon bond-forming reaction offers a reliable route with good yields. The reaction of a Grignard reagent, formed from 2-fluorobromobenzene, with a formylating agent like propyl formate or N,N-dimethylformamide (DMF) provides the target aldehyde.[1] This method is generally favored for laboratory-scale synthesis due to its versatility.

  • Oxidation of 2-Fluorotoluene: A more direct approach involves the oxidation of the methyl group of 2-fluorotoluene. One patented method utilizes manganese(III) oxide (Mn₂O₃) in sulfuric acid to achieve this transformation.[2] An alternative industrial approach is the free-radical chlorination of 2-fluorotoluene followed by hydrolysis of the resulting dichloromethyl derivative, which can provide high yields and purity.[3][4]

Synthesis of 3-Fluorobenzaldehyde

For the meta-isomer, 3-fluorobenzaldehyde, oxidation routes are the most prevalent.

  • Oxidation of m-Fluorotoluene: The direct oxidation of m-fluorotoluene presents a straightforward approach. A continuous process using a tubular reactor has been described, offering a scalable solution, though yields can be variable.[5]

  • Oxidation of 3-Fluorobenzyl Alcohol: A two-step approach involving the oxidation of 3-fluorobenzyl alcohol is another common method. This route often provides higher yields and purity compared to the direct oxidation of m-fluorotoluene. Various oxidizing agents can be employed, with modern methods favoring greener and more selective catalysts.[6][7][8]

Synthesis of 4-Fluorobenzaldehyde

The para-isomer, 4-fluorobenzaldehyde, is frequently synthesized via halogen exchange or electrophilic formylation.

  • Halogen Exchange: This is a widely used industrial method that involves the nucleophilic substitution of the chlorine atom in 4-chlorobenzaldehyde with fluorine using a fluoride salt, such as potassium fluoride (KF).[9] The reaction is typically carried out at high temperatures in a polar aprotic solvent or under solvent-free conditions with a phase-transfer catalyst, leading to high yields and purity.[10][11][12]

  • Gattermann-Koch Reaction: This classic electrophilic substitution reaction involves the formylation of fluorobenzene using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst like aluminum chloride and a cuprous chloride promoter.[13][14][15] This method provides a direct route from a readily available starting material.

  • Oxidation of 4-Fluorotoluene: Similar to the other isomers, oxidation of the corresponding fluorotoluene is a viable route. This can be achieved through methods like the Etard reaction using chromyl chloride or via a chlorination-hydrolysis sequence.[16][17]

Quantitative Data Comparison

The following table summarizes key quantitative data for the primary synthesis routes of the three fluorobenzaldehyde isomers.

IsomerSynthesis RouteStarting MaterialKey ReagentsTemperature (°C)Reaction TimeYield (%)Purity (%)
2-Fluorobenzaldehyde Grignard Reaction2-FluorobromobenzeneMg, Propyl formate/DMF0 to RT1-2 h~90>98
Oxidation (via Chlorination/Hydrolysis)2-FluorotolueneCl₂, light; H₂O, solid superacid100-200Several hours92-95>99.5
3-Fluorobenzaldehyde Oxidation of m-Fluorotoluenem-FluorotolueneO₂, metal catalystHigh Temp.Variable20-60Variable
Oxidation of 3-Fluorobenzyl Alcohol3-Fluorobenzyl AlcoholOxidizing agent (e.g., TEMPO, nitrates)VariableVariableHighHigh
4-Fluorobenzaldehyde Halogen Exchange4-ChlorobenzaldehydeKF, Phase-transfer catalyst210-2304-12 h80-98>99.5
Gattermann-Koch ReactionFluorobenzeneCO, HCl, AlCl₃, CuClRT to 100VariableGoodHigh
Oxidation (via Chlorination/Hydrolysis)4-FluorotolueneCl₂, light; H₂O, FeCl₃/ZnCl₂110-150Several hours>77High

Experimental Protocols

Protocol 1: Synthesis of 2-Fluorobenzaldehyde via Grignard Reaction

This protocol is a representative example for the synthesis of 2-fluorobenzaldehyde.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 2-Fluorobromobenzene

  • N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1 M solution

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a solution of 2-fluorobromobenzene in anhydrous THF dropwise to initiate the reaction. Maintain a gentle reflux until all the magnesium has reacted.

  • Formylation: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath. Slowly add anhydrous DMF dropwise to the cooled solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification: Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. If a precipitate forms, add 1 M HCl to dissolve it. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure. The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis of 4-Fluorobenzaldehyde via Halogen Exchange

This protocol describes a common method for the synthesis of 4-fluorobenzaldehyde.

Materials:

  • 4-Chlorobenzaldehyde

  • Spray-dried potassium fluoride (KF)

  • Phase-transfer catalyst (e.g., tetraphenylphosphonium bromide)

  • High-boiling solvent (e.g., nitrobenzene or diphenyl ether) or solvent-free conditions

Procedure:

  • Reaction Setup: In a reaction flask equipped with a mechanical stirrer and a reflux condenser, combine 4-chlorobenzaldehyde, spray-dried potassium fluoride, and the phase-transfer catalyst. If using a solvent, add it at this stage.

  • Reaction: Heat the mixture to 210-230 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by gas chromatography (GC).[11]

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, dilute the mixture with a suitable organic solvent like dichloromethane and filter to remove inorganic salts. If solvent-free, directly add the organic solvent. Remove the solvent by evaporation, and purify the crude product by vacuum distillation to obtain 4-fluorobenzaldehyde.

Synthesis Pathway Diagrams

Synthesis of 2-Fluorobenzaldehyde cluster_grignard Grignard Reaction cluster_oxidation Oxidation 2-Fluorobromobenzene 2-Fluorobromobenzene Grignard Reagent Grignard Reagent 2-Fluorobromobenzene->Grignard Reagent Mg, THF 2-Fluorobenzaldehyde_G 2-Fluorobenzaldehyde Grignard Reagent->2-Fluorobenzaldehyde_G DMF or Propyl formate 2-Fluorotoluene 2-Fluorotoluene 2-Fluorobenzaldehyde_O 2-Fluorobenzaldehyde 2-Fluorotoluene->2-Fluorobenzaldehyde_O Oxidizing Agent (e.g., Mn2O3/H2SO4 or Cl2/light then H2O) Synthesis of 3-Fluorobenzaldehyde cluster_oxidation_toluene Direct Oxidation cluster_oxidation_alcohol Two-Step Oxidation m-Fluorotoluene m-Fluorotoluene 3-Fluorobenzaldehyde_OT 3-Fluorobenzaldehyde m-Fluorotoluene->3-Fluorobenzaldehyde_OT Oxidizing Agent 3-Fluorobenzyl Alcohol 3-Fluorobenzyl Alcohol m-Fluorotoluene->3-Fluorobenzyl Alcohol Reduction or other synthesis 3-Fluorobenzaldehyde_OA 3-Fluorobenzaldehyde 3-Fluorobenzyl Alcohol->3-Fluorobenzaldehyde_OA Oxidizing Agent Synthesis of 4-Fluorobenzaldehyde cluster_halogen_exchange Halogen Exchange cluster_gattermann_koch Gattermann-Koch Reaction cluster_oxidation Oxidation 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde 4-Fluorobenzaldehyde_HE 4-Fluorobenzaldehyde 4-Chlorobenzaldehyde->4-Fluorobenzaldehyde_HE KF, PTC Fluorobenzene Fluorobenzene 4-Fluorobenzaldehyde_GK 4-Fluorobenzaldehyde Fluorobenzene->4-Fluorobenzaldehyde_GK CO, HCl, AlCl3, CuCl 4-Fluorotoluene 4-Fluorotoluene 4-Fluorobenzaldehyde_O 4-Fluorobenzaldehyde 4-Fluorotoluene->4-Fluorobenzaldehyde_O Oxidizing Agent

References

A Comparative Guide to Analytical Methods for Purity Assessment of 2-(4-Fluorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount for the synthesis of safe and effective pharmaceutical products. 2-(4-Fluorophenyl)benzaldehyde is a key building block in the development of various novel compounds. This guide provides a comprehensive comparison of analytical methodologies for assessing its purity, complete with detailed experimental protocols and comparative data to aid in method selection and implementation.

Comparison of Analytical Methodologies

The primary analytical techniques for determining the purity of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and is suited for different analytical requirements.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase.Signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.
Primary Use Purity determination and impurity profiling, especially for non-volatile and thermally labile impurities.Purity determination and impurity profiling, particularly for volatile and semi-volatile impurities and residual solvents.Absolute purity determination without the need for a specific reference standard of the analyte. Structural confirmation.
Specificity High, especially when coupled with a Diode Array Detector (DAD) or Mass Spectrometer (MS).Very high, particularly with a Mass Spectrometer (MS) detector, which provides structural information.Very high, provides detailed structural information that can distinguish between isomers.
Sensitivity High, with UV detectors being very sensitive for chromophoric compounds like this compound.High, capable of detecting trace-level volatile impurities with a Flame Ionization Detector (FID) or MS.Generally lower sensitivity compared to chromatographic methods, but sufficient for purity assessment of the main component.
Sample Throughput Moderate to high, with typical run times of 15-40 minutes per sample.High, with modern fast GC methods having run times of less than 10 minutes.Low to moderate, as sample preparation and data processing can be more time-consuming.
Instrumentation HPLC system with a pump, injector, column oven, and detector (e.g., UV/DAD, MS).Gas chromatograph with an injector, oven, and detector (e.g., FID, MS).NMR spectrometer (e.g., 400 MHz or higher).
Estimated Linearity (r²) > 0.999> 0.999Not applicable in the same way; linearity is inherent in the principle.
Estimated LOD ~0.01 - 0.1 µg/mL~0.1 - 1 µg/mL (FID); <0.1 µg/mL (MS)~0.1 - 0.5% w/w
Estimated LOQ ~0.03 - 0.3 µg/mL~0.3 - 3 µg/mL (FID); <0.3 µg/mL (MS)~0.3 - 1.5% w/w
Estimated Accuracy (% Recovery) 98 - 102%95 - 105%98 - 102%
Estimated Precision (%RSD) < 2%< 5%< 1%

Note: The quantitative data presented in this table is extrapolated from validated methods for structurally related aromatic aldehydes and fluorinated compounds. Method-specific validation is required for precise figures.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC) Method for Purity Determination

This protocol outlines a general reversed-phase HPLC method suitable for the purity assessment of this compound and the detection of non-volatile impurities.

Instrumentation:

  • HPLC system with a pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 50% B

    • 35-40 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase (initial conditions) to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Method for Purity and Volatile Impurity Analysis

This protocol describes a general GC method for the purity assessment of this compound and the identification of volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • Injector Temperature: 250 °C

  • Injection Mode: Split (50:1)

  • Injection Volume: 1 µL

Mass Spectrometer (MS) Conditions (if applicable):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-450 amu

  • Ion Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., Dichloromethane or Acetonitrile) to a concentration of approximately 1 mg/mL.

  • Vortex the solution to ensure homogeneity.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

This protocol provides a general procedure for determining the absolute purity of this compound using qNMR with an internal standard.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

Experimental Parameters:

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Internal Standard: A certified reference standard with known purity and signals that do not overlap with the analyte (e.g., maleic anhydride, dimethyl sulfone).

  • Relaxation Delay (d1): 5 times the longest T₁ of both the analyte and the internal standard.

  • Pulse Angle: 90°

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) into an NMR tube.

  • Accurately weigh a specific amount of the internal standard (e.g., 5 mg) and add it to the same NMR tube.

  • Add the appropriate deuterated solvent to dissolve both the sample and the internal standard completely.

Data Processing and Calculation:

  • Acquire the ¹H NMR spectrum.

  • Perform phasing and baseline correction.

  • Integrate a well-resolved, characteristic signal of this compound (e.g., the aldehyde proton) and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships involved in the purity assessment of this compound.

Experimental_Workflow_Purity_Assessment cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing & Evaluation Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution Filtration Filtration (for HPLC) Dissolution->Filtration if HPLC HPLC HPLC Analysis GC GC Analysis Dissolution->GC qNMR qNMR Analysis Dissolution->qNMR Filtration->HPLC Chromatogram Chromatogram/Spectrum Acquisition HPLC->Chromatogram GC->Chromatogram qNMR->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation Integration->Calculation Report Final Purity Report Calculation->Report

Caption: General experimental workflow for the purity assessment of this compound.

Degradation_Pathway Analyte This compound Oxidation Oxidation (e.g., air, peroxide) Analyte->Oxidation Hydrolysis Hydrolysis (acidic/basic conditions) Analyte->Hydrolysis potential cleavage Photodegradation Photodegradation (UV light exposure) Analyte->Photodegradation Impurity_Acid 2-(4-Fluorophenyl)benzoic Acid Oxidation->Impurity_Acid Impurity_StartingMaterial1 Biphenyl Hydrolysis->Impurity_StartingMaterial1 potential cleavage Impurity_StartingMaterial2 4-Fluorobiphenyl Hydrolysis->Impurity_StartingMaterial2 potential cleavage Polymeric_Impurities Polymeric Impurities Photodegradation->Polymeric_Impurities

Caption: Potential degradation pathways for this compound leading to impurity formation.

By employing these validated analytical methods and understanding the potential degradation pathways, researchers can confidently assess the purity of this compound, ensuring the quality and reliability of their scientific endeavors.

A Comparative Guide to HPLC and GC-MS for the Analysis of 2-(4-Fluorophenyl)benzaldehyde Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous analysis of reaction mixtures is a cornerstone of process optimization, impurity profiling, and quality assurance. When synthesizing molecules involving 2-(4-Fluorophenyl)benzaldehyde, a versatile building block in medicinal chemistry, the choice of analytical technique is critical for accurate monitoring and characterization.[1][2] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed analytical methods. This guide provides an objective comparison of HPLC and GC-MS for the analysis of this compound reaction mixtures, supported by representative experimental data and detailed protocols.

The fundamental difference between HPLC and GC-MS lies in their separation principles.[3] HPLC is well-suited for non-volatile or thermally sensitive compounds, separating components based on their interactions between a liquid mobile phase and a solid stationary phase.[3][4][5] In contrast, GC-MS is ideal for volatile and thermally stable analytes, which are separated based on their boiling points and interactions with a stationary phase in a gaseous mobile phase.[3][6] For a compound like this compound and its potential reaction products, both techniques can be applicable, and the optimal choice depends on the specific analytical goals, such as the need for high sensitivity, structural confirmation, or high-throughput screening.

Method Comparison at a Glance

The selection between HPLC and GC-MS is contingent on the physicochemical properties of the analytes and the specific requirements of the analysis. HPLC is often preferred for routine quantitative analysis of the primary analyte due to its direct analysis capabilities for many aromatic aldehydes without the need for derivatization. Conversely, GC-MS excels in identifying and quantifying trace volatile impurities, offering superior sensitivity and structural elucidation through mass spectrometry.[7]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3]Separation based on analyte volatility and interaction with a stationary phase, followed by mass-based detection.[3]
Analyte Volatility Suitable for non-volatile and thermally labile compounds.[3][7]Requires volatile and thermally stable compounds; derivatization may be needed for polar analytes.[3][7]
Sample Preparation Often minimal, involving dissolution and filtration.May require derivatization to increase volatility and thermal stability.[7]
Sensitivity Dependent on the detector (e.g., UV, DAD), typically in the ppm to ppb range.[7]Generally higher, especially with selected ion monitoring (SIM), often in the ppb to ppt range.[7]
Structural Information Limited with standard detectors; requires coupling to a mass spectrometer (LC-MS).Provides detailed structural information from mass spectra, aiding in impurity identification.
Typical Analytes Starting material, main product, non-volatile byproducts.Volatile starting materials, products, and volatile impurities/byproducts.
Quantitative Performance Data

The following table summarizes typical performance characteristics for hypothetical HPLC and GC-MS methods for the analysis of a this compound reaction mixture.

Validation ParameterHPLC-UVGC-MS
Linearity (R²) > 0.999≥ 0.998
Limit of Detection (LOD) ~10 ng/mL~0.5 ng/mL
Limit of Quantitation (LOQ) ~30 ng/mL~1.5 ng/mL
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%
Precision (%RSD) < 1.5%< 2.0%
Analysis Time 10 - 20 minutes15 - 30 minutes

Experimental Protocols

Detailed and reproducible methodologies are essential for obtaining reliable analytical results. Below are representative experimental protocols for the analysis of a this compound reaction mixture by HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is designed for the quantification of this compound and the primary product in a reaction mixture.

  • Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

    • 0-2 min: 40% A

    • 2-12 min: 40% to 80% A

    • 12-15 min: 80% A

    • 15-16 min: 80% to 40% A

    • 16-20 min: 40% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute 10 µL of the reaction mixture in 990 µL of acetonitrile. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is suitable for the identification and quantification of volatile components, including the starting material and potential volatile byproducts. Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is included to improve the chromatographic properties of the aldehyde.

  • Instrumentation: Agilent 7890B GC with a 5977A MSD.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Mass Range: 50 - 550 amu.

  • Derivatization Protocol: To 100 µL of the diluted reaction mixture in ethyl acetate, add 50 µL of PFBHA solution (10 mg/mL in ethyl acetate) and 10 µL of pyridine. Heat at 60°C for 30 minutes. Cool to room temperature before injection.

Visualizations

Logical Workflow for Method Selection

The choice between HPLC and GC-MS is dictated by the analytical requirements of the study. This diagram illustrates a logical workflow for selecting the appropriate technique.

start Start: Analyze This compound Reaction Mixture goal Primary Goal? start->goal quant Routine Quantification of Major Components goal->quant Quantification impurity Impurity Profiling & Trace Analysis goal->impurity Impurity ID hplc HPLC is Preferred quant->hplc volatile Are Impurities Volatile? impurity->volatile gcms GC-MS is Preferred volatile->gcms Yes lcms Consider LC-MS volatile->lcms No yes Yes no No

Caption: Logical flow for selecting between HPLC and GC-MS.

Experimental Workflow for GC-MS Analysis with Derivatization

This diagram outlines the key steps in the GC-MS analysis of the reaction mixture, including the essential derivatization step.

sample Reaction Mixture Sample dilute Dilute with Ethyl Acetate sample->dilute derivatize Add PFBHA & Pyridine, Heat dilute->derivatize inject Inject into GC-MS derivatize->inject separate Separation in GC Column inject->separate detect Detection by Mass Spectrometer separate->detect analyze Data Analysis detect->analyze

Caption: Workflow for GC-MS analysis with derivatization.

Conclusion

Both HPLC and GC-MS are powerful and indispensable techniques for the comprehensive analysis of this compound reaction mixtures. HPLC offers a robust and straightforward method for the routine quantification of the main components, particularly when high throughput is a consideration.[3] Its ability to analyze compounds without derivatization simplifies sample preparation.[4] On the other hand, GC-MS provides unparalleled sensitivity and specificity for the identification and quantification of volatile impurities, which is crucial for in-depth impurity profiling and ensuring the final product's purity.[3][7] In many research and development environments, the complementary use of both HPLC and GC-MS will provide the most comprehensive understanding of the reaction mixture, leveraging the strengths of each technique to ensure a well-characterized and high-quality product.

References

A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of Fluorinated Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance. The synthesis of fluorinated biaryl compounds, in particular, is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine substitution. However, the C-F bond is the strongest single bond to carbon, making the activation of fluorinated aryl halides a considerable challenge. The choice of the palladium catalyst is paramount to overcoming this hurdle and achieving successful coupling.

This guide provides a comparative analysis of various palladium catalyst systems for the Suzuki coupling of fluorinated aryl halides, supported by experimental data from the literature.

Data Presentation: Performance of Palladium Catalysts

The efficacy of a palladium catalyst in the Suzuki coupling of fluorinated aryl halides is highly dependent on the nature of the ligand, the palladium precursor, the base, and the reaction conditions. Below is a summary of the performance of several catalyst systems with various fluorinated aryl halides.

Catalyst SystemFluorinated Aryl HalideArylboronic AcidBaseSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄2-Fluoronitrobenzene4-Methoxyphenylboronic acidK₂CO₃DMF6586[1]
Pd(PPh₃)₄4-Fluoro-3-nitrobenzonitrile4-Methylphenylboronic acidK₂CO₃DMF10075[1]
Pd₂(dba)₃ / P(t-Bu)₃PentafluoronitrobenzenePhenylboronic acidCs₂CO₃Dioxane10095[2]
PdCl₂(dppf)1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidK₂CO₃Dioxane/H₂O80>95[3]
G-COOH-Pd-101-Bromo-4-fluorobenzene4-Fluorophenylboronic acidK₂CO₃Dioxane/H₂O11090 (1st cycle), 47 (5th cycle)[3]
Pd(OAc)₂ / SPhos4-Chloro-3-fluoronitrobenzenePhenylboronic acidK₃PO₄Toluene10092[4]
Pd(OAc)₂ / XPhos2-ChlorofluorobenzenePhenylboronic acidK₃PO₄t-Amyl alcohol10085[5]

Note: The data presented is compiled from different sources with varying reaction conditions and may not represent a direct quantitative comparison. However, it serves as a valuable guide for catalyst selection. Generally, electron-rich and bulky phosphine ligands, such as those from the SPhos and XPhos families, are highly effective for the coupling of challenging aryl chlorides and fluorides.[5][6] For activated aryl fluorides, such as those bearing strong electron-withdrawing groups, simpler catalysts like Pd(PPh₃)₄ can be effective.[1] Heterogeneous catalysts, like palladium nanoparticles on graphene oxide (G-COOH-Pd-10), offer the advantage of recyclability, although a decrease in activity may be observed over multiple cycles.[3]

Experimental Protocols

Below are representative experimental protocols for the Suzuki coupling of fluorinated aryl halides.

General Procedure for Suzuki-Miyaura Coupling of an Activated Aryl Fluoride:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the fluorinated aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Reaction: Add the degassed solvent (e.g., DMF, 5 mL) via syringe. Place the flask in a preheated oil bath at the desired temperature (e.g., 65-100 °C) and stir for the specified time.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[4]

General Procedure for Suzuki-Miyaura Coupling of a Non-activated Aryl Halide with a Biarylphosphine Ligand:

  • Reaction Setup: In a glovebox, combine the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%), the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv) in a vial.

  • Inert Atmosphere and Solvent: Seal the vial with a cap containing a PTFE septum, remove from the glovebox, and add the degassed solvent (e.g., toluene, 2 mL) via syringe.

  • Reaction: Place the vial in a preheated aluminum block at the desired temperature (e.g., 100 °C) and stir for the specified time.

  • Work-up: Follow a similar work-up procedure as described above.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition ArAr_prime Ar-Ar' ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArBOH2 Ar'B(OH)_2 BXOH [B(OH)_2(Base)]^- ArBOH2->BXOH Base Base Base->BXOH ArX Ar-X ArX->Pd0 BXOH->ArPdX

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Catalyst Comparison

A systematic approach is crucial for the objective comparison of different palladium catalysts. The following workflow outlines the key steps.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_comp Comparison Substrates Select Fluorinated Aryl Halide and Arylboronic Acid Catalysts Select Palladium Catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2, etc.) Substrates->Catalysts Conditions Define Standard Reaction Conditions (Solvent, Base, Temperature) Catalysts->Conditions Reaction Perform Suzuki Coupling Reactions for each catalyst Conditions->Reaction Monitoring Monitor Reaction Progress (TLC, GC, LC-MS) Reaction->Monitoring Workup Reaction Work-up and Purification Monitoring->Workup Characterization Characterize Products (NMR, MS) Workup->Characterization Yield Calculate Reaction Yield Characterization->Yield Data Tabulate and Compare Yields, Reaction Times, and TON/TOF Yield->Data Conclusion Draw Conclusions on Catalyst Performance Data->Conclusion

References

The Fluorine Factor: A Comparative Guide to the Electronic Effects on Benzaldehyde Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties can profoundly influence a molecule's reactivity, bioavailability, and metabolic stability. This guide provides an objective comparison of the electronic effects of fluorine on the reactivity of benzaldehyde derivatives, supported by experimental data and detailed methodologies. By understanding these nuances, researchers can better predict and control chemical reactions, leading to the more efficient design of novel compounds.

The Dual Nature of Fluorine's Electronic Influence

The reactivity of the aldehyde group in fluorobenzaldehydes is primarily governed by the interplay of two opposing electronic effects exerted by the fluorine substituent: the inductive effect (-I) and the mesomeric (resonance) effect (+M).[1] The position of the fluorine atom on the benzene ring dictates the dominant effect, leading to a complex but predictable pattern of reactivity among the ortho, meta, and para isomers.[1]

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring and, consequently, from the aldehyde group.[1] This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The strength of the inductive effect is distance-dependent, being strongest at the ortho position, followed by meta, and then para.[1]

  • Mesomeric Effect (+M): The lone pairs of electrons on the fluorine atom can be delocalized into the π-system of the benzene ring through the mesomeric or resonance effect. This electron-donating effect partially counteracts the inductive effect. The +M effect is most pronounced at the ortho and para positions, where the lone pairs can be delocalized directly to the carbon bearing the aldehyde group, and is absent at the meta position.[1]

This duality leads to a general trend in reactivity for nucleophilic addition reactions, which are fundamental to many synthetic transformations. Generally, electron-withdrawing groups enhance the reactivity of the aldehyde.[2] Consequently, the expected order of reactivity for fluorobenzaldehyde isomers towards nucleophiles is:

Para > Meta > Ortho [1]

The para isomer benefits from a strong inductive effect and a weaker opposing mesomeric effect, resulting in a significantly more electrophilic carbonyl carbon.[1] The meta isomer's reactivity is enhanced primarily by the inductive effect with no counteracting resonance.[1] The ortho isomer, despite having the strongest inductive effect, often exhibits reduced reactivity due to steric hindrance from the adjacent fluorine atom, which can impede the approach of the nucleophile.[1]

Quantitative Comparison of Reactivity

To quantify these electronic effects, we can compare the performance of fluorobenzaldehyde isomers and other substituted benzaldehydes in various chemical reactions.

Knoevenagel Condensation

The Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group, is highly sensitive to the electrophilicity of the aldehyde.[2] Higher electrophilicity leads to faster reaction rates and often higher yields.

Benzaldehyde DerivativeReaction Time (h)Yield (%)Reference
4-Nitrobenzaldehyde0.595[2]
2-Chloro-6-fluorobenzaldehyde192[2]
4-Chlorobenzaldehyde1.590[2]
Benzaldehyde385[2]
4-Methylbenzaldehyde580[2]
4-Methoxybenzaldehyde675[2]

Table 1: Comparison of yields and reaction times in the Knoevenagel condensation of various benzaldehydes with malononitrile. The data clearly indicates that benzaldehydes with electron-withdrawing groups exhibit higher reactivity.[2]

Oxidation Reactions

The rate of oxidation of aldehydes to carboxylic acids is also influenced by the electronic nature of the substituents.

para-Substituted BenzaldehydePseudo-First-Order Rate Constant (k' x 104 s-1)Reference
p-NO212.5[2]
p-Cl5.8[2]
p-H3.2[2]
p-CH31.9[2]
p-OCH31.1[2]

Table 2: Comparative pseudo-first-order rate constants for the oxidation of para-substituted benzaldehydes with potassium permanganate. Electron-withdrawing groups accelerate the oxidation rate.[2]

Hammett Substituent Constants

The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene derivative. The substituent constant (σ) reflects the electron-donating or electron-withdrawing nature of the substituent. A more positive σ value indicates a stronger electron-withdrawing effect and generally correlates with increased reactivity in nucleophilic additions.

Substituent (Fluorine)Hammett Sigma Constant (σ)Reference
σmeta0.34[3]
σpara0.06[3]

Table 3: Hammett sigma constants for the fluorine substituent at the meta and para positions.

Experimental Protocols

To enable direct comparative studies, the following detailed experimental protocols are provided.

Protocol 1: Knoevenagel Condensation of Substituted Benzaldehydes with Malononitrile

Objective: To compare the reactivity of different substituted benzaldehydes by measuring the yield and reaction time for the Knoevenagel condensation with malononitrile.

Materials:

  • Substituted benzaldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Piperidine (catalytic amount)

  • Ethanol (5 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask, dissolve the substituted benzaldehyde (1 mmol) and malononitrile (1 mmol) in 5 mL of ethanol.[2]

  • Add a catalytic amount of piperidine to the mixture.[2]

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, the product will often precipitate from the solution. Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum and determine the yield.

Protocol 2: Comparative Kinetics of Nucleophilic Addition by UV-Vis Spectroscopy

Objective: To determine the second-order rate constants for the reaction of ortho-, meta-, and para-fluorobenzaldehyde with a nucleophile (e.g., piperidine).[1]

Materials:

  • ortho-Fluorobenzaldehyde

  • meta-Fluorobenzaldehyde

  • para-Fluorobenzaldehyde

  • Piperidine

  • Anhydrous solvent (e.g., acetonitrile)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

Procedure:

  • Prepare stock solutions of each fluorobenzaldehyde isomer and piperidine in the chosen anhydrous solvent.[1]

  • For each isomer, perform a series of kinetic runs with a constant concentration of the fluorobenzaldehyde and varying, pseudo-first-order excess concentrations of piperidine.

  • Initiate the reaction by mixing the reactant solutions directly in a quartz cuvette and immediately place it in the thermostatted cell holder of the UV-Vis spectrophotometer.

  • Monitor the reaction by recording the change in absorbance at a wavelength where the product absorbs and the reactants do not.

  • Determine the pseudo-first-order rate constant (kobs) for each piperidine concentration by fitting the absorbance versus time data to a first-order kinetic model.[1]

  • Plot kobs versus the concentration of piperidine. The slope of this plot will be the second-order rate constant (k₂) for the reaction.[1]

  • Compare the k₂ values for the three isomers to determine their relative reactivity.[1]

Visualizing the Concepts

To further elucidate the concepts discussed, the following diagrams illustrate the interplay of electronic effects and a typical experimental workflow.

electronic_effects p_aldehyde CHO p_ring Benzene Ring p_aldehyde->p_ring m_aldehyde CHO p_ring->p_aldehyde Net e⁻ withdrawal p_f F p_ring->p_f para p_f->p_ring -I (strong) p_f->p_ring +M (weak) m_ring Benzene Ring m_aldehyde->m_ring o_aldehyde CHO m_ring->m_aldehyde Strong e⁻ withdrawal m_f F m_ring->m_f meta m_f->m_ring -I (strong) o_ring Benzene Ring o_aldehyde->o_ring o_f F o_ring->o_f ortho o_f->o_aldehyde Steric Hindrance o_f->o_ring -I (strongest) o_f->o_ring +M (strong) Reactivity Decreasing Reactivity →

Caption: Interplay of electronic effects on the reactivity of fluorobenzaldehyde isomers.

knoevenagel_workflow start Start reactants Combine Aldehyde, Active Methylene Compound, and Solvent start->reactants catalyst Add Catalyst reactants->catalyst reaction Stir at Specified Temperature and Time catalyst->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Quench Reaction and Extract Product monitor->workup Complete purify Purify by Recrystallization or Chromatography workup->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for the Knoevenagel condensation.

References

Benchmarking the performance of 2-(4-Fluorophenyl)benzaldehyde in specific reaction types

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of optimal reagents is paramount for efficient and successful synthesis. This guide provides a comparative analysis of 2-(4-Fluorophenyl)benzaldehyde's performance in four crucial reaction types: Suzuki-Miyaura coupling, Heck reaction, Wittig reaction, and reductive amination. Its performance is benchmarked against structurally similar and commercially available alternatives: 2-chlorobenzaldehyde, 2-bromobenzaldehyde, and unsubstituted benzaldehyde.

Executive Summary

This compound demonstrates variable performance across different reaction classes. While specific quantitative data for this compound is not always available in direct comparative studies, analysis of analogous reactions suggests its reactivity is influenced by the electronic effects of the fluorine substituent and the steric hindrance of the ortho-phenyl group. For palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions, its reactivity is generally expected to be comparable to or slightly enhanced relative to unsubstituted benzaldehyde derivatives, though potentially lower than corresponding bromo or iodo analogs. In nucleophilic addition reactions such as the Wittig reaction and reductive amination, the electron-withdrawing nature of the fluorine may slightly activate the aldehyde group, leading to potentially faster reaction rates compared to unsubstituted benzaldehyde.

Data Presentation

The following tables summarize the available quantitative data for the performance of this compound and its alternatives in the selected reaction types. It is important to note that direct comparative data under identical conditions is often unavailable in the literature. Therefore, the presented data is compiled from various sources and should be interpreted as a guideline.

Table 1: Suzuki-Miyaura Coupling Performance

AldehydeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Toluene/H₂O10012Data not available
2-ChlorobenzaldehydePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018~70-80 (estimated)
2-BromobenzaldehydePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8012~85-95
BenzaldehydePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012>95

Table 2: Heck Reaction Performance

Aldehyde DerivativeAlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundStyrenePd(OAc)₂ / PPh₃Et₃NDMF10024Data not available
2-BromobenzaldehydeStyrenePd(OAc)₂ / PPh₃NaOAcDMF10024~60-70[1]
4-BromobenzaldehydeStyrenePd(OAc)₂ / LigandK₃PO₄Water100294[2]
Unsubstituted Aryl Halide (Bromobenzene)StyrenePd-complex 6K₂CO₃DMF601292[3]

Table 3: Wittig Reaction Performance

AldehydeWittig ReagentBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundBenzyltriphenylphosphonium chloriden-BuLiTHFRT12Data not available
BenzaldehydeBenzyltriphenylphosphonium chlorideNaHMDSTHFRT->90[4]
Benzaldehyde(Carbethoxymethylene)triphenylphosphorane-CH₂Cl₂RT2High (not specified)[5]
CinnamaldehydeBenzyltriphenylphosphonium chlorideNaOH (50%)CH₂Cl₂RT0.2530[6]

Table 4: Reductive Amination Performance

AldehydeAmineReducing AgentSolventTemp. (°C)Time (h)Yield (%)
This compoundAnilineNaBH(OAc)₃DCERT6Data not available
BenzaldehydeAnilinePd/UiO-66-NO / H₂Toluene60699[7]
BenzaldehydeAnilineNaBH₄ / CeCl₃·7H₂OSolvent-freeRT-92[6]
BenzaldehydeAnilineNaBH₄ / DOWEX(R)50WX8THFRT0.3391[8]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on literature procedures for similar substrates and may require optimization for specific applications.

Suzuki-Miyaura Coupling

Objective: To synthesize a biaryl compound via palladium-catalyzed cross-coupling of an aryl aldehyde with a boronic acid.

Materials:

  • Aryl aldehyde (e.g., 2-chlorobenzaldehyde, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Degassed solvents (e.g., Toluene, 5 mL; Water, 1 mL)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl aldehyde, arylboronic acid, palladium catalyst, ligand, and base.

  • Add the degassed solvents to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Heck Reaction

Objective: To form a substituted alkene through the palladium-catalyzed reaction of an aryl halide with an alkene.

Materials:

  • Aryl halide (e.g., 2-bromobenzaldehyde, 1.0 mmol)

  • Alkene (e.g., styrene, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)

  • Ligand (e.g., PPh₃, 10 mol%)

  • Base (e.g., Et₃N, 2.0 mmol)

  • Anhydrous solvent (e.g., DMF, 10 mL)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the aryl halide, palladium catalyst, and ligand in the anhydrous solvent.

  • Add the base and the alkene to the reaction mixture.

  • Heat the mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 24 hours).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the substituted alkene.

Wittig Reaction

Objective: To synthesize an alkene from an aldehyde using a phosphorus ylide.

Materials:

  • Aldehyde (e.g., benzaldehyde, 1.0 mmol)

  • Phosphonium salt (e.g., benzyltriphenylphosphonium chloride, 1.1 mmol)

  • Base (e.g., n-Butyllithium, 1.05 equiv.)

  • Anhydrous solvent (e.g., THF, 10 mL)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the phosphonium salt and suspend it in the anhydrous solvent.

  • Cool the suspension to 0 °C and slowly add the base dropwise. A color change indicates the formation of the ylide.

  • Stir the ylide solution at 0 °C for 30-60 minutes.

  • In a separate flask, dissolve the aldehyde in the anhydrous solvent.

  • Slowly add the aldehyde solution to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Reductive Amination

Objective: To synthesize an amine by the reaction of an aldehyde with an amine in the presence of a reducing agent.

Materials:

  • Aldehyde (e.g., benzaldehyde, 1.0 mmol)

  • Amine (e.g., aniline, 1.1 mmol)

  • Reducing agent (e.g., Sodium triacetoxyborohydride [NaBH(OAc)₃], 1.5 mmol)

  • Solvent (e.g., Dichloroethane [DCE], 10 mL)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add the aldehyde, amine, and solvent.

  • Stir the mixture at room temperature for a short period to allow for imine formation.

  • Add the reducing agent portion-wise to the mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired amine.

Mandatory Visualization

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_heck Heck Reaction cluster_wittig Wittig Reaction cluster_reductive_amination Reductive Amination suzuki_reagents Aryl Halide + Arylboronic Acid suzuki_catalysis Pd Catalyst Ligand, Base suzuki_reagents->suzuki_catalysis Reaction Setup suzuki_product Biaryl Product suzuki_catalysis->suzuki_product Coupling heck_reagents Aryl Halide + Alkene heck_catalysis Pd Catalyst Base heck_reagents->heck_catalysis Reaction Setup heck_product Substituted Alkene heck_catalysis->heck_product Coupling wittig_reagents Aldehyde + Phosphonium Ylide wittig_reaction Nucleophilic Addition wittig_reagents->wittig_reaction wittig_product Alkene wittig_reaction->wittig_product ra_reagents Aldehyde + Amine ra_imine Imine Formation ra_reagents->ra_imine ra_reduction Reduction ra_imine->ra_reduction ra_product Amine ra_reduction->ra_product

Caption: General workflows for the benchmarked reaction types.

suzuki_cycle pd0 Pd(0)L_n pd2_ox R-Pd(II)-X L_n pd0->pd2_ox Oxidative Addition (R-X) pd2_trans R-Pd(II)-R' L_n pd2_ox->pd2_trans Transmetalation (R'-B(OH)₂) pd2_trans->pd0 Reductive Elimination product R-R' pd2_trans->product

References

Validation of 2-(4-Fluorophenyl)benzaldehyde Synthesis: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of synthetic routes for 2-(4-Fluorophenyl)benzaldehyde and details the critical role of spectroscopic analysis in validating its successful synthesis. The document is intended for researchers, scientists, and professionals in drug development who rely on precise molecular characterization.

Introduction to Synthesis and Validation

This compound is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials like dyes and pigments.[1][2] Its fluorinated biphenyl structure is a key feature in many biologically active molecules. The unequivocal confirmation of its identity and purity after synthesis is paramount, and this is primarily achieved through a combination of spectroscopic techniques. This guide focuses on the Suzuki-Miyaura coupling as the primary synthetic route and presents the expected spectroscopic data for validation.

Synthesis Methodologies: A Comparison

The formation of the C-C bond between the two aromatic rings is the key step in synthesizing this compound. The Suzuki-Miyaura coupling is a highly efficient and widely used method for this transformation due to its tolerance of a wide range of functional groups.[3]

Primary Method: Suzuki-Miyaura Coupling This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[4] For the synthesis of this compound, this typically involves the reaction of 2-formylphenylboronic acid with 1-bromo-4-fluorobenzene or, more commonly, 2-bromobenzaldehyde with 4-fluorophenylboronic acid.

Alternative Method: Grignard Reaction An alternative approach involves the formation of a Grignard reagent from an aryl halide, which then reacts with another aryl component. For instance, 2-bromobenzaldehyde could be protected, then reacted with a Grignard reagent formed from 1-bromo-4-fluorobenzene, followed by deprotection and oxidation. This method is often less direct and may have lower functional group tolerance compared to the Suzuki coupling.[5]

Experimental Protocols

3.1. Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 2-Bromobenzaldehyde

  • 4-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene and Water (solvent system)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 2-bromobenzaldehyde (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst, such as a pre-mixed solution of Pd(OAc)₂ (0.02 eq) and PPh₃ (0.04 eq), to the flask.

  • Add a degassed mixture of toluene and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

3.2. Spectroscopic Analysis Protocols

  • Nuclear Magnetic Resonance (NMR): Prepare a sample by dissolving ~5-10 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Record ¹H NMR and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.[6]

  • Infrared (IR) Spectroscopy: Obtain the IR spectrum of the pure compound using either a KBr pellet, a thin film on a salt plate (for oils), or an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry (MS): Analyze a dilute solution of the sample using an Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometer to determine the molecular weight.[7]

Spectroscopic Validation and Data

Successful synthesis is validated by comparing the obtained spectra with expected values. The data below is predicted based on analyses of structurally similar compounds.

4.1. Expected Spectroscopic Data for this compound

Technique Expected Data Interpretation
¹H NMR δ ~10.0 ppm (s, 1H, -CHO) δ ~7.2-8.0 ppm (m, 8H, Ar-H)The singlet around 10.0 ppm is characteristic of an aldehydic proton.[8] The complex multiplet in the aromatic region corresponds to the eight protons on the two phenyl rings.
¹³C NMR δ ~192 ppm (C=O) δ ~160-165 ppm (d, ¹JCF, C-F) δ ~115-145 ppm (Ar-C)The peak around 192 ppm confirms the aldehyde carbonyl carbon. The doublet with a large coupling constant is characteristic of the carbon directly bonded to fluorine.[9] Multiple signals appear for the other aromatic carbons.
IR Spectroscopy ~1705 cm⁻¹ (strong, C=O stretch) ~2850, ~2750 cm⁻¹ (medium, C-H stretch of aldehyde) ~1220 cm⁻¹ (strong, C-F stretch) ~3050 cm⁻¹ (weak, Ar C-H stretch)A strong absorption around 1705 cm⁻¹ is indicative of a conjugated aldehyde.[10] The two C-H stretches are characteristic of the aldehyde group.[8] The C-F stretch confirms the presence of the fluorine atom.
Mass Spectrometry Molecular Formula: C₁₃H₉FO Monoisotopic Mass: 200.06 g/mol Expected [M+H]⁺: 201.07The mass spectrum should show a molecular ion peak (or [M+H]⁺ in ESI) corresponding to the calculated molecular weight, confirming the compound's identity.[11]

4.2. Comparison with Potential Side Products and Starting Materials

Spectroscopy is crucial for distinguishing the desired product from unreacted starting materials and potential side products.

Compound Key ¹H NMR Signal (ppm) Key IR Signal (cm⁻¹) MS (m/z)
This compound (Product) ~10.0 (s, 1H) ~1705 (C=O) 200
2-Bromobenzaldehyde (Starting Material)~10.3 (s, 1H)~1700 (C=O)184/186
4-Fluorophenylboronic acid (Starting Material)No aldehyde protonNo C=O stretch139
Biphenyl (Side Product)No aldehyde protonNo C=O stretch154
4,4'-Difluorobiphenyl (Side Product)No aldehyde protonNo C=O stretch190

This table clearly demonstrates how each spectroscopic technique provides unique information to confirm the presence of the desired product and the absence of major impurities.

Visualization of Workflows and Logic

5.1. Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification & Analysis A Combine Reactants: 2-Bromobenzaldehyde, 4-Fluorophenylboronic acid, Base, Catalyst B Add Solvents (Toluene/Water) A->B C Heat to Reflux (80-100 °C) B->C D Cool & Quench with Water C->D Reaction Complete E Extract with Ethyl Acetate D->E F Wash with Brine E->F G Dry over MgSO4 F->G H Filter & Concentrate G->H I Column Chromatography H->I J Spectroscopic Validation (NMR, IR, MS) I->J

Caption: Synthesis and purification workflow.

5.2. Spectroscopic Validation Logic

This diagram shows how different spectroscopic techniques are used to confirm the structure of the final product.

G cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Product This compound H_NMR ¹H NMR δ ~10.0 (s, 1H) δ 7.2-8.0 (m, 8H) Product->H_NMR Confirms Aldehyde & Aryl Protons C_NMR ¹³C NMR δ ~192 (C=O) δ ~163 (C-F) Product->C_NMR Confirms Carbonyl & C-F Bond IR IR ~1705 cm⁻¹ (C=O) ~1220 cm⁻¹ (C-F) Product->IR Confirms Functional Groups MS MS m/z = 200 (M⁺) Product->MS Confirms Molecular Weight

Caption: Logic of spectroscopic validation.

References

A Comparative Analysis of the Reactivity of 2-(4-Fluorophenyl)benzaldehyde and 2,4-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two fluorinated benzaldehyde analogs: 2-(4-Fluorophenyl)benzaldehyde and 2,4-difluorobenzaldehyde. An objective understanding of their distinct reactivity profiles is essential for their strategic application as building blocks in organic synthesis and medicinal chemistry. This analysis is grounded in fundamental principles of organic chemistry and is supplemented with proposed experimental designs for direct comparison.

Theoretical Framework: Electronic and Steric Effects on Reactivity

The reactivity of an aldehyde is primarily dictated by the electrophilicity of its carbonyl carbon. This, in turn, is influenced by the electronic and steric nature of the substituents on the aromatic ring.

2,4-difluorobenzaldehyde possesses two fluorine atoms directly attached to the phenyl ring. Fluorine is a highly electronegative element and exerts a strong electron-withdrawing inductive effect (-I). This effect significantly increases the partial positive charge on the carbonyl carbon, thereby enhancing its susceptibility to nucleophilic attack.[1] Consequently, 2,4-difluorobenzaldehyde is anticipated to be highly reactive towards nucleophiles.[1] Furthermore, the two fluorine atoms activate the benzene ring for nucleophilic aromatic substitution (SNAr) reactions.[1][2][3]

This compound , in contrast, has a more complex electronic profile. The aldehyde group is attached to one phenyl ring, which is, in turn, connected to a second, fluorinated phenyl ring at the ortho position. The fluorine atom on the second ring is remote from the aldehyde functionality. Its electron-withdrawing effect on the carbonyl group is transmitted through the biphenyl system, which will be significantly attenuated compared to the direct substitution in 2,4-difluorobenzaldehyde. The biphenyl system itself can have steric implications, potentially hindering the approach of nucleophiles to the carbonyl carbon. However, the presence of the fluorinated phenyl group is noted to enhance its overall reactivity in various chemical reactions.[4]

Based on these principles, a general reactivity trend can be predicted:

  • Reactivity of the Aldehyde Group: 2,4-difluorobenzaldehyde is expected to be more reactive towards nucleophilic addition due to the potent and direct electron-withdrawing effects of the two fluorine atoms.

  • Nucleophilic Aromatic Substitution (SNAr): 2,4-difluorobenzaldehyde is predicted to be more susceptible to SNAr reactions due to the strong activation of the ring by two electron-withdrawing fluorine atoms.[1]

Comparative Experimental Data

ExperimentAnalyteExpected Outcome Metric (Example)Predicted Relative Reactivity
Nucleophilic Addition: Grignard Reaction This compoundReaction Yield (%) after 1hLower
2,4-difluorobenzaldehydeReaction Yield (%) after 1hHigher
Nucleophilic Addition: Wittig Reaction This compoundRate Constant (k)Slower
2,4-difluorobenzaldehydeRate Constant (k)Faster
Oxidation to Carboxylic Acid This compoundTime to complete conversion (h)Longer
2,4-difluorobenzaldehydeTime to complete conversion (h)Shorter

Experimental Protocols

To generate the comparative data outlined above, the following detailed experimental protocols are proposed.

Protocol 1: Comparative Grignard Reaction

This experiment aims to compare the reactivity of the two aldehydes towards a common nucleophile, phenylmagnesium bromide.

Materials:

  • This compound

  • 2,4-difluorobenzaldehyde

  • Phenylmagnesium bromide (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Ethyl acetate

Procedure:

  • In two separate, dry, nitrogen-flushed round-bottom flasks, dissolve equimolar amounts (e.g., 1.0 mmol) of this compound and 2,4-difluorobenzaldehyde in 10 mL of anhydrous THF.

  • Cool both solutions to 0 °C in an ice bath.

  • To each flask, add 1.1 equivalents of phenylmagnesium bromide solution dropwise over 5 minutes with constant stirring.

  • After the addition is complete, stir the reactions at 0 °C.

  • Monitor the progress of each reaction by Thin Layer Chromatography (TLC) at regular intervals (e.g., every 15 minutes).

  • After a set time (e.g., 1 hour), quench both reactions by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the products with ethyl acetate (3 x 15 mL).

  • Combine the organic layers for each reaction, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude products by column chromatography and determine the yield of the corresponding secondary alcohols.

Protocol 2: Comparative Wittig Reaction Kinetics

This experiment will compare the rate of olefination of the two aldehydes using a stabilized Wittig ylide.

Materials:

  • This compound

  • 2,4-difluorobenzaldehyde

  • (Carbethoxymethylene)triphenylphosphorane

  • Anhydrous Deuterated Chloroform (CDCl₃)

  • NMR tubes

Procedure:

  • Prepare two separate NMR tubes.

  • In the first NMR tube, dissolve a precise amount (e.g., 0.1 mmol) of this compound and an equimolar amount of (Carbethoxymethylene)triphenylphosphorane in 0.6 mL of anhydrous CDCl₃.

  • In the second NMR tube, repeat the procedure with 2,4-difluorobenzaldehyde.

  • Acquire ¹H NMR spectra of both samples at time zero and then at regular intervals (e.g., every 10 minutes) at a constant temperature.

  • The reaction rate can be determined by monitoring the disappearance of the aldehyde proton signal and the appearance of the vinylic proton signals of the product.

  • Plot the concentration of the aldehyde versus time to determine the rate constant for each reaction.

Visualizing Reaction Mechanisms and Workflows

To further illustrate the processes discussed, the following diagrams are provided.

G General Nucleophilic Addition to an Aldehyde cluster_reactants Reactants cluster_transition_state Transition State cluster_intermediate Intermediate cluster_product Product Aldehyde R-CHO TS [R-CH(O⁻)-Nu]‡ Aldehyde->TS Nucleophilic Attack Nucleophile Nu⁻ Nucleophile->TS Intermediate R-CH(O⁻)-Nu TS->Intermediate Alcohol R-CH(OH)-Nu Intermediate->Alcohol Protonation Protonation H⁺ Protonation->Alcohol

Caption: General mechanism of nucleophilic addition to an aldehyde.

G Comparative Experimental Workflow for Grignard Reaction cluster_A This compound cluster_B 2,4-difluorobenzaldehyde A_Start Dissolve in THF A_Cool Cool to 0°C A_Start->A_Cool A_Add Add PhMgBr A_Cool->A_Add A_React React for 1h A_Add->A_React A_Quench Quench with NH₄Cl A_React->A_Quench A_Extract Extract with EtOAc A_Quench->A_Extract A_Dry Dry & Concentrate A_Extract->A_Dry A_Purify Purify A_Dry->A_Purify A_Yield Determine Yield A_Purify->A_Yield Compare Compare Yields A_Yield->Compare B_Start Dissolve in THF B_Cool Cool to 0°C B_Start->B_Cool B_Add Add PhMgBr B_Cool->B_Add B_React React for 1h B_Add->B_React B_Quench Quench with NH₄Cl B_React->B_Quench B_Extract Extract with EtOAc B_Quench->B_Extract B_Dry Dry & Concentrate B_Extract->B_Dry B_Purify Purify B_Dry->B_Purify B_Yield Determine Yield B_Purify->B_Yield B_Yield->Compare

Caption: Workflow for comparing the reactivity via Grignard reaction.

References

A Comparative Guide to the Metabolic Stability of 2-(4-Fluorophenyl)benzaldehyde Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Assessment of Metabolic Stability with Supporting Experimental Data

In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its potential success. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, while one that is too stable could lead to undesirable accumulation and toxicity. This guide provides a comparative assessment of the metabolic stability of compounds derived from the 2-(4-Fluorophenyl)benzaldehyde scaffold, a core structure in various biologically active agents. We will delve into experimental data, outline detailed protocols for key assays, and present visual workflows to aid in the rational design of more robust drug candidates.

Executive Summary of Metabolic Stability Comparison

The metabolic fate of a drug candidate is a pivotal aspect of its pharmacokinetic profile. For derivatives of this compound, understanding their susceptibility to enzymatic degradation is key to optimizing their therapeutic potential. The introduction of a fluorine atom on the phenyl ring is a common strategy to enhance metabolic stability by blocking potential sites of oxidation by cytochrome P450 enzymes.

Below is a comparative summary of the metabolic stability of a representative this compound derivative against a structurally related, non-fluorinated analogue and an alternative chemical scaffold with a similar biological target. The data is presented to highlight the impact of structural modifications on metabolic clearance.

Compound IDScaffoldKey Structural FeaturesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Data Source
FPB-1 This compound DerivativeFluorine at para-position of the phenyl ringHypothetical dataHypothetical dataN/A
PB-1 2-Phenylbenzaldehyde DerivativeNon-fluorinated analogue of FPB-1Hypothetical dataHypothetical dataN/A
ALT-SCAF-1 Alternative Scaffold (e.g., Benzimidazole)Different core structure, similar biological targetHypothetical dataHypothetical dataN/A

Note: The data presented in this table is hypothetical due to the limited availability of directly comparable public data for a series of this compound derivatives. The values are for illustrative purposes to demonstrate how such a comparison would be structured.

Understanding the Metabolic Pathways

The primary route of metabolism for many xenobiotics, including benzaldehyde derivatives, is through oxidation, reduction, and hydrolysis (Phase I reactions), followed by conjugation with endogenous molecules (Phase II reactions). For the this compound scaffold, key metabolic transformations are anticipated to occur at the aldehyde functional group and on the aromatic rings.

The aldehyde group is susceptible to oxidation to a carboxylic acid, a reaction often catalyzed by aldehyde dehydrogenases (ALDHs). The aromatic rings can undergo hydroxylation mediated by cytochrome P450 (CYP) enzymes. The presence of the fluorine atom in this compound is intended to block one such potential site of hydroxylation, thereby increasing the compound's metabolic half-life.

Experimental Protocols for Assessing Metabolic Stability

To provide a framework for generating the comparative data discussed above, we outline the detailed methodologies for two of the most common in vitro assays used to assess metabolic stability: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

Liver Microsomal Stability Assay

This assay is a high-throughput method to evaluate the metabolic stability of compounds primarily by Phase I enzymes, particularly cytochrome P450s, which are abundant in liver microsomes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes from the desired species (e.g., human, rat, mouse)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds with known metabolic stability (e.g., testosterone, verapamil)

  • Negative control (vehicle, e.g., DMSO)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Internal standard for analytical quantification

  • 96-well plates, incubator, centrifuge, and LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Thaw liver microsomes on ice.

    • Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired final concentration (e.g., 1 µM).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsomes and the test compound to the phosphate buffer.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors in a more physiologically relevant environment.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a suspension of hepatocytes.

Materials:

  • Cryopreserved or fresh hepatocytes from the desired species.

  • Hepatocyte incubation medium (e.g., Williams' Medium E).

  • Test compound stock solution.

  • Positive and negative controls.

  • Acetonitrile for reaction termination.

  • Internal standard.

  • Incubator with shaking capabilities, centrifuge, and LC-MS/MS system.

Procedure:

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium.

    • Determine cell viability and concentration using a method such as trypan blue exclusion.

    • Dilute the hepatocyte suspension to the desired cell density (e.g., 1 x 10^6 cells/mL).

  • Incubation:

    • Add the test compound to the hepatocyte suspension at the desired final concentration.

    • Incubate the mixture at 37°C with continuous shaking.

    • At various time points, collect aliquots of the cell suspension and terminate the metabolic activity by adding cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Process and analyze the samples as described in the liver microsomal stability assay.

  • Data Analysis:

    • Calculate the half-life and intrinsic clearance using the same principles as the microsomal assay, adjusting the CLint calculation for the number of hepatocytes per milliliter.

Visualizing the Experimental Workflow

To further clarify the process of assessing metabolic stability, the following diagrams, generated using Graphviz, illustrate the key steps in the experimental workflow and a conceptual signaling pathway that might be influenced by a metabolically stable compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis A Test Compound Stock Solution D Incubation at 37°C A->D B Liver Microsomes or Hepatocytes B->D C NADPH System (for microsomes) C->D E Time-pointed Sampling D->E Metabolism Occurs F Reaction Quenching (Acetonitrile + IS) E->F G Protein Precipitation F->G H LC-MS/MS Analysis G->H I Data Interpretation (t½, CLint) H->I

Caption: Experimental workflow for in vitro metabolic stability assays.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Target Receptor (e.g., GABA-A) Effector Downstream Effector Protein Receptor->Effector Signal Transduction Response Cellular Response Effector->Response Modulation Drug Metabolically Stable This compound Derivative Drug->Receptor Binding & Activation

Caption: Conceptual signaling pathway modulated by a stable drug candidate.

Conclusion

The assessment of metabolic stability is an indispensable component of the drug discovery process. For compounds derived from this compound, a systematic evaluation using in vitro assays such as the liver microsomal and hepatocyte stability assays can provide crucial data to guide lead optimization. The strategic incorporation of fluorine is a well-established method to enhance metabolic stability, and a comparative analysis against non-fluorinated analogues and alternative scaffolds is essential for selecting candidates with the most promising pharmacokinetic profiles. The experimental protocols and workflows provided herein offer a practical guide for researchers to generate the necessary data to make informed decisions in their drug development programs.

Safety Operating Guide

Proper Disposal of 2-(4-Fluorophenyl)benzaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of 2-(4-Fluorophenyl)benzaldehyde (CAS Number: 192863-46-0), a compound frequently used in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

I. Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). This chemical is classified as harmful if swallowed and causes serious eye damage.[1] It may also cause skin and respiratory irritation.[2] All personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood.

II. Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related compounds. This information is critical for safe handling and storage.

PropertyValueSource
Molecular Weight 200.21 g/mol PubChem[2]
Boiling Point 178 - 179 °CSigma-Aldrich
Melting Point -26 °CSigma-Aldrich
Density 1.045 g/cm³ at 25 °CSigma-Aldrich
Flash Point 62 °C (143.6 °F) - Closed CupFisher Scientific[3]

III. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

For Small Spills:

  • Restrict Access: Cordon off the affected area to prevent entry.

  • Ensure Ventilation: Work in a well-ventilated area or use a fume hood.

  • Absorb Spill: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[4][5][6]

  • Collect Waste: Carefully scoop the absorbed material into a designated, labeled, and sealable hazardous waste container.[4]

  • Decontaminate Area: Wipe the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[4]

For Large Spills:

  • Evacuate: Immediately evacuate the area.

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office immediately.

IV. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.[4]

  • Waste Segregation: As a halogenated organic compound, this compound waste must be segregated from non-halogenated chemical waste.[4] Maintain separate and clearly labeled waste streams.

  • Containerization: Collect waste in a designated, compatible, and properly sealed hazardous waste container. It is recommended to fill containers to no more than 80% capacity.[4]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed professional waste disposal service.[4][5] Disposal must comply with all local, state, and federal regulations.

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Temporary Storage cluster_3 Final Disposal start This compound Waste Generated segregate Segregate as Halogenated Organic Waste start->segregate collect Collect in a Labeled, Sealed, Compatible Container segregate->collect storage Store in a Cool, Dry, Well-Ventilated Area collect->storage ehs Contact EHS or Licensed Disposal Service storage->ehs disposal Dispose According to Regulations ehs->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-(4-Fluorophenyl)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling of 2-(4-Fluorophenyl)benzaldehyde (CAS No. 192863-46-0), a key intermediate in pharmaceutical and agrochemical research. Adherence to these protocols is essential for ensuring laboratory safety and operational integrity.

Immediate Safety Concerns and Personal Protective Equipment (PPE)

This compound is classified with acute oral toxicity and can cause serious eye damage. Therefore, stringent adherence to personal protective equipment protocols is mandatory.

Minimum Required PPE:

  • Eye and Face Protection: Chemical safety goggles are required at all times. In instances with a heightened risk of splashing, a face shield must be worn in conjunction with goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the chemical.

  • Body Protection: A laboratory coat must be worn and fully fastened. For procedures with a greater potential for exposure, a chemical-resistant apron or coveralls should be utilized.

  • Respiratory Protection: All handling of this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood to prevent inhalation of vapors or mist.

Hazard Identification and Safety Data Summary

The primary hazards associated with this compound are significant and require careful management.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.
Serious Eye DamageH318Causes serious eye damage.
Skin IrritationH315Causes skin irritation.
Respiratory IrritationH335May cause respiratory irritation.

Physical and Chemical Properties:

PropertyValue
Molecular Formula C₁₃H₉FO
Molecular Weight 200.21 g/mol
Appearance White solid
Storage Temperature 0-8 °C
Purity ≥ 95%

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for minimizing risk.

Preparation:

  • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

  • Verify that all necessary PPE is available and in good condition.

  • Confirm the location and operational status of the nearest safety shower and eyewash station.

During Use:

  • Avoid all direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the handling area.

  • Weigh and transfer the chemical with care to avoid generating dust.

  • Keep the container tightly closed when not in use.

After Handling:

  • Thoroughly wash hands and any exposed skin with soap and water.

  • Decontaminate the work area and any equipment used.

  • Properly dispose of all contaminated PPE and waste materials according to the disposal plan.

Experimental Protocol: Synthesis of an Imidazole Derivative

This compound is a versatile intermediate in the synthesis of bioactive compounds. The following is a representative protocol for its use in the synthesis of an imidazole derivative, a class of compounds with various pharmacological activities.

Reaction: Synthesis of 2-(4-(4-fluorobenzylidene)-2-(4-fluorophenyl)-5-oxo-4,5-dihydroimidazol-1-yl)acetic acid.

Materials:

  • This compound

  • Glycine

  • Acetic Anhydride

  • Anhydrous Sodium Acetate

  • Ethanol

Procedure:

  • Formation of the Oxazolone Intermediate: In a round-bottom flask, combine this compound, acetylglycine, acetic anhydride, and anhydrous sodium acetate.

  • Heat the mixture gently with constant agitation until it liquefies completely.

  • Transfer the flask to a water bath and continue heating for approximately 2 hours.

  • Slowly add ethanol to the reaction mixture and allow it to stand overnight to facilitate crystallization of the oxazolone intermediate.

  • Filter the crystalline product, wash with cold ethanol, and then with boiling water. Dry the product.

  • Formation of the Imidazole Derivative: The resulting oxazolone is then reacted with glycine in an oil bath at elevated temperatures to yield the final imidazole derivative.

This is an adapted protocol and may require optimization for specific experimental conditions.

Disposal Plan

All waste containing this compound must be treated as hazardous.

  • Waste Collection: Collect all solid and liquid waste in a designated, properly labeled, and sealed hazardous waste container.

  • Waste Segregation: Do not mix this waste with other non-hazardous materials.

  • Container Management: Ensure the waste container is made of a compatible material and is kept closed.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service. Under no circumstances should this chemical be disposed of down the drain.

Visual Workflow Guides

The following diagrams illustrate key procedural workflows for the safe handling and use of this compound.

Safe Handling Workflow for this compound prep Preparation - Clean fume hood - Inspect PPE - Locate safety equipment handling Handling - Wear full PPE - Avoid dust generation - Keep container sealed prep->handling Proceed with caution post_handling Post-Handling - Wash hands thoroughly - Decontaminate workspace handling->post_handling After experiment completion disposal Disposal - Segregate hazardous waste - Use labeled, sealed containers - Contact EHS for pickup post_handling->disposal For all contaminated materials

Caption: A logical workflow for the safe handling of this compound.

Experimental Workflow: Imidazole Synthesis reactants Combine Reactants - this compound - Acetylglycine - Acetic Anhydride - Sodium Acetate heat1 Initial Heating - Liquefy mixture reactants->heat1 heat2 Water Bath Heating - 2 hours heat1->heat2 crystallize Crystallization - Add Ethanol - Stand overnight heat2->crystallize filter_wash Isolate Intermediate - Filter solid - Wash with Ethanol and Water crystallize->filter_wash react2 Second Reaction - React with Glycine - High temperature filter_wash->react2 product Final Product - Imidazole Derivative react2->product

Caption: A step-by-step workflow for the synthesis of an imidazole derivative.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.